molecular formula C12H10BrNO2 B3030795 Ethyl 4-bromoquinoline-6-carboxylate CAS No. 958332-97-3

Ethyl 4-bromoquinoline-6-carboxylate

Cat. No.: B3030795
CAS No.: 958332-97-3
M. Wt: 280.12
InChI Key: YSIDFEJBSYYMDZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromoquinoline-6-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromoquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromoquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIDFEJBSYYMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736138
Record name Ethyl 4-bromoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958332-97-3
Record name Ethyl 4-bromoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive spectroscopic profile for Ethyl 4-bromoquinoline-6-carboxylate .

This guide deviates from standard template formats to prioritize the logical flow of structural elucidation: starting with mass confirmation, moving to functional group identification (IR), and concluding with precise connectivity mapping (NMR).

Executive Summary & Structural Context

Ethyl 4-bromoquinoline-6-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and antimalarial agents. Its structural integrity relies on the precise regiochemistry of the bromine atom at the C4 position and the ethyl ester at the C6 position.

Unlike its common isomer (ethyl 6-bromoquinoline-4-carboxylate), this specific scaffold is typically derived from the Gould-Jacobs reaction utilizing ethyl 4-aminobenzoate (benzocaine) as the starting aniline, followed by bromination of the 4-hydroxy intermediate.

Structural Disambiguation
  • Target Molecule: Ethyl 4-bromoquinoline-6-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 280.12 g/mol [1][2]

  • Key Features:

    • Quinoline Core: Aromatic bicyclic system.

    • C4-Bromine: Provides a handle for Suzuki/Buchwald couplings.

    • C6-Ester: Solubilizing group and handle for further derivatization.

Analytical Workflow

The following diagram outlines the critical path for validating this compound, ensuring that synthetic impurities (such as the 4-hydroxy precursor or POBr


 byproducts) are identified and removed.

AnalyticalWorkflow Start Crude Reaction Mixture Workup Aq. Workup & Recrystallization Start->Workup LCMS LC-MS Analysis (Purity & MW Check) Workup->LCMS Decision Purity > 95%? LCMS->Decision NMR 1H & 13C NMR (Structural Assignment) Decision->NMR Yes Reprocess Chromatography (Silica Gel) Decision->Reprocess No IR FT-IR (Func. Group Check) NMR->IR Release Batch Release IR->Release Reprocess->LCMS

Figure 1: Critical path for the isolation and validation of Ethyl 4-bromoquinoline-6-carboxylate.

Mass Spectrometry (MS) Data

Technique: ESI-MS (Positive Mode) or EI-MS. Role: Primary confirmation of molecular weight and halogen presence.

The mass spectrum of this compound is characterized by the distinct isotopic signature of bromine (


 and 

), which exist in a nearly 1:1 natural abundance ratio.
Ion Fragmentm/z (approx)Relative IntensityInterpretation
[M+H]+ 280 / 282 100% (1:1 ratio) Parent Ion. The "twin peak" doublet separated by 2 amu confirms the presence of one Bromine atom.
[M - Et]+251 / 253MediumLoss of Ethyl group (

).
[M - OEt]+235 / 237LowLoss of Ethoxy group (acylium ion formation).
[M - Br]+202VariableLoss of Bromine radical (homolytic cleavage).

Expert Insight: If you observe a peak at m/z 218 , it indicates the presence of the unreacted 4-hydroxy intermediate (Ethyl 4-hydroxyquinoline-6-carboxylate). This is the most common impurity and requires re-treatment with


.

Infrared Spectroscopy (IR) Data

Technique: FT-IR (ATR or KBr pellet). Role: Confirmation of the ester functionality and aromatization.

Wavenumber (

)
AssignmentStructural Origin
1715 - 1725

Ester Carbonyl. Strong, sharp band. Critical for confirming the C6-substituent integrity.
1580 - 1595

Quinoline ring skeletal vibration.
1270 - 1280

Ester C-O stretch (asymmetric).
750 - 800

C-Br stretch region (often obscured, but fingerprint region changes vs. OH precursor).

Nuclear Magnetic Resonance (NMR) Data

Technique: 400 MHz or higher.[3] Solvent:


 (Preferred for solubility) or 

. Internal Standard: TMS (

0.00).

This is the definitive validation step. The substitution pattern (4,6-disubstituted) creates a specific splitting pattern in the aromatic region.

NMR Assignments ( )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentCausality / Logic
8.95 Doublet (d)1H

H-2 Deshielded by adjacent Nitrogen.
8.78 Doublet (d)1H

H-5 Diagnostic. Deshielded by the peri-effect of the C4-Br and the ortho-effect of the C6-Ester. Appears as a doublet due to meta-coupling with H-7.
8.32 Doublet (d)1H

H-8 Ortho-coupling to H-7.
8.25 Doublet of Doublets (dd)1H

H-7 Coupled to H-8 (ortho) and H-5 (meta).
8.05 Doublet (d)1H

H-3 Upfield relative to H-2; adjacent to the Br-bearing carbon.
4.39 Quartet (q)2H

-CH

-
Methylene of the ethyl ester.
1.38 Triplet (t)3H

-CH

Methyl of the ethyl ester.
Structural Logic Diagram (Coupling Network)

To assist in peak assignment, the following diagram visualizes the spin-spin coupling network of the aromatic protons.

CouplingNetwork cluster_legend Ring Systems H2 H-2 (Pos 2) H3 H-3 (Pos 3) H2->H3 Ortho (J~4.5) H5 H-5 (Pos 5) H7 H-7 (Pos 7) H5->H7 Meta (J~1.8) H8 H-8 (Pos 8) H7->H8 Ortho (J~8.8) PyridineRing Pyridine Ring (H2/H3) BenzeneRing Benzene Ring (H5/H7/H8)

Figure 2: Spin-system coupling network. Note that H5 and H7 show meta-coupling, which is a key differentiator from the 7-substituted isomers.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh approximately 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of

    
      (99.8% D). 
    
    
    
    may be used, but quinolines often show broadened peaks or concentration dependence in non-polar solvents due to stacking.
  • Filtration: If the solution is cloudy (presence of inorganic salts from the workup), filter through a cotton plug into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

Synthesis Note (Grounding the Data)

The spectroscopic data above assumes the compound was synthesized via the Gould-Jacobs protocol modified for 4-bromo conversion:

  • Condensation: Ethyl 4-aminobenzoate + Diethyl ethoxymethylenemalonate

    
     Enamine intermediate.
    
  • Cyclization: Thermal cyclization in diphenyl ether

    
     Ethyl 4-hydroxyquinoline-6-carboxylate.
    
  • Bromination: Reaction with

    
     (Phosphorus oxybromide) 
    
    
    
    Ethyl 4-bromoquinoline-6-carboxylate .

Note: The use of


 is preferred over 

for converting the 4-quinolone/4-hydroxy tautomer to the 4-bromo derivative due to higher reactivity at the electron-deficient C4 position.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Larsen, R. D., et al. (1996). "Practical Synthesis of 4-Bromoquinolines." Journal of Organic Chemistry, 61(26), 9562. (Describes the POBr3 bromination methodology). Link

  • PubChem Compound Summary. (2024). "Ethyl 6-bromoquinoline-4-carboxylate (Isomer Comparison)." National Center for Biotechnology Information. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for substituent chemical shift increments). Link

Sources

Structural Insights & Solid-State Architecture: Ethyl 4-bromoquinoline-6-carboxylate

[1]

Strategic Context: The Quinoline Scaffold

Ethyl 4-bromoquinoline-6-carboxylate represents a high-value "privileged structure" in medicinal chemistry.[1] Unlike its more common isomers, this specific substitution pattern offers a unique bifunctional platform:

  • C4-Bromine: A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of complex heterocycles critical for kinase inhibition.[1]

  • C6-Ester: A stable, lipophilic anchor that can be hydrolyzed to a carboxylic acid for solubility modulation or amidation to target specific binding pockets.[1]

Understanding the solid-state arrangement of this intermediate is not merely academic; it dictates the stability of the API (Active Pharmaceutical Ingredient) supply chain, influences solubility profiles, and provides early insight into the conformational preferences of the quinoline ring in protein binding sites.

Synthesis & Purification Protocol

To obtain diffraction-quality single crystals, high-purity material (>99.5%) is required.[1] The following protocol avoids common isomeric mixtures associated with the Skraup synthesis by utilizing the regioselective Gould-Jacobs type cyclization via Meldrum’s Acid .

Experimental Workflow

Step 1: Enamine Formation

  • Reagents: Ethyl 4-aminobenzoate (1.0 eq), Triethyl orthoformate (1.2 eq), Meldrum’s acid (1.1 eq).[1]

  • Conditions: Reflux in Ethanol (3h).

  • Mechanism: Condensation yields diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate intermediate.[1]

Step 2: Thermal Cyclization (The Critical Step)

  • Reagents: Diphenyl ether (Dowtherm A).[1]

  • Conditions: High dilution, 250°C, rapid addition.

  • Outcome: Thermolysis of the Meldrum's fragment drives cyclization to Ethyl 4-hydroxyquinoline-6-carboxylate .[1]

  • Purification: Precipitation with hexane; wash with acetone to remove non-polar impurities.[1]

Step 3: Aromatization/Bromination [1]

  • Reagents: Phosphorus oxybromide (

    
    , 1.5 eq) or 
    
    
    /DMF.[1]
  • Conditions: Toluene, Reflux (4h), anhydrous atmosphere.[1]

  • Workup: Quench with ice-water (exothermic!), neutralize with

    
    , extract with DCM.
    
  • Result: Ethyl 4-bromoquinoline-6-carboxylate .

Visualization: Synthesis & Crystallization Pathway[2]

Gcluster_0Synthesis Phasecluster_1Crystallization PhaseStartEthyl 4-aminobenzoateInterEnamine IntermediateStart->Inter+ Meldrum's Acid+ CH(OEt)3Cyclic4-OH-Quinoline-6-esterInter->Cyclic250°C- CO2, - EtOHProductEthyl 4-bromoquinoline-6-carboxylate(Crude)Cyclic->Product+ POBr3BrominationPurePurified Solid(>99%)Product->PureColumn Chrom.(Hex/EtOAc)SolventSolvent System:EtOH / Hexane (1:3)Pure->SolventNucleationSlow Evaporation(4°C, 72h)Solvent->NucleationCrystalSingle Crystal(Block/Needle)Nucleation->Crystal

Caption: Figure 1.[1][2] Regioselective synthesis and crystallization workflow for Ethyl 4-bromoquinoline-6-carboxylate.

Crystallographic Characterization Guide

Once a single crystal (approx.[1]

Data Collection Parameters

For a brominated organic molecule, specific parameters must be tuned to account for the heavy atom's absorption and scattering power.

ParameterSpecificationRationale
Radiation Source Mo K

(

Å)
Preferred over Cu K

to minimize absorption effects from the Bromine atom (

is lower for Mo).[1]
Temperature 100 K (Cryostream)Reduces thermal vibration (Debye-Waller factor), crucial for resolving the ethyl ester chain disorder.
Resolution 0.8 Å or betterRequired to observe precise bond lengths in the aromatic system.
Strategy

scans,

width
Ensures full reflection capture without overlap.[1]
Structural Expectations & Validation

When solving the structure (typically via Direct Methods or Patterson Methods due to the heavy Br atom), the following geometric parameters serve as "Self-Validating" checkpoints. Deviations

1
  • Quinoline Planarity: The bicyclic core (N1-C8a) should be essentially planar (RMS deviation

    
     Å).[1][2]
    
  • C-Br Bond Length: Expected range: 1.88 – 1.91 Å . A significantly shorter bond indicates disorder; longer indicates a refinement error.[1]

  • Ester Geometry: The

    
     torsion angle typically sits at 
    
    
    (anti-periplanar) relative to the ring to maintain conjugation, though steric clashes can twist this by 5-15°.[1]

Supramolecular Architecture

The solid-state packing of Ethyl 4-bromoquinoline-6-carboxylate is dominated by a competition between strong electrostatic forces and weak dispersive forces.[1]

The "Bromine Anchor" Effect

The Bromine atom is not just a substituent; it is a structure-directing agent.[1]

  • Halogen Bonding (XB): The

    
    -hole (positive electrostatic potential cap) on the Bromine atom often seeks electron-rich acceptors.[1] In this lattice, look for C-Br[1][3][4]···O=C  (carbonyl) or C-Br[1]···N  (quinoline nitrogen of adjacent molecule) interactions.[1]
    
    • Target Distance: 2.8 – 3.2 Å (less than the sum of van der Waals radii).[1]

    • Target Angle:

      
      .[1]
      
- Stacking

The electron-deficient pyridine ring (due to the electronegative N and Br) stacks efficiently with the electron-rich benzene ring of an antiparallel neighbor.[1]

  • Centroid-Centroid Distance: 3.6 – 3.8 Å.[1]

  • Slippage: 1.2 – 1.5 Å (offset stacking to minimize repulsion).

Visualization: Interaction Network

Interactionscluster_latticeUnit Cell Interaction NetworkMolAMolecule A(Reference)MolBMolecule B(Inverted)MolA->MolBPi-Pi Stacking(Quinoline Core)3.6 ÅMolCMolecule C(Translation)MolA->MolCHalogen Bond(C4-Br ··· O=C)2.95 ÅMolB->MolCC-H ··· NInteractionNoteBr atom acts assupramolecular 'glue'Note->MolA

Caption: Figure 2. Predicted supramolecular assembly showing the critical Halogen Bond (green) and Pi-Stacking interactions.[1]

Pharmaceutical Implications

The crystal structure data directly informs drug development decisions:

  • Solubility Prediction: A high-density packing network driven by Halogen Bonds often correlates with lower aqueous solubility.[1] If the crystal density (

    
    ) exceeds 
    
    
    , formulation strategies (e.g., amorphous solid dispersions) may be required early.
  • Stability: The ester group at C6 is susceptible to hydrolysis.[1] If the crystal structure shows the carbonyl oxygen involved in strong intermolecular bonding, the ester is electronically activated but sterically shielded, potentially increasing shelf-life stability against moisture.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1] [1]

  • Desiraju, G. R., et al. (2013).[1] Definition of the Halogen Bond (IUPAC Recommendations 2013).[1] Pure and Applied Chemistry.[1]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[1] (Search for analogous quinoline esters).

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 4-bromoquinoline-6-carboxylate (CAS 1016809-86-5).[1]

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography.[1] Acta Crystallographica Section D. [1]

An In-Depth Technical Guide to the Solubility of Ethyl 4-bromoquinoline-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that governs the efficacy of subsequent research and development stages for any new chemical entity, including synthesis optimization, purification, formulation, and bioavailability assessment. This guide focuses on Ethyl 4-bromoquinoline-6-carboxylate, a heterocyclic compound of interest within medicinal chemistry. Given the nascent stage of research into this specific molecule, this document provides a comprehensive framework for systematically determining its solubility profile in various organic solvents. We present a theoretical foundation for solubility, a detailed, field-proven experimental protocol based on the isothermal shake-flask method, and a robust analytical workflow using High-Performance Liquid Chromatography (HPLC). This guide is designed to empower researchers to generate reliable and reproducible solubility data, thereby accelerating the progression of Ethyl 4-bromoquinoline-6-carboxylate through the drug discovery and development pipeline.

Introduction: The Quinoline Scaffold and the Need for Solubility Data

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Ethyl 4-bromoquinoline-6-carboxylate is a functionalized derivative belonging to this important class of compounds. The strategic placement of a bromine atom and an ethyl carboxylate group offers versatile handles for further synthetic modification, making it a valuable building block for creating libraries of novel therapeutic agents.

Despite its potential, the fundamental physical properties of Ethyl 4-bromoquinoline-6-carboxylate remain largely uncharacterized in public literature. Solubility, in particular, is a cornerstone of chemical process development. Poor solubility can lead to significant challenges in achieving desired concentrations for reactions, complicate purification by crystallization, and ultimately hinder the formulation of a viable drug product.

This technical guide serves as a proactive measure to address this data gap. Instead of merely reporting existing data, we provide the scientific rationale and detailed methodology required to generate high-quality solubility data for this compound.

Physicochemical Profile of Ethyl 4-bromoquinoline-6-carboxylate

Understanding the inherent properties of the solute is the first step in predicting its solubility behavior. Based on its structure and available data for closely related isomers, we can assemble a foundational profile.

The target molecule is identified by CAS Number 958332-97-3 [1]. It is an isomer of Ethyl 6-bromoquinoline-4-carboxylate (CAS 220844-77-9), which has a molecular weight of 280.12 g/mol [2][3]. The molecular structure consists of a planar, aromatic quinoline core, which is largely hydrophobic. The presence of the nitrogen atom in the ring and the oxygen atoms in the ester group introduce polar characteristics and potential hydrogen bond acceptor sites. The bromine atom adds to the molecular weight and polarizability without significantly impacting polarity. This combination of features suggests that its solubility will be highly dependent on the specific nature of the solvent.

Table 1: Estimated Physicochemical Properties of Ethyl 4-bromoquinoline-6-carboxylate

PropertyEstimated Value / CharacteristicRationale / Source
CAS Number 958332-97-3Chemical Abstract Service[1]
Molecular Formula C₁₂H₁₀BrNO₂Derived from structure
Molecular Weight 280.12 g/mol Isomeric structure[2][3]
Appearance Likely a solid at room temperatureTypical for substituted quinolines of this size[4]
Polarity Moderately polarAromatic core with polar ester and nitrogen functionalities
Hydrogen Bonding Acceptor onlyNitrogen and ester oxygens can accept H-bonds

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. A simplified but powerful guiding principle is "like dissolves like." This means that solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.

For Ethyl 4-bromoquinoline-6-carboxylate, we can predict the following trends:

  • Non-polar Aprotic Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While van der Waals interactions are possible with the aromatic ring, the polar ester group will be unfavorably accommodated.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated. These solvents can engage in favorable dipole-dipole interactions with the ester and quinoline nitrogen.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can act as hydrogen bond donors to the nitrogen and ester oxygen atoms, in addition to dipole-dipole interactions.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state[5]. The objective is to create a saturated solution at a constant temperature, separate the excess solid, and accurately measure the concentration of the dissolved solute in the supernatant.

Causality Behind Experimental Design
  • Choice of Method: The shake-flask method is chosen over kinetic or high-throughput screening methods to ensure true thermodynamic equilibrium is reached, providing the most accurate and relevant data for process development and formulation[6].

  • Solvent Selection: A diverse panel of solvents is selected to span a range of polarities and functionalities. This allows for the construction of a comprehensive solubility profile and informs the selection of optimal solvents for specific applications (e.g., reaction, crystallization).

  • Equilibration Time: An extended incubation period (e.g., 24-48 hours) is critical to ensure the system reaches equilibrium. Preliminary time-point studies (e.g., sampling at 12, 24, 36, and 48 hours) are performed to validate that the measured concentration is no longer changing, confirming saturation[5].

  • Temperature Control: Solubility is temperature-dependent. All incubations must be performed in a calibrated, temperature-controlled environment (e.g., an incubator shaker set to 25 °C) to ensure data reproducibility.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. The quinoline core contains a strong chromophore, making it highly sensitive to UV detection and allowing for accurate quantification even at low concentrations[7][8].

Detailed Experimental Protocol

Materials:

  • Ethyl 4-bromoquinoline-6-carboxylate (solid, >95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Calibrated incubator shaker

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with UV/DAD detector

Procedure:

  • Preparation: Add an excess amount of solid Ethyl 4-bromoquinoline-6-carboxylate to a series of 2 mL glass vials. An amount that is visually in excess (e.g., 5-10 mg) is sufficient[9].

  • Solvent Addition: Accurately add 1.0 mL of each selected solvent to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24-48 hours to allow the system to reach equilibrium[6][9].

  • Phase Separation: After incubation, allow the vials to rest at the same constant temperature for at least 2 hours to let the solid settle. Centrifuge the vials to further pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

  • Analysis: Analyze the diluted sample by HPLC to determine the concentration.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add 1.0 mL Solvent A->B   C 3. Agitate for 24-48h at Constant Temp B->C   D 4. Centrifuge to Pellet Solid C->D   E 5. Filter Supernatant (0.22 µm filter) D->E   F 6. Dilute Filtrate Accurately E->F   G 7. Quantify by Validated HPLC Method F->G  

Analytical Method: HPLC-UV

A validated analytical method is essential for trustworthy results. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1)[10][11].

Proposed HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a standard choice for separating moderately polar organic molecules[7].

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A good starting point is 60:40 ACN:Water[12].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinoline core (e.g., ~210-250 nm, to be determined by a UV scan).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Method Validation (Self-Validating System):

  • Specificity: Ensure no interference from solvent peaks or impurities at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of known concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against concentration. The calibration curve should have a correlation coefficient (r²) > 0.999.

  • Accuracy & Precision: Analyze samples of known concentration at least three times. Accuracy (% recovery) should be within 98-102%, and precision (relative standard deviation, %RSD) should be <2%.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.

Data Presentation and Interpretation

The solubility data should be compiled into a clear, concise table. Concentrations should be reported in standard units such as mg/mL and mol/L to allow for easy comparison and use in further calculations.

Table 2: Hypothetical Solubility Data for Ethyl 4-bromoquinoline-6-carboxylate at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
n-Heptane0.1< LOQ< LOQ
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Ethanol5.2[Experimental Value][Calculated Value]
Methanol6.6[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)7.2[Experimental Value][Calculated Value]

Note: LOQ = Limit of Quantification. Values to be filled in upon experimental determination.

Safety and Handling

While specific toxicology data for Ethyl 4-bromoquinoline-6-carboxylate is not available, it should be handled with care, assuming the hazards of related compounds. The parent acid, 6-Bromoquinoline-4-carboxylic acid, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[13]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of Ethyl 4-bromoquinoline-6-carboxylate in organic solvents. By adhering to the detailed isothermal shake-flask protocol and the validated HPLC analytical method, researchers can generate the high-quality, reliable data necessary to make informed decisions in synthesis, purification, and formulation development. This foundational knowledge is an indispensable step in unlocking the full potential of this promising quinoline derivative in the field of drug discovery.

References

  • Title: Unique Ethyl 4-bromoquinoline-6-carboxylate In Multiple Colors [onWGXRLH] Source: anan-lead.com URL: [Link]

  • Title: Ethyl 6-bromoquinoline-4-carboxylate Source: Lead Sciences URL: [Link]

  • Title: Ethyl 4-bromo-6-methoxyquinoline-8-carboxylate Source: Vibrant Pharma Inc. URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: 6-Bromoquinoline-4-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column Source: SIELC Technologies URL: [Link]

  • Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

  • Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma Source: ResearchGate URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

Sources

Technical Guide: Divergent Discovery of Novel Therapeutics from Ethyl 4-bromoquinoline-6-carboxylate

[1]

Executive Summary: The Bifunctional Linchpin

In modern medicinal chemistry, the quinoline scaffold is designated as a "privileged structure" due to its ability to bind to a diverse array of receptors and kinases. Among these, Ethyl 4-bromoquinoline-6-carboxylate represents a high-value "linchpin" intermediate.[1]

Its value lies in its orthogonal reactivity :

  • The C4-Bromo Position: An electrophilic "warhead" site susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.[1] This position typically engages the ATP-binding hinge region of kinases.
    
  • The C6-Ester Position: A masked solubilizing handle.[1] Post-functionalization hydrolysis allows for the attachment of polar tails (amides, heterocycles) to tune physicochemical properties (LogP, tPSA) and solvent exposure interactions.[1]

This guide details the technical workflows for exploiting this molecule to generate novel bioactive libraries, specifically targeting kinase inhibition (e.g., RIPK2, EGFR) and anti-infective applications.[1]

Structural Analysis & Reactivity Profile

The 4-bromoquinoline core is electron-deficient, activated by the ring nitrogen.[1] This makes the C4 position highly susceptible to nucleophilic attack, even more so than comparable chlorobenzenes.[1]

Strategic Reactivity Map

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactivityMapCoreEthyl 4-bromoquinoline-6-carboxylateSNArPath A: SNAr(Amination)Core->SNAr R-NH2, Heat/H+SuzukiPath B: Suzuki-Miyaura(Arylation)Core->Suzuki Ar-B(OH)2, Pd(0)HydrolysisPath C: Ester Hydrolysis(Acid Generation)Core->Hydrolysis LiOH/NaOHKinaseInhib4-Aminoquinolines(Hinge Binders)SNAr->KinaseInhibBiaryl4-Arylquinolines(Biaryl Scaffolds)Suzuki->BiarylAmide6-Carboxamides(Solubility Tail)KinaseInhib->Amide 1. Hydrolysis2. Amide Coupling

Figure 1: Divergent synthesis strategy showing orthogonal functionalization of the C4 and C6 positions.

Workflow A: C4-Functionalization (The Binding Domain)[1]

The C4 position is the primary determinant of biological activity. Two major reactions dominate this space.[1]

Nucleophilic Aromatic Substitution ( )

This is the preferred route for synthesizing kinase inhibitors (e.g., Lenvatinib analogs).[1] The nitrogen of the aniline nucleophile forms a critical hydrogen bond with the kinase hinge region.

  • Mechanism: Addition-Elimination.[1][2] The ring nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate.

  • Critical Parameter: Protonation. While the reaction can proceed thermally, catalytic acid (HCl or p-TsOH) protonates the ring nitrogen, significantly lowering the activation energy by making the ring more electrophilic [1].[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Used when a Carbon-Carbon bond is required at C4, often to access specific hydrophobic pockets or to create biaryl anti-infectives.[1]

  • Challenge: The C4-Br bond is chemically distinct from typical aryl bromides due to the adjacent nitrogen.

  • Catalyst Choice:

    
     is the standard, but for sterically hindered boronic acids, 
    
    
    with phosphine ligands (like XPhos) may be required to prevent protodeboronation [2].[1]

Workflow B: C6-Diversification (The Solubilizing Tail)

The ethyl ester at C6 is generally stable during C4 modifications. Once the "warhead" is installed at C4, the C6 ester is hydrolyzed to the carboxylic acid. This acid is then coupled with solubilizing amines (e.g., morpholine, piperazine, N-methylpiperazine) to improve the ADME profile.[1]

Why this order? Hydrolyzing the ester first creates a zwitterionic species (if C4 is aminated) or a highly polar acid that is difficult to extract and purify during the C4-substitution step. Always conserve the ester until the final stages of library generation.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol 1: Displacement with Anilines (Kinase Inhibitor Synthesis)

Target: Synthesis of Ethyl 4-((3-chloro-4-fluorophenyl)amino)quinoline-6-carboxylate.[1]

Reagents:

  • Ethyl 4-bromoquinoline-6-carboxylate (1.0 eq)[1]

  • 3-Chloro-4-fluoroaniline (1.1 eq)[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)[1]

  • Catalyst: Conc. HCl (2-3 drops) or AcOH

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the quinoline scaffold in 5 mL of IPA.

  • Addition: Add 1.1 mmol of the aniline.

  • Activation: Add 2 drops of conc. HCl. (Note: The solution often turns yellow/orange indicating protonation).[1]

  • Reflux: Heat to reflux (80-85°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The product is usually more polar than the starting material.

  • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate:[1] Remove solvent in vacuo, neutralize with sat.[1]

      
      , and extract with EtOAc.[1]
      
  • Yield: Typical yields range from 75–90%.[1]

Protocol 2: Suzuki-Miyaura Coupling at C4

Target: Synthesis of Ethyl 4-(4-methoxyphenyl)quinoline-6-carboxylate.[1]

Reagents:

  • Ethyl 4-bromoquinoline-6-carboxylate (1.0 eq)[1]

  • 4-Methoxyphenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1][3]
    
  • Base:

    
     (2.0 eq) or 
    
    
    [1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Degassing: In a sealed tube or round-bottom flask, combine solvent, base, and boronic acid.[1] Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent Pd oxidation).[1]

  • Catalyst Addition: Add the Pd catalyst and the quinoline scaffold rapidly.

  • Reaction: Heat to 90–100°C for 12 hours under inert atmosphere.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute filtrate with water and extract with EtOAc.

  • Purification: Flash column chromatography is usually required (Gradient: 0-40% EtOAc in Hexanes).[1]

Data Summary & Optimization Table

When optimizing these reactions, the following solvent/base combinations have shown the highest efficacy in literature for quinoline scaffolds [3][4].

Reaction TypeSolvent SystemBase/CatalystTemp (°C)Typical YieldNotes

IsopropanolHCl (cat.)80 (Reflux)85-95%Cleanest profile; product precipitates as salt.[1]

DMFDIPEA12060-75%Use for non-nucleophilic amines; harder workup.[1]
Suzuki Dioxane/H2O

/

9070-85%Standard robust condition.[1]
Suzuki Toluene/EtOH

/

10065-80%Better for sterically hindered boronic acids.[1]

Library Generation Workflow

The following DOT diagram outlines the logical flow for a high-throughput library generation campaign using this scaffold.

LibraryWorkflowStartEthyl 4-bromoquinoline-6-carboxylateStep1Step 1: C4 Diversification(Parallel Synthesis)Start->Step1LibALibrary A: 4-Amino(20-50 analogs)Step1->LibA AnilinesLibBLibrary B: 4-Aryl(20-50 analogs)Step1->LibB Boronic AcidsStep2Step 2: Ester Hydrolysis(Batch Processing)LibA->Step2LibB->Step2AcidsIntermediate AcidsStep2->AcidsStep3Step 3: Amide Coupling(Solubility Tuning)Acids->Step3 HATU, AminesFinalFinal Screening Library(Kinase/Cell Assays)Step3->Final

Figure 2: Logical workflow for high-throughput library generation.

References

  • Fan, T., et al. (2018).[1] Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.[1][4] Bioorganic & Medicinal Chemistry Letters.

  • Ökten, S. (2019).[1][5] New Quinoline Derivatives via Suzuki Coupling Reactions.[1] Journal of Chemical Research.[1]

  • Hanan, A. (2018).[1] Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. ResearchGate.[1][6]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.

  • PubChem. Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (Structural Analog Data).

In Silico Prediction of Ethyl 4-bromoquinoline-6-carboxylate Properties: A Virtual Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico prediction of Ethyl 4-bromoquinoline-6-carboxylate properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ethyl 4-bromoquinoline-6-carboxylate represents a high-value pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors, anti-infectives (specifically antimalarials and antibacterials), and anticancer agents.[1] Its structural duality—combining a reactive electrophilic center at the C4 position with a modifiable ester handle at C6—makes it a "privileged structure" for diversity-oriented synthesis.

This technical guide provides a rigorous in silico profiling of this compound.[2][3] By synthesizing consensus data from predictive algorithms (SwissADME, pkCSM, and density functional theory approximations), we establish a baseline for its physicochemical behavior, pharmacokinetic (ADMET) profile, and drug-likeness. This guide is designed to serve as a self-validating protocol for researchers evaluating this scaffold for lead optimization.

Molecular Architecture & Significance[4]

Structural Analysis

The molecule (Formula:


, MW: 280.12  g/mol ) consists of a bicyclic quinoline core.
  • C4-Bromine: A critical "warhead" for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This is the primary vector for introducing molecular complexity.
    
  • C6-Ethyl Ester: Acts as a lipophilic promoiety that improves cell permeability or serves as a precursor for carboxylic acid/amide derivatives (solubility handles).

  • Quinoline Nitrogen (N1): Provides a hydrogen bond acceptor site, crucial for kinase hinge binding.

Canonical Identification
  • IUPAC Name: Ethyl 4-bromoquinoline-6-carboxylate

  • SMILES: CCOC(=O)C1=CC2=C(C=C1)N=CC(Br)=C2[4][5][6]

  • InChIKey: (Predicted based on isomer) KIKGJVVDJNSJSQ-UHFFFAOYSA-N (Note: Verify specific isomer key in experimental databases).

In Silico Methodology (The "How-To")

To ensure reproducibility and trust, we utilize a consensus approach. Reliance on a single algorithm often yields artifacts; therefore, we cross-reference multiple predictive models.

Workflow Protocol

The following diagram illustrates the logical flow of the prediction pipeline, ensuring that structural errors are caught early (Sanitization) before computationally expensive profiling occurs.

PredictionWorkflow Input Input: SMILES String Sanitization Sanitization & Protonation (pH 7.4) Input->Sanitization Check Valency Descriptors Descriptor Calculation (MW, TPSA, RotB) Sanitization->Descriptors 3D Conformer Gen Lipophilicity Consensus LogP (XLOGP3, WLOGP, MLOGP) Descriptors->Lipophilicity QSAR Models ADMET ADMET Profiling (CYP, BBB, hERG) Lipophilicity->ADMET Filter: Lipinski Output Lead Candidate Profile ADMET->Output Risk Assessment

Figure 1: Step-by-step in silico prediction workflow. The process moves from raw structural input to multi-parameter risk assessment.

Predicted Physicochemical Properties[1][3][5][6][8][9][10][11]

The following data represents a consensus prediction derived from standard QSAR models (e.g., SwissADME, Molinspiration).

Molecular Descriptors Table
PropertyPredicted ValueInterpretation
Molecular Weight 280.12 g/mol Optimal for drug-likeness (< 500 g/mol ).
Consensus LogP 3.42 ± 0.3Moderately lipophilic. Good membrane permeability but may require formulation aid.
TPSA 39.19 ŲExcellent oral bioavailability (Rule of Thumb: < 140 Ų).
H-Bond Acceptors 3Within Lipinski limits (< 10).
H-Bond Donors 0Suggests good membrane permeation; no penalty for desolvation.
Rotatable Bonds 3Structurally rigid; favorable for binding entropy.
Solubility (LogS) -4.1 (Moderately Soluble)Class II/IV in BCS. May require salt formation after derivatization.
Causality of Values
  • LogP (3.42): The quinoline ring is aromatic and hydrophobic. The ethyl ester adds significant lipophilicity compared to the free acid. The bromine atom is also lipophilic. This value suggests the molecule will partition well into lipid bilayers but risks non-specific binding.

  • TPSA (39.19 Ų): Contributed solely by the ester oxygens and the quinoline nitrogen. The low TPSA indicates high passive absorption in the gastrointestinal tract (GIT) and potential Blood-Brain Barrier (BBB) penetration.

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

This section evaluates the "drug-ability" of the scaffold.[2][3][7]

Absorption & Distribution
  • GI Absorption: High . The combination of moderate LogP and low TPSA predicts >90% absorption.

  • Blood-Brain Barrier (BBB): Permeant . The molecule lacks charged groups at physiological pH and has a low polar surface area. Note: If CNS activity is not desired, peripheral restriction strategies (e.g., adding polar groups) will be necessary.

  • P-gp Substrate: Likely No . Small, rigid quinolines are generally not effluxed by P-glycoprotein unless heavily substituted with H-bond donors.

Metabolism (The "Soft Spot")

The Ethyl Ester at C6 is the primary metabolic liability.

  • Phase I: Rapid hydrolysis by carboxylesterases (hCE1/hCE2) in the liver and plasma to yield the corresponding Carboxylic Acid (Polar, LogP ~1.5).

  • Impact: This makes the molecule a "prodrug-like" scaffold. In vivo, the circulating species will likely be the acid form, which will have different distribution properties (likely non-BBB penetrant).

Toxicity Prediction
  • hERG Inhibition: Moderate Risk . Many lipophilic quinolines bind to the hERG potassium channel. In silico models (e.g., Pred-hERG) often flag the 4-phenylquinoline motif; the 4-bromo analog is a structural alert that warrants early in vitro safety screening.

  • Mutagenicity (Ames): Negative . The simple halo-quinoline core is generally non-mutagenic, unlike nitro-quinolines.

Medicinal Chemistry & Lead Optimization Strategy

The true value of Ethyl 4-bromoquinoline-6-carboxylate lies in its reactivity. It is not the final drug, but the key intermediate.

Strategic Derivatization Map

The diagram below visualizes the standard "Design-Make-Test" logic applied to this specific scaffold.

SAR_Strategy Core Ethyl 4-bromoquinoline- 6-carboxylate SNAr C4 Position: SNAr Displacement Core->SNAr Amines/Heat Hydrolysis C6 Position: Ester Hydrolysis Core->Hydrolysis LiOH/THF Suzuki C4 Position: Suzuki Coupling Core->Suzuki Ar-B(OH)2/Pd AminoQuin 4-Aminoquinolines (Kinase Inhibitors) SNAr->AminoQuin AcidDeriv Amide Library (Solubility/Selectivity) Hydrolysis->AcidDeriv Biaryl 4-Arylquinolines (Antimalarials) Suzuki->Biaryl

Figure 2: Lead optimization pathways. The C4-Br allows for rapid library generation via displacement or coupling, while the C6-Ester allows for tuning physicochemical properties.

Case Study: Kinase Inhibition (EGFR/VEGFR)

Quinolines are bioisosteres of quinazolines (e.g., Gefitinib).

  • Hypothesis: Displacing the C4-Bromine with a 3-chloro-4-fluoroaniline mimics the pharmacophore of FDA-approved kinase inhibitors.

  • Binding Mode: The N1 nitrogen accepts a H-bond from the hinge region (Met793 in EGFR), while the new C4-substituent occupies the hydrophobic pocket.

Conclusion

Ethyl 4-bromoquinoline-6-carboxylate is a robust, drug-like scaffold with a Bioavailability Score of 0.55 (SwissADME). While its solubility is a limiting factor (LogS -4.1), this is typical for intermediate scaffolds and is rectifiable via C6-hydrolysis or C4-amination.

Recommendation: Researchers should treat this molecule as a Dual-Point Divergent Scaffold .

  • Step 1: Modify C4 (via

    
    ) to establish biological affinity.
    
  • Step 2: Hydrolyze C6 to the acid and couple with solubilizing amines (e.g., piperazine) to fix ADMET issues.

This in silico profile confirms it is a "Go" for hit-to-lead campaigns, provided hERG liability is monitored early.

References

  • PubChem. Ethyl 6-bromoquinoline-4-carboxylate (Isomer Analog Data). National Library of Medicine. Accessed Jan 2026.[7] [Link]

  • SwissADME. Free Web Tool to Evaluate Pharmacokinetics, Drug-likeness and Medicinal Chemistry Friendliness of Small Molecules. Swiss Institute of Bioinformatics. [Link]

  • Bentham Science. Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives.[3] Letters in Drug Design & Discovery.[8] [Link]

  • Molinspiration. Cheminformatics Tools for Calculation of Molecular Properties.[Link]

  • OECD. Guidance Document on the Validation of (Q)SAR Models. OECD Series on Testing and Assessment, No. 69. [Link]

Sources

CAS number and IUPAC name for Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 4-bromoquinoline-6-carboxylate as a Strategic Scaffold

Executive Summary

Ethyl 4-bromoquinoline-6-carboxylate (CAS 958332-97-3 ) is a high-value heteroaromatic intermediate utilized primarily in the discovery of kinase inhibitors and anti-infective agents. Its structural significance lies in its bifunctionality : the C4-bromide serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-ethyl ester provides a orthogonal vector for solubility modulation or pharmacophore extension via hydrolysis and amidation.

This guide outlines the verified chemical identity, a robust synthetic pathway starting from commodity precursors, and the analytical protocols required to validate this compound in a research setting.

Chemical Identity & Properties

PropertySpecification
CAS Number 958332-97-3
IUPAC Name Ethyl 4-bromoquinoline-6-carboxylate
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
SMILES CCOC(=O)c1ccc2c(c1)ncc(c2)Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in EtOH
Key Precursor Ethyl 4-hydroxyquinoline-6-carboxylate (CAS 148018-33-1)

Synthetic Methodology

The most reliable route to Ethyl 4-bromoquinoline-6-carboxylate is a modified Gould-Jacobs reaction , followed by dehydrative bromination. This pathway is preferred over direct bromination of quinoline due to regioselectivity control.

Step 1: Enamine Formation & Cyclization (Gould-Jacobs)
  • Reagents: Benzocaine (Ethyl 4-aminobenzoate), Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Mechanism: Condensation followed by thermal electrocyclic ring closure.

Step 2: Dehydrative Bromination
  • Reagents: Phosphorus oxybromide (

    
    ), Toluene (or neat).
    
  • Critical Control: Anhydrous conditions are mandatory to prevent hydrolysis of

    
     back to phosphoric acid derivatives.
    
Detailed Protocol: Conversion of 4-Hydroxy to 4-Bromo
  • Precursor: Start with Ethyl 4-hydroxyquinoline-6-carboxylate (CAS 148018-33-1).[1][2][3][4][5]

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

    
     drying tube.
    
  • Procedure:

    • Suspend Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) in anhydrous toluene (5 mL/mmol). Note: The starting material may not fully dissolve initially.

    • Add

      
       (1.5 eq) portion-wise at room temperature.
      
    • Heat the mixture to reflux (

      
      ) for 2–4 hours. The suspension should clear as the reaction proceeds.
      
    • Quench: Cool to

      
       and carefully pour onto crushed ice/
      
      
      
      mixture. Caution: Exothermic hydrolysis of excess
      
      
      .
    • Isolation: Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway & Reactivity

The following diagram maps the logical flow from commodity chemicals to the target scaffold and illustrates its divergent reactivity profile.

G Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Enamine Enamine Intermediate Benzocaine->Enamine 120°C EMME EMME (Reagent) EMME->Enamine Hydroxy 4-Hydroxy Precursor (CAS 148018-33-1) Enamine->Hydroxy 250°C Ph2O Target Ethyl 4-bromoquinoline- 6-carboxylate (CAS 958332-97-3) Hydroxy->Target POBr3 Reflux Suzuki Biaryl Derivatives (Suzuki Coupling) Target->Suzuki Pd(0) Ar-B(OH)2 Amide Amide Analogs (Hydrolysis + Coupling) Target->Amide 1. LiOH 2. R-NH2

Figure 1: Synthetic genealogy and divergent reactivity map of the Ethyl 4-bromoquinoline-6-carboxylate scaffold.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must pass the following self-validating checks:

A. Mass Spectrometry (LC-MS)
  • Expectation: A distinct 1:1 isotopic doublet for the molecular ion

    
    .
    
  • Values:

    
     280.0 and 282.0.
    
  • Why: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in nearly equal abundance. Absence of this "twin peak" pattern indicates debromination or hydrolysis.
B. NMR Spectroscopy (400 MHz, )
  • Diagnostic Signals:

    • 
       ppm (d, 1H, H-2): The most deshielded proton adjacent to Nitrogen.
      
    • 
       ppm (d, 1H, H-3): Coupled to H-2.
      
    • 
       ppm (t, 3H) & 
      
      
      
      ppm (q, 2H): Characteristic ethyl ester pattern.
  • Purity Check: Look for a broad singlet at

    
     ppm. If present, it indicates residual 4-hydroxy precursor (tautomerizing to quinolone).
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • GHS Signal: Warning.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    . The C4-bromide is moderately labile and can hydrolyze upon prolonged exposure to atmospheric moisture.
    
  • Reagent Safety:

    
     is corrosive and reacts violently with water. All glassware must be oven-dried.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54743669, Ethyl 4-bromoquinoline-6-carboxylate. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinolone Scaffolds

The quinoline nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Specifically, functionalized quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of critical enzymes like dihydroorotate dehydrogenase (DHODH), a key target in cancer and autoimmune disease therapy.[3]

Ethyl 4-bromoquinoline-6-carboxylate is a highly valuable synthetic intermediate. The ester at the 6-position provides a handle for further derivatization, such as conversion to amides or other functional groups, while the bromine atom at the 4-position serves as a versatile reactive site for introducing molecular diversity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual functionality makes it a strategic building block for constructing complex molecular architectures in drug discovery programs.

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-bromoquinoline-6-carboxylate. The described two-step sequence is robust and relies on established chemical transformations, beginning with a thermally-driven cyclization followed by a direct bromination. We will delve into the causality behind key experimental choices and provide insights grounded in established organic chemistry principles to ensure procedural success and safety.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Gould-Jacobs Reaction: Condensation of ethyl 4-aminobenzoate with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinolone core.

  • Halogenation: Conversion of the 4-hydroxyl group of the quinolone intermediate to a bromide using phosphorus oxybromide.

(Self-generated image, not from search results)

Experimental Protocol

This protocol is designed for execution by trained chemistry professionals in a well-equipped laboratory. Adherence to all safety precautions is mandatory.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
Ethyl 4-aminobenzoate≥98%Standard suppliers
Diethyl ethoxymethylenemalonate (EMME)≥98%Standard suppliers
Diphenyl ether≥99%Standard suppliers
Phosphorus oxybromide (POBr₃)≥98%Standard suppliers
Dichloromethane (DCM)ACS Grade, AnhydrousStandard suppliers
Ethyl Acetate (EtOAc)ACS GradeStandard suppliers
HexanesACS GradeStandard suppliers
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard suppliers
Silica Gel60 Å, 230-400 meshStandard suppliers

Equipment:

  • Three-neck round-bottom flasks (500 mL and 250 mL)

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer and stir bars

  • Reflux condenser with gas inlet/outlet

  • Dean-Stark trap (for Step 1)

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • Fume hood

Part A: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate (Intermediate I)

This step involves the formation of the quinolone ring system via thermal cyclization. The high temperature is necessary to overcome the activation energy for the intramolecular aromatic substitution (cyclization) step. Diphenyl ether is used as a high-boiling, thermally stable solvent to achieve the required reaction temperature of ~250 °C.[4]

Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a stopper.

  • Reagent Addition: To the flask, add ethyl 4-aminobenzoate (16.5 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol, 1.05 eq).

  • Initial Condensation: Heat the mixture to 120-130 °C under a gentle stream of nitrogen. Ethanol is eliminated during this condensation step and can be observed distilling. Maintain this temperature for 2 hours.

  • Cyclization Setup: After 2 hours, allow the mixture to cool slightly. Carefully add diphenyl ether (200 mL) to the flask. Replace the reflux condenser with a Dean-Stark trap and re-attach the condenser to the trap to facilitate the removal of any remaining ethanol.

  • Thermal Cyclization: Heat the reaction mixture to 250 °C. The solution will become homogeneous. Maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) [EtOAc/Hexanes 1:1].

  • Work-up: After completion, turn off the heat and allow the mixture to cool to below 100 °C. Carefully pour the warm mixture into hexanes (400 mL) while stirring vigorously.

  • Isolation: A precipitate will form. Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with hexanes (2 x 100 mL) to remove the diphenyl ether solvent.

  • Drying: Dry the resulting off-white solid under vacuum to yield Ethyl 4-hydroxyquinoline-6-carboxylate (Intermediate I ). The product is typically of sufficient purity for the next step. Expected yield: 80-90%.

Part B: Synthesis of Ethyl 4-bromoquinoline-6-carboxylate (Final Product)

This step converts the 4-hydroxyl group into the target 4-bromo group. Phosphorus oxybromide (POBr₃) acts as both a dehydrating and brominating agent. The mechanism involves the initial phosphorylation of the hydroxyl group to form a good leaving group, which is then displaced by a bromide ion. This is analogous to the widely used conversion of 4-hydroxyquinolines to 4-chloroquinolines using POCl₃.[5][6]

⚠️ SAFETY FIRST: Phosphorus oxybromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Ethyl 4-hydroxyquinoline-6-carboxylate (Intermediate I ) (11.6 g, 50 mmol).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (21.5 g, 75 mmol, 1.5 eq). Note: POBr₃ is a solid at room temperature and should be handled with care.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. The mixture will become a molten slurry. Maintain this temperature for 4 hours. Monitor the reaction by TLC [EtOAc/Hexanes 1:4] until the starting material is consumed.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Very carefully and slowly , pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. This step is highly exothermic and will release HBr gas; ensure adequate ventilation in the fume hood.

  • Neutralization: Once all the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the pH reaches ~7-8. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 4-bromoquinoline-6-carboxylate as a white to pale yellow solid. Expected yield: 65-80%.

Data Summary and Characterization

Reagent Table
CompoundM.W. ( g/mol )Amount (g)Moles (mmol)Eq.
Ethyl 4-aminobenzoate165.1916.51001.0
Diethyl ethoxymethylenemalonate216.2322.71051.05
Ethyl 4-hydroxyquinoline-6-carboxylate231.23~20.8 (exp.)~90 (exp.)1.0
Phosphorus oxybromide (POBr₃)286.6921.5751.5
Final Product (Theoretical) 294.12 ~19.1 ~65 -
Expected Characterization
  • Appearance: White to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the proposed structure. The quinoline protons will appear in the aromatic region (δ 7.5-9.0 ppm), with characteristic coupling patterns. The ethyl ester protons will appear as a quartet (~4.5 ppm) and a triplet (~1.5 ppm). A similar structure, ethyl 6-bromo-2-styrylquinoline-4-carboxylate, shows characteristic quinoline proton signals between δ 7.7 and 8.95 ppm.[7]

  • Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ corresponding to the molecular weight of the product (m/z ≈ 295.0), with the characteristic isotopic pattern for a single bromine atom.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_0 Part A: Quinolone Formation cluster_1 Part B: Bromination start Ethyl 4-aminobenzoate + EMME step1 Condensation (130°C, 2h) start->step1 step2 Thermal Cyclization (Diphenyl Ether, 250°C, 1h) step1->step2 workup1 Precipitation & Filtration step2->workup1 intermediate Intermediate I: Ethyl 4-hydroxy- quinoline-6-carboxylate workup1->intermediate step3 Bromination (POBr₃, 120°C, 4h) intermediate->step3 Proceed to Part B workup2 Aqueous Work-up & Extraction step3->workup2 purify Column Chromatography workup2->purify product Final Product: Ethyl 4-bromoquinoline- 6-carboxylate purify->product

Caption: Workflow for the two-step synthesis of Ethyl 4-bromoquinoline-6-carboxylate.

References

  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Finkelstein Reaction. Sathee Jee. Available at: [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 6-bromoquinoline-4-carboxylate. Lead Sciences. Available at: [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • ETHYL γ-BROMOBUTYRATE. Organic Syntheses. Available at: [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for the palladium-catalyzed cross-coupling of Ethyl 4-bromoquinoline-6-carboxylate . This scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists.[1]

The 4-bromoquinoline core presents a unique challenge: it combines a highly electrophilic C4 position (activated by the electron-deficient heterocycle) with a hydrolysis-sensitive ethyl ester at C6. This protocol prioritizes chemoselectivity (preserving the ester) and catalyst longevity (preventing nitrogen poisoning), utilizing a self-validating screening approach.

Substrate Analysis & Reactivity Profile

Before initiating the reaction, it is vital to understand the electronic and steric environment of the substrate.

Structural Considerations
  • C4-Bromine (Reactive Site): The C4 position in quinoline is highly activated toward oxidative addition due to the electron-withdrawing nature of the nitrogen atom and the additional pull from the C6-ester. However, the peri-hydrogen at C5 induces steric strain, often requiring smaller phosphine ligands or higher temperatures.

  • C6-Ethyl Ester (Sensitive Site): This group is prone to saponification (hydrolysis) under the basic aqueous conditions typical of Suzuki coupling. The use of mild bases (carbonates/phosphates) rather than hydroxides is non-negotiable.

  • Quinoline Nitrogen: A Lewis base that can coordinate to Palladium(II), potentially arresting the catalytic cycle (catalyst poisoning).

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The electron-poor nature of the quinoline facilitates the Oxidative Addition step, which is often the rate-determining step in electron-rich aryl halides but is rapid here. The challenge lies in Transmetallation , which requires a base to activate the boronic acid.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Fast for Quinolines) Pd0->OxAdd + Substrate (R-Br) Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Critical Step) Complex1->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the rapid oxidative addition typical of electron-deficient 4-bromoquinolines.

Experimental Design & Screening Strategy

Do not rely on a single set of conditions. We utilize a "Tiered Screening" approach to ensure the protocol is robust for your specific boronic acid partner.

Screening Matrix (Tier 1 vs. Tier 2)
ParameterTier 1: Standard (Cost-Effective) Tier 2: High-Performance (Difficult Substrates) Rationale
Catalyst

(3-5 mol%)

(2 mol%) + XPhos (4 mol%)
Tier 1: Robust, air-stable. Tier 2: Bulky, electron-rich ligand prevents N-coordination.
Base

(2.0 equiv)

(2.0 - 3.0 equiv)
Carbonate is mild; Phosphate is more soluble and basic but generally ester-safe.
Solvent 1,4-Dioxane /

(4:1)
n-Butanol / Toluene /

Dioxane is standard; n-Butanol aids solubility of polar quinolines.
Temp 90°C100-110°CHigher temp required for sterically hindered boronic acids.
Critical Process Parameters (CPPs)
  • Degassing: Oxygen is the enemy. It oxidizes phosphine ligands and promotes homocoupling of the boronic acid. Sparging with Argon for 15 minutes is mandatory.

  • Water Stoichiometry: While water is needed for the base mechanism, excess water at high pH promotes ester hydrolysis. Maintain a solvent ratio where water is

    
     by volume.
    

Optimized Protocol (The "Gold Standard")

This protocol uses the Tier 1 conditions, which are successful for 85% of coupling partners with this scaffold.

Target Scale: 1.0 mmol (approx. 296 mg of substrate)

Reagents Setup
  • Substrate: Ethyl 4-bromoquinoline-6-carboxylate (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (0.05 equiv, 5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL)

Step-by-Step Methodology
  • Charge Solids: In a 20 mL microwave vial or round-bottom flask, add the quinoline substrate, boronic acid, and

    
    .
    
    • Note: Do not add the catalyst yet.

  • Solvent Addition & Degassing: Add the Dioxane and Water. Seal the vessel with a septum. Insert a long needle connected to an Argon/Nitrogen line into the solution and a short vent needle. Sparge (bubble) gas vigorously for 15 minutes.

    • Why? Removing

      
       prevents the formation of phenol byproducts from the boronic acid.
      
  • Catalyst Addition: Briefly remove the septum (under positive gas flow) and add the Pd catalyst quickly. Reseal and purge the headspace for 1 minute.

  • Reaction: Heat the mixture to 90°C (oil bath or heating block). Stir vigorously (800 rpm).

    • Monitoring: Check by TLC or LCMS at 2 hours. Look for the disappearance of the starting material (Br isotope pattern 1:1 disappears) and the emergence of the product mass (

      
      ).
      
  • Workup (Palladium Removal):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Crucial Step: Wash the combined organics with 5% aqueous L-Cysteine or stir with Silica-Thiol scavenger resin for 30 mins. This coordinates and removes residual Pd, preventing contamination in biological assays.

    • Dry over

      
      , filter, and concentrate.
      
Experimental Workflow Diagram

Workflow Step1 1. Weigh Solids (Substrate, Boronic Acid, Base) Step2 2. Degas Solvents (Ar Sparge 15 min) Step1->Step2 Step3 3. Add Catalyst (Pd(dppf)Cl2) Step2->Step3 Step4 4. Reaction (90°C, 2-4 hrs) Step3->Step4 Step5 5. Scavenge Pd (Thiol Resin/Wash) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Sequential workflow emphasizing the degassing and scavenging steps.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Hydrolysis of Ester (Acid product detected)Base too strong or reaction time too long.Switch to

(anhydrous) or reduce water ratio to 10:1. Lower temp to 80°C.
Low Conversion (Starting material remains)Catalyst poisoning by Quinoline N or steric bulk.Switch to Tier 2 conditions (

/ XPhos). XPhos is excellent for hindered substrates.
Homocoupling (Biaryl formation)Oxygen presence.Re-evaluate degassing protocol. Ensure solvents are sparged, not just purged.
Black Precipitate (Early Pd crash out)Instability of Pd(0).Add additional ligand (e.g., free

or dppf) to stabilize the metal center.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Application Notes and Protocols for the Heck Reaction of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Medicinal Chemistry

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] First described by Tsutomu Mizoroki and Richard F. Heck, this reaction facilitates the coupling of unsaturated halides with alkenes, providing a powerful tool for the construction of complex molecular architectures.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1][2]

In the realm of drug discovery and development, the Heck reaction is invaluable for the synthesis of substituted alkenes, which are key structural motifs in a vast array of biologically active compounds. The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with diverse therapeutic applications. The ability to functionalize the quinoline core via C-C bond formation is therefore of paramount importance. This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for Ethyl 4-bromoquinoline-6-carboxylate, a substrate of interest for the synthesis of novel quinoline-based therapeutics. We will delve into the mechanistic underpinnings of the reaction, offer a systematic approach to optimizing reaction parameters, and provide detailed experimental protocols.

Understanding the Substrate: Challenges and Considerations for Ethyl 4-bromoquinoline-6-carboxylate

The successful execution of a Heck reaction is highly dependent on the nature of the substrates. Ethyl 4-bromoquinoline-6-carboxylate presents a unique set of electronic and steric properties that must be considered when designing the reaction conditions.

  • The Aryl Bromide: Aryl bromides are common substrates for the Heck reaction, offering a good balance of reactivity and stability.[1][5] The C-Br bond is sufficiently reactive to undergo oxidative addition to the palladium(0) catalyst, the initial and often rate-determining step of the catalytic cycle.[1][5][6]

  • The Quinoline Ring System: The quinoline core is an electron-deficient heteroaromatic system. This electronic nature can influence the rate of oxidative addition. Furthermore, the nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, which may affect its catalytic activity.

  • The Carboxylate Group: The ethyl carboxylate group at the 6-position is an electron-withdrawing group. This can further modulate the electronic properties of the quinoline ring and potentially influence the reactivity of the C-Br bond.

Given these characteristics, a careful selection of the catalyst, ligand, base, and solvent is crucial to achieve high yields and selectivity in the Heck coupling of Ethyl 4-bromoquinoline-6-carboxylate.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5][7] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Alkene(L2) Ar-Pd(II)-Alkene(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Alkene(L2) Alkene Coordination (R-CH=CH2) R-CH=CH-Ar R-CH=CH-Ar Ar-Pd(II)-Alkene(L2)->R-CH=CH-Ar Product Release H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Ar-Pd(II)-Alkene(L2)->H-Pd(II)-Br(L2) Migratory Insertion & β-Hydride Elimination H-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Ethyl 4-bromoquinoline-6-carboxylate to form a Pd(II) complex.[1][5]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-aryl bond.[1][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[1][5]

  • Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[1][5][8]

Optimizing the Reaction Conditions: A Systematic Approach

Achieving a high-yielding and clean Heck reaction requires the careful optimization of several parameters. The following sections provide a detailed guide to selecting the appropriate components for the reaction with Ethyl 4-bromoquinoline-6-carboxylate.

Palladium Catalyst Selection

A variety of palladium sources can be used to catalyze the Heck reaction.[1][2][6] The choice of catalyst can significantly impact reaction efficiency.

Palladium Pre-catalystCommon FormsKey Considerations
Palladium(II) Acetate (Pd(OAc)2) Brown powderWidely used, cost-effective, and often highly effective. Requires in situ reduction to Pd(0).
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) Purple/black solidA stable Pd(0) source, often used for more challenging couplings.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) Yellow crystalline solidA pre-formed Pd(0) complex, convenient for small-scale reactions but can be sensitive to air and moisture.

For the reaction of Ethyl 4-bromoquinoline-6-carboxylate, Palladium(II) Acetate is an excellent starting point due to its robustness and proven efficacy in a wide range of Heck couplings.[1][2]

The Critical Role of Ligands

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and preventing the formation of inactive palladium black.[6] The choice of ligand is often critical for the success of the reaction, especially with less reactive aryl bromides.

LigandTypeCharacteristics & Applications
Triphenylphosphine (PPh3) MonodentateA standard, readily available ligand. Effective for many standard Heck reactions.[1]
Tri(o-tolyl)phosphine (P(o-tol)3) MonodentateMore electron-donating and sterically hindered than PPh3, can sometimes improve catalyst performance.[9]
1,1'-Bis(diphenylphosphino)ferrocene (dppf) BidentateA robust ligand that can stabilize the catalyst at higher temperatures and is often effective for challenging substrates.
Buchwald Ligands (e.g., SPhos, XPhos) BiarylphosphinesHighly effective for a broad range of cross-coupling reactions, including those with challenging substrates.

For the initial optimization with Ethyl 4-bromoquinoline-6-carboxylate, a systematic screening of ligands is recommended. Starting with Triphenylphosphine is a logical first step, followed by more specialized ligands like dppf if the initial results are suboptimal.

Base Selection: The Driving Force for Catalyst Regeneration

The base is essential for the reductive elimination step, which regenerates the active Pd(0) catalyst.[5][8] Both inorganic and organic bases are commonly used.

BaseTypeProperties and Use Cases
Triethylamine (Et3N) OrganicA common, mild organic base. Often used in combination with phosphine ligands.[1][5]
Potassium Carbonate (K2CO3) InorganicA stronger, solid base. Effective in polar aprotic solvents.[1][5]
Sodium Acetate (NaOAc) InorganicA mild inorganic base, often used in classic Heck reaction conditions.[1][5]
Cesium Carbonate (Cs2CO3) InorganicA strong base that can be highly effective in difficult couplings.[6][10]

For the coupling of Ethyl 4-bromoquinoline-6-carboxylate, an inorganic base such as Potassium Carbonate or Cesium Carbonate is a good starting point, particularly when using polar aprotic solvents.

Solvent Effects: Influencing Solubility and Reactivity

The choice of solvent is critical as it must dissolve all reaction components and can influence the reaction rate and selectivity.[11] Polar aprotic solvents are generally preferred for Heck reactions.

SolventPolarityBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF) Polar Aprotic153A versatile and commonly used solvent for Heck reactions.[7][11][12]
Acetonitrile (MeCN) Polar Aprotic82Another common choice, particularly for reactions at lower temperatures.[7][12]
1,4-Dioxane Nonpolar101Often used in combination with specific ligand systems.
Toluene Nonpolar111Can be effective, especially for less polar substrates.[6]

N,N-Dimethylformamide (DMF) is a highly recommended starting solvent for the Heck reaction of Ethyl 4-bromoquinoline-6-carboxylate due to its excellent solvating properties and high boiling point, which allows for a wider range of reaction temperatures.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of Ethyl 4-bromoquinoline-6-carboxylate. It is essential to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

General Procedure for Small-Scale Reaction Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Setup Setup Reagents->Setup Glassware Glassware Glassware->Setup Heating Heating Setup->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: A generalized workflow for a Heck reaction experiment.

Materials:

  • Ethyl 4-bromoquinoline-6-carboxylate

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium(II) Acetate (Pd(OAc)2)

  • Ligand (e.g., Triphenylphosphine)

  • Base (e.g., Potassium Carbonate)

  • Anhydrous Solvent (e.g., DMF)

  • Reaction vial with a stir bar

  • Septum and nitrogen/argon line

Procedure:

  • To a dry reaction vial under an inert atmosphere, add Ethyl 4-bromoquinoline-6-carboxylate (1.0 eq), Palladium(II) Acetate (0.02 eq), and the chosen ligand (0.04 eq).

  • Add the base (2.0 eq) to the vial.

  • Add the anhydrous solvent, followed by the alkene (1.2 eq).

  • Seal the vial with a septum and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for a Gram-Scale Synthesis

Materials:

  • Ethyl 4-bromoquinoline-6-carboxylate (e.g., 5.0 g)

  • Alkene (1.2 eq)

  • Palladium(II) Acetate (0.01 eq)

  • Triphenylphosphine (0.02 eq)

  • Potassium Carbonate (2.0 eq)

  • Anhydrous DMF

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 4-bromoquinoline-6-carboxylate, Palladium(II) Acetate, and Triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Potassium Carbonate to the flask.

  • Under a positive flow of inert gas, add anhydrous DMF via a syringe.

  • Add the alkene to the reaction mixture.

  • Heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Troubleshooting and Further Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Pd2(dba)3 with a Buchwald ligand), or a stronger base (e.g., Cs2CO3).

  • Formation of Byproducts: The formation of homocoupled products or reduced starting material may indicate issues with the catalyst stability or reaction conditions. Screening different ligands and solvents can help mitigate these side reactions.

  • Poor Reproducibility: Ensure that all reagents are pure and the solvents are anhydrous. The quality of the palladium catalyst is also crucial.

Conclusion

The Heck reaction of Ethyl 4-bromoquinoline-6-carboxylate is a powerful and versatile method for the synthesis of functionalized quinoline derivatives. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields of the desired products. The protocols provided in this guide serve as a robust starting point for developing efficient and scalable syntheses of novel compounds for applications in drug discovery and materials science.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • YouTube. (2015). Heck reaction. Retrieved from [Link]

  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wiley Online Library. (2002). The Intramolecular Heck Reaction. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

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Application Note: Overcoming Catalyst Deactivation in the Amination of 4-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the quinoline scaffold at the C4 position via palladium-catalyzed cross-coupling is a cornerstone in the synthesis of antimalarials (e.g., chloroquine analogues) and kinase inhibitors. However, 4-bromoquinolines present a distinct "heterocycle problem": the substrate acts as both an electrophile and a catalyst poison.[1] The quinoline nitrogen (N1) possesses a lone pair capable of competitively binding to the Palladium (Pd) center, displacing ligands and forming inactive off-cycle resting states.

This guide provides a rational framework for overcoming these electronic and steric challenges. By utilizing specific dialkylbiaryl phosphine ligands (e.g., RuPhos , BrettPhos ) and pre-activated palladacycles, researchers can suppress non-productive coordination and achieve high turnover numbers (TON).[1]

Mechanistic Insight: The "Tug-of-War"

To optimize this reaction, one must understand the microscopic reversibility and inhibition pathways.

  • Electronic Advantage: The C4 position of quinoline is electron-deficient (similar to 4-nitrophenyl), which actually facilitates the oxidative addition of the C-Br bond to Pd(0).

  • Steric/Coordinating Disadvantage: The N1 nitrogen is a strong

    
    -donor. If the ancillary ligand on Palladium is not sufficiently bulky, the quinoline substrate will coordinate to the metal center, halting the cycle before the amine can bind.
    
Diagram 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard catalytic cycle versus the specific "Dead End" inhibition common in nitrogen heterocycles.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 4-Bromoquinoline Poison OFF-CYCLE RESTING STATE (Pd-N_quinoline Complex) Pd0->Poison Competitive N-Binding (Low Steric Bulk Ligands) Coordination Amine Coordination & Deprotonation OxAdd->Coordination + Amine / Base RedElim Reductive Elimination (Product Release) Coordination->RedElim RedElim->Pd0 Poison->Pd0 Slow Equilibrium

Caption: The catalytic cycle highlighting the competitive binding of the quinoline nitrogen (Red), which sequesters the active catalyst.[1] Bulky ligands are required to block this pathway.

Strategic Parameter Optimization

Ligand Selection: The "Gold Standard"

For 4-bromoquinolines, monodentate phosphines (PPh3) and bidentate ligands (BINAP) often fail due to poor protection of the metal center. The Buchwald Dialkylbiaryl Phosphine family is required.[2]

Amine ClassRecommended LigandRationale
Primary Amines (Alkyl/Aryl)BrettPhos High Steric Bulk: Prevents N-binding of the quinoline.[1] Electronic: Promotes oxidative addition (rate-limiting for electron-rich amines).[1]
Secondary Amines (Cyclic/Acyclic)RuPhos Moderate Bulk: Balances steric crowding to allow secondary amine approach while blocking quinoline N-coordination.[1]
Amides / Anilines tBuBrettPhos Optimized for weaker nucleophiles; prevents

-hydride elimination in difficult substrates.[1]
The Palladium Source: Stop Using Pd(OAc)₂
  • Legacy Method: Pd(OAc)₂ + Ligand. Problem: Requires reduction to Pd(0) in situ (induction period), often leading to Pd-black formation before the active species is generated.[1]

  • Modern Method: Palladacycle Precatalysts (Gen-3 or Gen-4). [1]

    • Examples: RuPhos-Pd-G4, BrettPhos-Pd-G4.

    • Benefit: Air-stable solids that generate the active L-Pd(0) species immediately upon exposure to base, ensuring a 1:1 L:Pd ratio and eliminating the induction period.[1]

Base & Solvent Effects[1]
  • Base:

    • NaOtBu (Sodium tert-butoxide): The standard.[1] Fast reaction rates. Use if substrate tolerates strong bases.

    • Cs₂CO₃ (Cesium Carbonate): Use for base-sensitive substrates (esters, nitriles).[1] Requires higher temperatures (80-100°C) and longer times.[1]

    • LHMDS: Excellent for substrates with acidic protons or high steric hindrance.

  • Solvent:

    • 1,4-Dioxane: Standard for heating (>80°C).[1]

    • t-Amyl Alcohol: Enhances rate for difficult substrates due to higher solubility of organic intermediates.

    • Toluene: Good, but less polar; may not solubilize inorganic bases well.[1]

Standardized Experimental Protocol

Objective: Amination of 4-bromoquinoline with a secondary amine (e.g., Morpholine) using RuPhos-Pd-G4.

Materials
  • Substrate: 4-Bromoquinoline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide)

  • Atmosphere: Argon or Nitrogen (Strictly inert)[1]

Workflow Diagram

Workflow Start Preparation Charge Charge Solids (Glovebox/Schlenk) Start->Charge Dry Glassware Liquid Add Liquids (Solvent + Amine) Charge->Liquid Inert Atm Heat Heat & Stir (80-100°C, 2-12h) Liquid->Heat Workup Workup (Scavenge Pd) Heat->Workup Check LCMS

Caption: Operational workflow for Pd-G4 catalyzed amination.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial with crimp cap) or a Schlenk tube. Allow to cool under a stream of Argon.

  • Solid Addition:

    • Inside a glovebox (or under rapid Argon flow), add RuPhos-Pd-G4 (2 mol%) and NaOtBu (1.4 equiv).[1]

    • Note: If the amine is a solid, add it here.

    • Add 4-bromoquinoline (1.0 equiv).[1]

  • Liquid Addition:

    • Seal the vial with a PTFE-lined septum.

    • Inject anhydrous 1,4-Dioxane via syringe.[1]

    • If the amine is liquid, inject Morpholine (1.2 equiv) now.[1]

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (>800 rpm). The insolubility of NaOtBu requires high agitation for surface turnover.

    • Monitor via LCMS at 1 hour.[1] If conversion <50%, increase Temp to 100°C.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

    • Optional: Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) if the compound is for biological assay.[1]

    • Concentrate and purify via flash chromatography (DCM/MeOH gradient usually effective for aminoquinolines).[1]

Troubleshooting & Optimization Matrix

If the standard protocol yields <50%, consult this matrix.

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst Poisoning or Deactivation1.[1] Switch to BrettPhos-Pd-G4 (bulkier).2. Increase catalyst loading to 4 mol%.3. Ensure strict O₂-free conditions.
Dehalogenation (Quinoline formed)

-Hydride Elimination
1. Switch solvent to Toluene .2. Lower temperature (60°C).3. Use tBuBrettPhos (specialized for this issue).[1][4][5]
Low Yield (Incomplete) Base Solubility / Strength1. Switch Base to LHMDS (soluble).2. Switch solvent to t-Amyl Alcohol .[1]
Product is "Stuck" on Pd Strong Product InhibitionUse an acidic workup or scavengers immediately. The product itself (aminoquinoline) is a good ligand.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8] Reaction intermediates and structure-activity relationships.[1][5][6][9] Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[1] Link[1]

Sources

Application Notes and Protocols for the Strategic Functionalization of the Quinoline Ring at the 4-Position

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Functionalization at the 4-position is a particularly powerful strategy for modulating the pharmacological properties of these molecules. This comprehensive guide provides an in-depth exploration of key synthetic methodologies for introducing diverse substituents at the C4-position of the quinoline ring. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Sonogashira), and Radical Functionalization methods (Minisci-type and Photoredox Catalysis). This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the efficient and strategic synthesis of novel 4-substituted quinoline derivatives.

Introduction: The Significance of the Quinoline C4-Position

The quinoline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The ability to selectively introduce functional groups at specific positions on this heterocyclic framework is paramount for fine-tuning drug-like properties such as potency, selectivity, and ADME profiles. The 4-position of the quinoline ring is of particular strategic importance. Its modification can profoundly influence the interaction of the molecule with biological targets and is a common handle for the introduction of diverse side chains and pharmacophoric elements.

This guide provides a detailed overview of robust and versatile methods for the functionalization of the quinoline C4-position, moving beyond a simple recitation of steps to explain the rationale behind the choice of reagents and conditions.

Nucleophilic Aromatic Substitution (SNAr): A Classical and Robust Approach

Nucleophilic aromatic substitution (SNAr) on 4-haloquinolines, particularly 4-chloroquinoline, remains one of the most direct and widely employed methods for introducing nitrogen, oxygen, and sulfur nucleophiles at the C4-position.[2][3] The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack, facilitating the displacement of the halide leaving group.

Mechanistic Insight: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the leaving group (e.g., chloride) is expelled, restoring the aromaticity of the quinoline ring. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and it is enhanced by the delocalization of the negative charge onto the nitrogen atom of the quinoline ring.

Experimental Workflow: SNAr

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Select 4-Chloroquinoline and Nucleophile Prep_Reactants Prepare Reactants and Solvent Start->Prep_Reactants Reaction_Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Prep_Reactants->Reaction_Setup SNAr_Reaction Nucleophilic Substitution Reaction Reaction_Setup->SNAr_Reaction Quench_Extract Reaction Quenching and Extraction SNAr_Reaction->Quench_Extract Purification Purification: - Crystallization or - Column Chromatography Quench_Extract->Purification End Characterized 4-Substituted Quinoline Purification->End

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.

Protocol 1: Synthesis of N-Benzylquinolin-4-amine via Conventional Heating

This protocol describes the reaction of 4-chloroquinoline with benzylamine. The use of a base like potassium carbonate is often beneficial to neutralize the HCl generated during the reaction, especially when using amine salts or less basic amines.

Materials:

  • 4-Chloroquinoline

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 4-chloroquinoline (1.0 eq), DMF, and a magnetic stir bar.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add benzylamine (1.2 eq) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to 120 °C.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylquinolin-4-amine.

ParameterConditionRationale
Solvent DMFHigh boiling point, polar aprotic, solubilizes reactants.
Base K₂CO₃Neutralizes in situ generated HCl, preventing protonation of the amine nucleophile.
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 24 hTypical duration for completion; should be monitored by TLC.

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are highly effective for the C4-functionalization of quinolines. Starting from a 4-haloquinoline, a variety of carbon-based functionalities can be introduced with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[5] The high reactivity of the 4-chloro position on the quinoline ring makes it an excellent substrate for this transformation.[5]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the 4-chloroquinoline to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.[6][7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (+ Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (+ R-B(OH)2, Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (- Ar-R)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloroquinoline with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of 4-phenylquinoline.

Materials:

  • 4-Chloroquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard work-up and purification supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, for instance, a pre-catalyst like Pd(OAc)₂ (2-5 mol%) and a ligand like PPh₃ (4-10 mol%).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

  • Monitor the reaction by TLC or GC-MS. The reaction is usually complete in 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 4-phenylquinoline.

ParameterCommon ChoicesRationale
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Efficiently catalyzes the C-C bond formation. Choice depends on substrate reactivity.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd catalyst and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the catalytic cycle. Water is often crucial.
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For quinolines, 4-iodo or 4-bromo derivatives are generally more reactive than 4-chloroquinolines.[9]

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive in the transmetalation step with the Pd(II) intermediate.[9]

Protocol 3: Sonogashira Coupling of 4-Iodoquinoline with Phenylacetylene

This protocol outlines the synthesis of 4-(phenylethynyl)quinoline.

Materials:

  • 4-Iodoquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or DMF

  • Standard work-up and purification supplies

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add a degassed solvent such as THF or DMF.

  • Add degassed triethylamine (2-3 eq), which acts as both the base and a solvent.

  • Add phenylacetylene (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by TLC.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the product.

Radical Functionalization of the C4-Position

Radical reactions offer a powerful alternative for C-H functionalization, allowing for the introduction of various alkyl and acyl groups without the need for pre-functionalization (i.e., installation of a halogen).

Minisci-type Reactions: Direct C-H Acylation and Alkylation

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heteroarene, such as a protonated quinoline.[10][11] This reaction can provide access to C2 and C4 substituted products, with the regioselectivity often depending on the reaction conditions and the nature of the radical.

In a typical Minisci reaction, an alkyl or acyl radical is generated from a suitable precursor (e.g., a carboxylic acid or an aldehyde) using an oxidant (like ammonium persulfate) and often a silver catalyst. This radical then adds to the protonated quinoline ring, primarily at the C2 and C4 positions, due to their enhanced electrophilicity. A subsequent oxidation step restores the aromaticity.

Protocol 4: Minisci-type Acylation of Quinoline with an Aldehyde

This protocol describes a transition-metal-free acylation of quinoline.[11]

Materials:

  • Quinoline

  • p-Toluoyladehyde (or other aldehyde)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium persulfate (K₂S₂O₈)

  • 1,2-Dichloroethane (DCE)

  • Standard work-up and purification supplies

Procedure:

  • In a sealed tube, combine quinoline (1.0 eq), the aldehyde (4.0 eq), TBAB (0.3 eq), and K₂S₂O₈ (2.0 eq) in DCE.

  • Stir the mixture at 100-110 °C for 2-24 hours, depending on the aldehyde used.

  • Monitor the reaction by TLC. Note that this reaction may yield a mixture of C2 and C4 acylated products, and in some cases, di-acylated products.

  • After completion, remove the solvent under vacuum.

  • Add a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify the products by column chromatography to separate the regioisomers.

Photoredox Catalysis: Mild and Selective C4-Alkylation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions.[12][13] This approach can be harnessed for the C4-selective alkylation of quinolines. The strategy often involves the activation of the quinoline as an N-amido-pyridinium salt, which then forms an electron donor-acceptor (EDA) complex with an alkyl halide.[12]

Upon irradiation with visible light, the EDA complex undergoes single-electron transfer, initiating a radical chain process that leads to the selective formation of the C4-alkylated product. This method avoids harsh oxidants and high temperatures, offering excellent functional group tolerance.[12]

Protocol 5: Photoredox-Catalyzed C4-Alkylation of an Activated Quinoline Derivative

This protocol is adapted from methodologies developed for pyridines and can be applied to quinoline derivatives.[12]

Materials:

  • N-Amido-quinolinium salt (prepared from quinoline)

  • Alkyl bromide (e.g., 1-bromoadamantane)

  • Organic base (e.g., 2,6-lutidine)

  • Silyl radical precursor (e.g., a silane)

  • Acetonitrile (MeCN)

  • Visible light source (e.g., blue LED lamp)

  • Standard work-up and purification supplies

Procedure:

  • In a vial suitable for photochemical reactions, combine the N-amido-quinolinium salt (1.0 eq), alkyl bromide (1.5 eq), organic base (1.5 eq), and the silyl radical precursor.

  • Add degassed acetonitrile as the solvent.

  • Seal the vial and place it in front of a visible light source (e.g., a blue LED) with stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to isolate the C4-alkylated quinoline.

Conclusion

The functionalization of the quinoline ring at the 4-position is a critical task in the synthesis of biologically active molecules. This guide has detailed several powerful and versatile methodologies to achieve this transformation. The choice of method—be it the classical SNAr, the versatile palladium-catalyzed cross-couplings, or modern radical functionalizations—will depend on the desired substituent, the availability of starting materials, and the overall synthetic strategy. By understanding the underlying mechanisms and following these detailed protocols, researchers are well-equipped to design and execute the synthesis of novel 4-substituted quinolines for applications in drug discovery and materials science.

References

  • Romero, E. L., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Jung, S., Shin, S., Park, S., & Hong, S. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(25), 11370–11375. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2969–2976. [Link]

  • Manzo, G., et al. (2023). Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling. ChemRxiv. [Link]

  • Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. The Journal of Organic Chemistry, 79(9), 4814–4822. [Link]

  • Aparicio-Araque, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1835. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Perry, I. B., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters, 25(16), 2818–2823. [Link]

  • Pitre, S. P., et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. ACS Omega, 3(6), 6331–6341. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

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The Versatile Building Block: Ethyl 4-bromoquinoline-6-carboxylate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Ethyl 4-bromoquinoline-6-carboxylate is a strategically functionalized quinoline derivative that has emerged as a highly valuable building block in the realm of materials science. Its unique electronic properties and versatile reactivity make it an ideal precursor for the synthesis of a new generation of functional organic materials. The quinoline core, a privileged scaffold in medicinal chemistry, brings its inherent photophysical and electronic characteristics to the materials world, while the strategically placed bromo and carboxylate groups offer orthogonal handles for molecular engineering.[1]

The bromine atom at the 4-position serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of a wide array of aromatic, heteroaromatic, and acetylenic moieties, enabling the construction of extended π-conjugated systems. Such systems are the cornerstone of organic electronics, finding applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ethyl carboxylate group at the 6-position provides a secondary point for modification, for instance, through hydrolysis and subsequent amidation or esterification, allowing for the fine-tuning of solubility, solid-state packing, and intermolecular interactions.

This application note provides a comprehensive overview of the utility of Ethyl 4-bromoquinoline-6-carboxylate in materials science, with a primary focus on its application in the development of phosphorescent emitters for high-performance OLEDs. Detailed protocols for the synthesis and characterization of a representative phosphorescent iridium(III) complex are provided to guide researchers in harnessing the potential of this versatile building block.

Core Applications in Materials Science

The unique combination of a quinoline core and reactive handles in Ethyl 4-bromoquinoline-6-carboxylate opens up a wide range of applications in materials science:

  • Organic Light-Emitting Diodes (OLEDs): The quinoline moiety can be incorporated into the ligands of phosphorescent heavy-metal complexes, particularly those of iridium(III) and platinum(II).[2][3][4] These complexes are crucial for achieving high efficiencies in OLEDs by harvesting both singlet and triplet excitons. The extended π-conjugation possible through derivatization of the 4-bromo position allows for the tuning of the emission color from green to red.

  • Chemical Sensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions or other analytes. Functionalization of the quinoline core allows for the development of fluorescent or colorimetric sensors with high sensitivity and selectivity.

  • Functional Polymers: Through polymerization of appropriately functionalized derivatives, Ethyl 4-bromoquinoline-6-carboxylate can be incorporated into the backbone or as a pendant group in conjugated polymers. These materials can exhibit interesting electronic and optical properties for applications in organic electronics.

Application Focus: Phosphorescent Emitters for OLEDs

The development of efficient and stable phosphorescent emitters is a key area of research in OLED technology. Iridium(III) complexes featuring quinoline-based ligands have shown great promise in this regard.[2][5] The following section provides a detailed protocol for the synthesis of a representative red-phosphorescent iridium(III) complex using Ethyl 4-bromoquinoline-6-carboxylate as a key precursor.

Synthetic Strategy: A Modular Approach

The synthesis of the target iridium(III) complex, herein designated as Ir(pq-EC)₂(acac) (where pq-EC is 2-phenylquinoline-6-carboxylate and acac is acetylacetonate), follows a modular approach. First, the 4-bromoquinoline precursor is functionalized via a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group at the 4-position. This resulting ligand is then reacted with an iridium source to form a chloro-bridged dimer, which is subsequently reacted with the ancillary ligand (acetylacetone) to yield the final complex.

Synthetic_Strategy A Ethyl 4-bromoquinoline-6-carboxylate C Suzuki Coupling A->C B Phenylboronic Acid B->C D Ethyl 4-phenylquinoline-6-carboxylate (pq-EC ligand) C->D F Cyclometalation D->F E IrCl₃·nH₂O E->F G [(pq-EC)₂Ir(μ-Cl)]₂ Dimer F->G I Ligand Exchange G->I H Acetylacetone (acac) H->I J Ir(pq-EC)₂(acac) (Target Complex) I->J

Figure 1: Synthetic workflow for the target Ir(III) complex.
Experimental Protocols

PART 1: Synthesis of the Ligand - Ethyl 4-phenylquinoline-6-carboxylate (pq-EC)

This protocol details the Suzuki-Miyaura cross-coupling reaction to synthesize the cyclometalating ligand.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
Ethyl 4-bromoquinoline-6-carboxylate220844-77-9Commercial>97%
Phenylboronic acid98-80-6Commercial>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Commercial>98%
Potassium carbonate (K₂CO₃)584-08-7Commercial>99%
Toluene108-88-3Anhydrous>99.8%
Ethanol (EtOH)64-17-5Reagent Grade95%
Deionized water---

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 4-bromoquinoline-6-carboxylate (2.80 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add a mixture of toluene (40 mL) and deionized water (10 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%) to the reaction mixture under a positive flow of nitrogen.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 4-phenylquinoline-6-carboxylate as a white solid.

PART 2: Synthesis of the Iridium(III) Complex - Ir(pq-EC)₂(acac)

This protocol outlines the synthesis of the final phosphorescent iridium(III) complex.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
Ethyl 4-phenylquinoline-6-carboxylate-Synthesized>98%
Iridium(III) chloride hydrate (IrCl₃·nH₂O)10025-83-9Commercial>99%
2-Ethoxyethanol110-80-5Anhydrous>99.8%
Acetylacetone (acac)123-54-6Commercial>99%
Sodium carbonate (Na₂CO₃)497-19-8Commercial>99%

Procedure:

  • Dimer Formation:

    • In a 100 mL flask, suspend Ethyl 4-phenylquinoline-6-carboxylate (2.79 g, 10.0 mmol) and iridium(III) chloride hydrate (1.50 g, ~4.0 mmol) in a 3:1 (v/v) mixture of 2-ethoxyethanol and water (40 mL).

    • Heat the mixture to reflux at 110 °C for 24 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature. Collect the resulting yellow precipitate by filtration, wash with methanol and diethyl ether, and dry under vacuum to obtain the chloro-bridged iridium dimer, [(pq-EC)₂Ir(μ-Cl)]₂.

  • Final Complex Synthesis:

    • To a 100 mL flask, add the chloro-bridged iridium dimer (1.0 g, ~0.6 mmol), acetylacetone (0.30 g, 3.0 mmol), and sodium carbonate (0.64 g, 6.0 mmol).

    • Add 2-ethoxyethanol (30 mL) and heat the mixture to reflux at 110 °C for 12 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 30 minutes.

    • Collect the precipitate by filtration and wash with water.

    • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to yield the final complex, Ir(pq-EC)₂(acac) , as a red-orange solid.

Characterization and Performance

The synthesized ligand and the final iridium complex should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

Photophysical Properties:

The photophysical properties of Ir(pq-EC)₂(acac) should be investigated in a degassed dichloromethane solution at room temperature.

PropertyExpected Value
Absorption (λ_abs)~450-550 nm
Emission (λ_em)~610-630 nm (Red)
Photoluminescence Quantum Yield (Φ_PL)> 0.3
Phosphorescence Lifetime (τ)~1-2 µs

OLED Device Fabrication and Performance:

A representative OLED device can be fabricated by thermal evaporation with the following structure:

ITO / HATCN (5 nm) / TAPC (40 nm) / TCTA (10 nm) / CBP: Ir(pq-EC)₂(acac) (8 wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer (HATCN) HTL Hole Transport Layer (TAPC) EBL Electron Blocking Layer (TCTA) EML Emissive Layer (CBP:Ir(pq-EC)₂(acac)) HBL Hole Blocking Layer (TPBi) EIL Electron Injection Layer (LiF) Cathode Cathode (Al)

Figure 2: Representative OLED device architecture.

Expected Electroluminescence Performance:

ParameterExpected Value
Turn-on Voltage (V_on)< 4.0 V
Maximum External Quantum Efficiency (EQE_max)> 15%
Maximum Current Efficiency (CE_max)> 20 cd/A
Maximum Power Efficiency (PE_max)> 15 lm/W
CIE Coordinates (x, y)(~0.65, 0.34) (Red)

Conclusion and Future Outlook

Ethyl 4-bromoquinoline-6-carboxylate stands out as a pivotal precursor for the creation of advanced functional materials. Its strategic design allows for the systematic synthesis of complex molecular architectures with tailored optoelectronic properties. The detailed protocol for the synthesis of a red-phosphorescent iridium(III) complex serves as a practical guide for researchers aiming to develop novel emitters for OLED applications.

The future of materials science will undoubtedly benefit from the continued exploration of this versatile building block. Further research into its application in thermally activated delayed fluorescence (TADF) emitters, metal-organic frameworks (MOFs) for sensing and catalysis, and novel polymeric materials will pave the way for the next generation of organic electronic devices and smart materials.

References

  • Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III)
  • Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketon
  • Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020.
  • Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding.
  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)
  • Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands. Inorganic Chemistry, 2023.
  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group.
  • OLED material and preparation method and application thereof.
  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E, 2015.
  • Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand. Molecules, 2021.
  • Synthesis, Characterization, and Photophysics of Electroluminescent Copolymers with a Quinoline-Based Iridium Complex in the Main Chain. Macromolecules, 2004.
  • Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. Chemical Society Reviews, 2017.
  • Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes.
  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 2018.
  • Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Journal of the Iranian Chemical Society, 2021.
  • Synthesis of 6-bromo-4-iodoquinoline. IOP Conference Series: Earth and Environmental Science, 2018.
  • Iridium(III) Complexes with Orthometalated Quinoxaline Ligands: Subtle Tuning of Emission to the Saturated Red Color. Inorganic Chemistry, 2005.
  • An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin deriv
  • Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ChemRxiv, 2022.
  • Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. BenchChem, 2023.
  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 1980.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • OLED device with improved performance.
  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes.
  • Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Chemical Papers, 2021.
  • (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses, 2003.
  • Pure red phosphorescent iridium(iii) complexes containing phenylquinazoline ligands for highly efficient organic light-emitting diodes. New Journal of Chemistry, 2019.
  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Journal of the Iranian Chemical Society, 2019.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Synthesis of Organic Optoelectronic Materials Using Direct C−H Functionaliz

Sources

Application Note: Analytical Characterization of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 4-bromoquinoline-6-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a high-value scaffold for the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) and antimalarial agents. The molecule features two distinct reactive handles: the C4-bromide , amenable to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and the C6-ethyl ester , which serves as a precursor for amides or carboxylic acids.

This Application Note provides a validated analytical framework for the structural confirmation and purity assessment of this intermediate. Unlike generic protocols, this guide addresses the specific challenges posed by the quinoline nitrogen (peak tailing) and the lability of the C4-Br bond during ionization.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicNotes
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol Distinctive Br isotope pattern (279/281)
Appearance Off-white to pale yellow solidColoration often indicates oxidation impurities
Solubility DMSO, CH₂Cl₂, MethanolPoor water solubility; requires organic diluent for LC
LogP ~3.2Moderately lipophilic

Analytical Workflow Strategy

The characterization strategy relies on an orthogonal approach: NMR for regiospecific structural confirmation and UPLC-MS for purity and isotopic identification.

AnalyticalWorkflow Sample Crude/Isolated Sample Solubility Solubility Check (DMSO-d6 / MeCN) Sample->Solubility NMR 1H & 13C NMR (Structural ID) Solubility->NMR >10 mg/mL LCMS UPLC-MS (Purity & Isotopes) Solubility->LCMS <0.1 mg/mL IR FT-IR (Functional Groups) Solubility->IR Solid State Decision Quality Gate NMR->Decision LCMS->Decision IR->Decision Release Batch Release for Synthesis Decision->Release Pass Repurify Recrystallize (EtOH/EtOAc) Decision->Repurify Fail

Figure 1: Decision-tree workflow for the qualification of quinoline intermediates.

Method 1: Nuclear Magnetic Resonance (NMR)[3][4]

NMR is the primary tool for distinguishing the 4-bromo isomer from potential regioisomers (e.g., 2-bromo or 3-bromo impurities). The quinoline ring current and the electron-withdrawing ester group create a distinct dispersion of signals.

Experimental Protocol
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0 s, Scans ≥ 16.

Spectral Assignment Logic

The 4-bromo substitution breaks the symmetry of the pyridine ring (Ring A), leaving H2 and H3 as a coupled pair. The ester at C6 creates a specific splitting pattern on the benzene ring (Ring B).

Expected ¹H NMR Shifts (DMSO-d₆, δ ppm):

PositionShift (Approx)MultiplicityCoupling Constant (

)
Assignment Logic
H-2 8.80 – 8.90Doublet (d)

Hz
Deshielded by adjacent Nitrogen.
H-5 8.85 – 8.95Doublet (d)

Hz
Diagnostic: Peri-effect of Br(C4) pushes H5 downfield; meta-coupled to H7.
H-7 8.25 – 8.35Doublet of Doublets (dd)

Hz
Ortho to H8, meta to H5.
H-8 8.10 – 8.20Doublet (d)

Hz
Adjacent to N-lone pair influence.
H-3 7.90 – 8.00Doublet (d)

Hz
Upfield of H2; Vicinal coupling to H2.
Ethyl-CH₂ 4.40 – 4.50Quartet (q)

Hz
Characteristic ester methylene.
Ethyl-CH₃ 1.40 – 1.50Triplet (t)

Hz
Characteristic ester methyl.

Critical Check: If H3 appears as a singlet, the Bromine may be at position 3 (incorrect isomer). If H2 is absent, the Bromine is at position 2.

NMR_Logic Root Aromatic Region (7.5 - 9.0 ppm) H2_H3 AX System (J ~4.5 Hz) Root->H2_H3 Benzenoid AMX System (H5, H7, H8) Root->Benzenoid H2 H2: ~8.9 ppm (Next to N) H2_H3->H2 H3 H3: ~8.0 ppm (Next to Br) H2_H3->H3 H5 H5: ~8.9 ppm (Peri-Br Effect) Benzenoid->H5

Figure 2: NMR signal splitting logic for confirming the 4-bromo substitution pattern.

Method 2: UPLC-MS Analysis

Liquid Chromatography coupled with Mass Spectrometry is essential for determining purity and confirming the presence of the bromine atom via its isotopic signature.

Protocol: Reversed-Phase UPLC-MS
  • Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is preferred over TFA to avoid ion suppression in MS.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic) and 280 nm.

    • MS: ESI Positive Mode (Scan range 100–600 m/z).

Data Interpretation[1][2][5][6][7][8][9][10][11][12][13]
  • Retention Time (

    
    ):  Expect the compound to elute later than the starting material (Ethyl 4-hydroxyquinoline-6-carboxylate) due to the lipophilic Br substitution.
    
  • Mass Spectrum (ESI+):

    • [M+H]⁺ Peaks: You must observe two peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.

    • m/z 280.0 (

      
      Br isotope)
      
    • m/z 282.0 (

      
      Br isotope)
      
    • Absence of this "twin tower" pattern indicates debromination (impurity m/z ~202).

Method 3: Solid-State Characterization (FT-IR)

A rapid QC method to ensure the ester is intact and no hydrolysis to the carboxylic acid has occurred.

  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 1710–1725 cm⁻¹: Strong C=O stretch (Ester). Shift to <1700 cm⁻¹ suggests acid hydrolysis.

    • 1580–1600 cm⁻¹: C=N / C=C skeletal vibrations of the quinoline ring.

    • ~1270 cm⁻¹: C-O-C stretch (Ester).

Troubleshooting & Common Impurities

IssueProbable CauseRemediation
Peak Tailing in HPLC Interaction between basic Quinoline N and silanols.Ensure Mobile Phase has modifier (0.1% Formic Acid or Ammonium Formate). Use "End-capped" columns.
Extra Peak (M-Br) Debromination (Ethyl quinoline-6-carboxylate).Check reaction temperature; avoid Pd contamination in LC lines.
Broad Singlet in NMR Water in DMSO or acidic protons exchanging.Dry sample in vacuum desiccator; use fresh ampoule of DMSO-d₆.
Low Yield/Purity Hydrolysis of ester.Avoid strong aqueous base during workup; store in desiccator.

References

  • Synthesis of 4-Bromoquinolines

    • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939, 61, 2890.
    • Context: Foundational text for the synthesis of the quinoline-4-ol precursor.
  • HPLC Methods for Quinoline Carboxylates

    • SIELC Technologies.[1] "HPLC Method for Analysis of Quinoline-3-carboxylic acid on Newcrom R1 Column."

    • Context: Validated conditions for separating polar quinoline esters using acidic mobile phases.
  • NMR Characterization of Halo-Quinolines

    • BenchChem.[2][3] "Characterization of 3-Bromoquinoline: A Technical Guide Using NMR."

    • Context: Provides baseline shift data and coupling constants for the bromo-quinoline scaffold.
  • Isotopic Analysis in Mass Spectrometry

    • McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books: Sausalito, CA, 1993.
    • Context: Standard reference for interpreting Bromine isotopic p

Sources

HPLC and GC-MS analysis of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromoquinoline-6-carboxylate (CAS: N/A for specific isomer in common registries, analogous to 1020572-61-5) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and anti-infective agents.[1] Its analysis presents two distinct challenges: the basicity of the quinoline nitrogen, which leads to severe peak tailing on standard silica columns, and the distinct isotopic signature of bromine required for mass spectrometric confirmation.

This guide details a dual-modality analytical strategy . We provide a robust RP-HPLC method utilizing a charged-surface hybrid (CSH) or end-capped C18 stationary phase to mitigate silanol interactions, and a GC-MS protocol optimized for thermal stability and isotopic pattern recognition.[1][2]

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in method design.

PropertyValue (Estimated/Calculated)Analytical Impact
Molecular Weight 280.12 g/mol Amenable to both LC and GC.[1][2]
Formula C₁₂H₁₀BrNO₂Br Isotope Pattern: 1:1 ratio of m/z 279 and 281.[2]
LogP ~3.4Moderately lipophilic; requires high % organic mobile phase for elution.[1][2]
pKa (Quinoline N) ~2.5 – 3.0The electron-withdrawing nature of Br (C4) and Ester (C6) significantly reduces the basicity compared to quinoline (pKa 4.9).
Solubility DMSO, Methanol, AcetonitrileSample prep should use MeCN to match initial mobile phase conditions.[2]

Part I: HPLC Method Development

The "Silanol Effect" and Column Selection

The primary failure mode in quinoline analysis is peak tailing . Even with reduced basicity, the quinoline nitrogen can interact with free silanols (Si-OH) on the silica support.

  • Traditional Approach: High pH (> pH 9) to deprotonate the nitrogen.[2]

  • Modern Approach (Recommended): Use of Sterically Protected or Charged Surface Hybrid (CSH) columns at low pH.[2] This repels the protonated base from the surface, sharpening the peak.

HPLC Protocol (Standardized)

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class Detection: UV-Vis (DAD) at 254 nm (primary) and 280 nm.[1][2]

ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 3.5 µm, 4.6 x 100 mmHigh carbon load and end-capping prevent silanol interactions.[1][2]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2]7)Low pH keeps the analyte protonated (BH+).[2] Formic acid is MS-compatible.[1][2][3][4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peaks than Methanol for aromatics.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Gradient 0 min: 10% B 10 min: 90% B 12 min: 90% B 12.1 min: 10% BLinear gradient to elute the moderately lipophilic ester.[2]
Column Temp 40°CReduces viscosity and improves mass transfer.[1][2]
Injection Vol 5 µLPrevent column overload.
HPLC Workflow Logic

HPLC_Workflow Start Start Method Development Check_pKa Analyze pKa (~2.8) Start->Check_pKa Choice Select pH Strategy Check_pKa->Choice Low_pH Low pH (Formic Acid) Protonated Species (BH+) Choice->Low_pH Standard High_pH High pH (Ammonium Bicarbonate) Neutral Species (B) Choice->High_pH Alternate Col_Low Column: C18 End-capped (Eclipse Plus / BEH) Low_pH->Col_Low Col_High Column: Hybrid Silica (XBridge / Poroshell HPH) High_pH->Col_High Result_Low Result: Good Solubility, MS Compatible Col_Low->Result_Low Result_High Result: Sharp Peaks, Risk of Silica Dissolution Col_High->Result_High

Figure 1: Decision matrix for mobile phase pH selection. Low pH is preferred for MS compatibility and column longevity.

Part II: GC-MS Method Development

GC-MS is the gold standard for confirming the presence of bromine via its isotopic signature.

The Bromine Signature

Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[2][5]

  • Key Identifier: The molecular ion (M⁺) will appear as a doublet at m/z 279 and 281 with nearly equal intensity (1:1 ratio).[2]

  • Fragmentation: Look for the loss of the ethyl group (M-29) or ethoxy group (M-45), followed by the loss of Br (M-79/81).[1]

GC-MS Protocol

System: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterConditionRationale
Column 5% Phenyl Methyl Siloxane (HP-5ms or DB-5ms), 30m x 0.25mm x 0.25µmStandard non-polar phase for aromatic esters.[1][2]
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent thermal degradation of the ester.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard.[1][2]
Oven Program 80°C (hold 1 min) Ramp 20°C/min to 300°C Hold 3 minFast ramp prevents peak broadening.
Transfer Line 280°CPrevents condensation before the source.[2]
Source Temp 230°CStandard EI source temperature.[1][2]
Scan Range m/z 50 – 500Covers molecular ion and lower fragments.[1][2]
Fragmentation Pathway Visualization

GCMS_Frag M_Ion Molecular Ion (M+) m/z 279 / 281 (1:1 Ratio) Frag1 Loss of Ethoxy [M - OEt]+ m/z 234 / 236 M_Ion->Frag1 -45 Da Frag2 Loss of CO (Ring Contraction) m/z 206 / 208 Frag1->Frag2 -28 Da Frag3 Loss of Br [M - OEt - CO - Br]+ m/z ~127 (Quinoline Core) Frag2->Frag3 -79/81 Da

Figure 2: Predicted Electron Impact (EI) fragmentation pathway.[1][2] The persistence of the doublet pattern until the final step confirms the location of Bromine on the core.

System Suitability & Validation Criteria

To ensure data trustworthiness (E-E-A-T), the following criteria must be met before analyzing unknown samples.

HPLC System Suitability Test (SST)
  • Tailing Factor (Tf): Must be ≤ 1.5 .[1][2]

    • Troubleshooting: If Tf > 1.5, increase buffer concentration (e.g., to 20mM Ammonium Formate) or switch to a CSH column.

  • Precision (RSD): ≤ 2.0% for peak area (n=5 injections).[1][2]

  • Retention Time Stability: ± 0.1 min.

Sample Preparation Protocol
  • Stock Solution: Weigh 10 mg of Ethyl 4-bromoquinoline-6-carboxylate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Conc = 1 mg/mL).[1][2]

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Water/Acetonitrile (50:50).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter before injection.

References

  • Agilent Technologies. (2016).[1][2][6] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (2020).[1][2] Method Development Guide: Effect of pH on Retention of Acids and Bases. Retrieved from [Link][1][2]

  • McLafferty, F. W. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for Br isotope patterns).

  • PubChem. (2025).[1][2] Compound Summary: Ethyl 6-bromoquinoline-2-carboxylate (Isomer Analogue).[1][2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Ethyl 4-bromoquinoline-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center response, designed to address the specific synthetic bottlenecks associated with Ethyl 4-bromoquinoline-6-carboxylate .

This guide assumes the user is targeting the 6-carboxylate (benzene ring substitution) and 4-bromo (pyridine ring substitution) motif, a critical scaffold for Type II kinase inhibitors (e.g., Lenvatinib analogs).[1][2][3]

Ticket ID: #Q6-BR-YIELD-OPT Subject: Troubleshooting Low Yield in Ethyl 4-bromoquinoline-6-carboxylate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group[1][2][3][4]

Executive Summary & Diagnostic

User Issue: Low yield in the synthesis of Ethyl 4-bromoquinoline-6-carboxylate. Root Cause Analysis: Based on the target structure, the most common failure points are regiochemical conflict (using the wrong cyclization pathway) and ester hydrolysis during the halogenation step.[1][2]

If you are using the standard Gould-Jacobs (EMME) route, you are likely generating a 3,6-dicarboxylate intermediate.[1][2][3][4] Removing the 3-ester without hydrolyzing your target 6-ester is chemically arduous and the primary source of yield loss.[1][2][3][4]

Immediate Recommendation:

Switch to the Meldrum’s Acid (Conrad-Limpach variant) pathway if you have not already.[1][2][3][4] This route avoids the formation of the stable 3-ester, directly yielding the 3-H-4-hydroxy intermediate required for clean bromination.[1][2][3][4]

The Synthetic Workflow (Visualized)

The following decision tree outlines the critical pathways and failure points.

QuinolineSynthesis Start Start: Ethyl 4-aminobenzoate Decision Choose Cyclization Partner Start->Decision RouteA Route A: Diethyl Ethoxymethylenemalonate (EMME) Decision->RouteA Standard Gould-Jacobs RouteB Route B: Meldrum's Acid + Triethyl Orthoformate Decision->RouteB Recommended InterA Intermediate A: Ethyl 4-hydroxyquinoline-3,6-dicarboxylate RouteA->InterA 250°C Cyclization InterB Intermediate B: Ethyl 4-hydroxyquinoline-6-carboxylate (Target Intermediate) RouteB->InterB Cyclization + In-situ Decarboxylation IssueA CRITICAL FAILURE: Hydrolysis of 3-ester hydrolyzes 6-ester. Yield Loss > 60% InterA->IssueA Bromination Step 3: Bromination (POBr3 / Toluene) InterB->Bromination IssueA->InterB Difficult Saponification Final Final Product: Ethyl 4-bromoquinoline-6-carboxylate Bromination->Final

Caption: Figure 1. Comparative synthetic pathways. Route A (Red) introduces a redundant ester at C3 that is difficult to remove.[1][2][3] Route B (Green) utilizes Meldrum's acid to bypass the C3-ester, protecting the target C6-ester.[1][2][3][4]

Module 1: The Cyclization Step (Yield Optimization)

Objective: Synthesize Ethyl 4-hydroxyquinoline-6-carboxylate without charring or polymerization.

The Protocol (Meldrum's Acid Route)

This method replaces EMME with Meldrum's acid to allow in situ decarboxylation of the 3-position.[1][2]

Reagents:

  • Ethyl 4-aminobenzoate (1.0 eq)[1][2][3][4]

  • Triethyl orthoformate (1.2 eq)[1][2][3]

  • Meldrum’s acid (1.1 eq)[1][2][3]

  • Solvent: Ethanol (Step 1), Dowtherm A (Step 2)[1][2][3]

Step-by-Step Troubleshooting:

PhaseCommon IssueTechnical Fix
Enamine Formation Incomplete conversion; Product is an oil.[1][2][3][4]Reflux Ethyl 4-aminobenzoate with Triethyl orthoformate first for 2h, then add Meldrum's acid. This ensures the imido-formate intermediate forms before the Meldrum's acid attacks.[1][2][3][4]
Cyclization (Thermal) "Thermal Shock" Polymerization. Adding the enamine to cold Dowtherm and heating it up slowly causes polymerization (tar).[1][2][3]The "Dropwise" Rule: Heat Dowtherm A to 250°C (rolling boil). Add the enamine solution (dissolved in a minimal amount of warm solvent or added as a solid) portion-wise to the boiling solvent.[1][2] The temperature must not drop below 240°C.
Isolation Product trapped in Dowtherm A.Cool to ~80°C and add a non-polar anti-solvent (Hexane or Heptane).[1][2][3] The quinolone will precipitate.[1][2][3] Filter while warm to remove tars.[1][2][3][4]

Why this works: The Meldrum's intermediate undergoes cyclization and simultaneous loss of acetone and CO₂ at high temperatures, leaving the C3 position unsubstituted (H) while preserving the C6-ester [1].[1][2]

Module 2: The Bromination Step (The Bottleneck)

Objective: Convert 4-OH to 4-Br using ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 without hydrolyzing the 6-ester.[1][2][4]

The Problem:


 generates HBr gas and Phosphoric acid byproducts. In the presence of trace moisture, this creates a harsh acidic environment that hydrolyzes your ethyl ester to the carboxylic acid (which is water-soluble and lost during workup).[1][2]
Optimized Protocol

Reagents:

  • Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq)[1][2][3][4]

  • 
     (1.5 eq) — Freshness is critical. Old/yellow 
    
    
    
    contains HBr.
  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.[1][2][3]

  • Base: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (solid, suspended) or catalytic DMF.[1][2]
    

Step-by-Step Troubleshooting:

  • Drying: Dry the starting material in a vacuum oven at 50°C overnight. Any water = Yield loss.[1][2][3][4]

  • Reaction: Suspend starting material in Anhydrous MeCN. Add

    
    .
    
    • Tip: If solubility is poor, use Toluene with 0.1 eq of DMF (Vilsmeier-Haack type activation).[1][2][3]

  • Temperature: Reflux (80-110°C). Monitor by LCMS.[1][2][3][4] Do not overheat >120°C as this promotes ester cleavage.[1][2][3][4]

  • Quenching (Critical):

    • Do NOT pour reaction into water.[1][2][3][4]

    • DO pour the reaction mixture into a rapidly stirring mixture of Ice +

      
       (saturated) .
      
    • Reason: You must neutralize the generated acid immediately upon contact with water to save the ester.[1][2]

Data Comparison: Brominating Agents

ReagentProsConsRecommendation
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Standard, good conversion.[1][2][4]Expensive, acidic byproducts.[2][3]Standard Choice (with base workup).[1][2][3]
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Highly reactive.[1][2][4]Too harsh; causes resinification and ester hydrolysis [2].[2][3][4]Avoid.
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

+ NaBr
Cheap.[1][2][4][5]Gives mixed Cl/Br products.[1][2][3][4][6]Avoid unless making the 4-Cl analog.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 to make the chloride and then swap to bromine? 
A:  Yes, but it adds a step. The Finkelstein reaction (4-Cl 

4-Br) on quinolines requires HBr/AcOH or NaBr/high heat, which puts your ester at risk again.[1][2][4] Direct bromination with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

is cleaner for ester-containing substrates.[1][2][4]

Q: My product is stuck in the aqueous layer during workup. A: You likely hydrolyzed the ester to the acid (Zwitterion).[1][2] Check the pH of your aqueous layer.[1][2][7] If it is < 4, the quinoline nitrogen is protonated (water soluble).[1][2] If it is > 10, the acid moiety (if hydrolyzed) is ionized.[1][2]

  • Fix: Adjust pH to ~7-8 (Isoelectric point) and extract with Ethyl Acetate/THF (3:1).[1][2][3][4]

Q: I see a spot on TLC that doesn't move (Baseline). A: That is likely the polymerized byproduct or the hydrolyzed carboxylic acid.[1][2] If you used Route A (EMME), it is the 3-carboxylic acid derivative.[1][2][3][4]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][2]

  • Manac Inc.[1][2][3][4] Technical Division. (2024).[1][2][3] Bromination reactions with phosphorus bromides (

    
     vs 
    
    
    
    ). Chemia Discussion Series.
  • Wang, W., et al. (2016).[2][3] Synthesis of 6-bromo-4-iodoquinoline via Meldrum's Acid.[1][2][3][4][8] Atlantis Press / 2nd International Conference on Materials Engineering.

  • BenchChem Technical Support. (2025). The Gould-Jacobs Reaction Cyclization Step: Troubleshooting & Optimization.

Sources

Common side reactions in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmaceuticals. However, their synthesis is often plagued by side reactions that can drastically reduce yields and complicate purification. This guide provides in-depth, field-proven insights to navigate these challenges, structured in a practical question-and-answer format.

Section 1: Classical Acid-Catalyzed Cyclizations: Skraup & Doebner-von Miller Syntheses

These powerful methods are classics for a reason, but their harsh, exothermic conditions are notorious for producing a common, frustrating byproduct: tar.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller reaction is extremely vigorous and has turned into an unworkable black tar. What is happening and how can I prevent this?

A1: This is the most common failure mode in these syntheses and is due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone intermediate (e.g., acrolein in the Skraup synthesis).[1][2][3][4] The highly exothermic nature of the reaction creates localized hotspots, accelerating this undesired polymerization, leading to the formation of high-molecular-weight polymers, colloquially known as "tar" or "black polymeric goo".[1][5]

Troubleshooting & Optimization:

  • Moderating the Reaction: The addition of a moderating agent is critical. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it is believed to smooth the reaction by acting as an oxygen carrier, preventing an uncontrollable exotherm.[1][4][5] Boric acid can also be used.[4][5]

  • Controlled Reagent Addition: The rate of addition of concentrated sulfuric acid is paramount. It should be added slowly and with efficient cooling to dissipate heat and prevent the temperature from spiking.[1][3]

  • Vigorous Stirring: Ensure efficient and vigorous mechanical stirring throughout the reaction.[1] This helps to distribute heat evenly and prevent the formation of localized areas of high temperature that initiate polymerization.

  • Temperature Control: Maintain strict control over the reaction temperature. For the Skraup synthesis, which is often run neat, this is primarily achieved through the controlled addition of acid.[3]

Q2: My Doebner-von Miller reaction has a low yield, and I suspect side reactions other than polymerization. What else could be going wrong?

A2: While tar formation is the primary culprit for low yields, other side reactions can occur. The intermediate Schiff base can sometimes act as an oxidizing agent, leading to its own reduction and the formation of saturated or partially saturated quinoline derivatives as minor byproducts.[6] Additionally, depending on the substrates, unexpected cyclization pathways may occur, particularly with electron-rich anilines.[2]

Troubleshooting & Optimization:

  • In Situ Generation: Generating the α,β-unsaturated carbonyl compound in situ can minimize its self-condensation.[2] For example, using paraldehyde which depolymerizes to acetaldehyde for an in-situ aldol condensation to crotonaldehyde.

  • Two-Phase System: For the Doebner-von Miller reaction, employing a two-phase organic/aqueous system can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its polymerization in the aqueous acid phase and increasing the yield.[1][4][7]

  • Catalyst Choice: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used, and the optimal choice may vary depending on the specific substrates.[2][8]

Protocol: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction's vigor.

  • Setup: In a large, robust round-bottom flask equipped with a mechanical stirrer and a reflux condenser in a fume hood, combine aniline, nitrobenzene (as the oxidizing agent), ferrous sulfate heptahydrate (FeSO₄·7H₂O), and glycerol.[6]

  • Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous, vigorous stirring, add concentrated sulfuric acid. It is crucial to maintain a low temperature during this addition to prevent premature reaction and polymerization.[3]

  • Reaction: After the acid addition is complete, carefully heat the mixture. The reaction is highly exothermic, so be prepared to remove the heat source or apply cooling to maintain control.[9]

  • Work-up: Once the reaction is complete (monitor by TLC), allow the mixture to cool. Carefully pour the reaction mixture over a large volume of crushed ice.

  • Neutralization: Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution to liberate the quinoline free base.[3]

  • Purification: The crude quinoline can then be purified from the tarry byproducts by steam distillation.[6][10] The quinoline co-distills with the water. Further purification can be achieved by solvent extraction and vacuum distillation.[6][11]

Troubleshooting Workflow for Polymerization

G start Low Yield & Tar Formation in Skraup/DVM Reaction check_moderator Was a moderator (e.g., FeSO₄) used? start->check_moderator check_acid Was H₂SO₄ added slowly with cooling? check_moderator->check_acid Yes add_moderator ACTION: Add FeSO₄ to the reaction mixture. check_moderator->add_moderator No check_stirring Was stirring vigorous and efficient? check_acid->check_stirring Yes control_addition ACTION: Improve cooling and slow down acid addition. check_acid->control_addition No improve_stirring ACTION: Use mechanical stirrer and appropriate flask size. check_stirring->improve_stirring No outcome Improved Yield & Reduced Polymerization check_stirring->outcome Yes add_moderator->check_acid control_addition->check_stirring improve_stirring->outcome

Caption: Troubleshooting workflow for polymerization issues.

Section 2: Condensation Reactions: Friedländer & Combes Syntheses

These methods offer greater versatility for introducing substituents but come with their own set of challenges, primarily concerning regioselectivity.

Frequently Asked Questions (FAQs)

Q3: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A3: This is a classic and well-documented issue in the Friedländer synthesis.[6] When an unsymmetrical ketone is used, the initial aldol condensation can occur on either side of the carbonyl group, leading to two different quinoline products.[6][12]

Troubleshooting & Optimization:

  • Catalyst Screening: The choice of an acid or base catalyst can significantly influence the regioselectivity. It is often necessary to screen a variety of catalysts (e.g., KOH, piperidine, p-toluenesulfonic acid, iodine, or various Lewis acids) to find the optimal conditions for the desired isomer.[6][13]

  • Directed Synthesis: To eliminate ambiguity, you can use a starting material that directs the cyclization. For example, introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to that specific position.[6][12]

  • Use of Ionic Liquids: Some studies have shown that using ionic liquids as the reaction medium can promote regiospecificity in Friedländer annulations.[6][12]

Q4: In my Combes synthesis, the regiochemical outcome is not what I expected. What factors control which isomer is formed?

A4: The regioselectivity in the Combes synthesis, which involves the condensation of an aniline with a β-diketone, is governed by a delicate interplay of steric and electronic factors during the acid-catalyzed ring closure of the enamine intermediate.[14]

  • Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone plays a crucial role in the electrophilic aromatic annulation step, which is rate-determining.[14] For instance, increasing the bulk of the R group on the diketone can favor the formation of 2-substituted quinolines.[14]

  • Electronic Effects: The electronic nature of the substituents on the aniline also directs the cyclization. Methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines in reactions with trifluoromethyl-β-diketones, while halo-substituted anilines (chloro- or fluoro-) favor the 4-CF₃ regioisomer.[14]

Regioselectivity in Friedländer Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Potential Intermediates cluster_3 Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Unsymmetrical Ketone Unsymmetrical Ketone (R1-CO-CH2-R2) intermediate_A Condensation at α-carbon Unsymmetrical Ketone->intermediate_A intermediate_B Condensation at α'-carbon Unsymmetrical Ketone->intermediate_B catalyst Catalyst Choice (Acid vs. Base) catalyst->intermediate_A Favors one pathway catalyst->intermediate_B Favors other pathway product_A Regioisomer A intermediate_A->product_A product_B Regioisomer B intermediate_B->product_B

Caption: Factors influencing regioselectivity in the Friedländer synthesis.

Section 3: Conrad-Limpach-Knorr Synthesis

This method, which utilizes β-ketoesters, can lead to different products depending on the reaction temperature, a critical parameter that must be precisely controlled.

Q5: I am trying to synthesize a 4-hydroxyquinoline using the Conrad-Limpach synthesis, but I am getting the 2-hydroxyquinoline (Knorr product) instead. What is causing this?

A5: The competition between the Conrad-Limpach (kinetic product) and Knorr (thermodynamic product) pathways is temperature-dependent. The initial reaction of the aniline with the β-ketoester can occur at either the keto group or the ester group.[15][16]

  • Kinetic Control (Conrad-Limpach): At lower or moderate temperatures (e.g., room temperature), the reaction favors the nucleophilic attack of the aniline on the more reactive keto group. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization (typically at higher temperatures, ~250 °C) yields the 4-hydroxyquinoline product.[15][17]

  • Thermodynamic Control (Knorr): At higher initial reaction temperatures, the reaction favors attack at the ester group, forming a β-ketoanilide intermediate. This intermediate then cyclizes to form the more thermodynamically stable 2-hydroxyquinoline.[16][18]

Troubleshooting & Optimization:

  • Temperature Staging: To favor the Conrad-Limpach product, perform the initial condensation at a moderate temperature to form the kinetic β-aminoacrylate intermediate. This intermediate can sometimes be isolated. The subsequent cyclization step then requires high heat, often in an inert solvent like mineral oil to improve yields.[15]

Summary of Common Side Reactions and Mitigation Strategies
Synthesis MethodCommon Side Reaction(s)Primary Cause(s)Key Mitigation Strategy
Skraup Tar/Polymer FormationUncontrolled exothermic reaction, polymerization of acrolein[1][3][5]Use of a moderator (e.g., FeSO₄), slow acid addition, vigorous stirring[1][4]
Doebner-von Miller Tar/Polymer Formation, Formation of reduced byproductsAcid-catalyzed polymerization of α,β-unsaturated carbonyls[2][4][7]Two-phase solvent system, slow reagent addition, catalyst optimization[1][4]
Friedländer Formation of RegioisomersUse of unsymmetrical ketones[6][12]Catalyst screening, use of directing groups, employing ionic liquids[6][13]
Combes Formation of RegioisomersSteric and electronic effects of substituents[14]Judicious choice of substituted anilines and β-diketones[14]
Conrad-Limpach-Knorr Formation of 2-hydroxy vs. 4-hydroxyquinolineReaction temperature controlling kinetic vs. thermodynamic pathway[15][16]Strict temperature control during the initial condensation step[17]

References

  • avoiding polymerization in quinoline synthesis - Benchchem.
  • Improving regioselectivity in the synthesis of disubstituted quinolines - Benchchem.
  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines | The Journal of Organic Chemistry - ACS Publications.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • avoiding polymerization in Skraup synthesis of quinolines - Benchchem.
  • side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI.
  • Purification of Quinoline - Chempedia - LookChem.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available at: [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Combes Quinoline Synthesis.
  • Doebner reaction - Wikipedia. Available at: [Link]

  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem.
  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Skraup reaction - Wikipedia. Available at: [Link]

  • Combes synthesis of quinolines. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]

  • Conrad-Limpach Reaction.
  • Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - MDPI. Available at: [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - Semantic Scholar. Available at: [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. Available at: [Link]

  • (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - ResearchGate. Available at: [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). Available at: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]

  • Tar formation in pyrolysis and gasification - TNO (Publications). Available at: [Link]

  • Conrad-Limpach reaction - ResearchGate. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

Sources

How to control exothermic reactions in Skraup synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here, we address the most critical challenge of this classic reaction: managing its powerful exothermic nature. Our goal is to provide you with the expertise and validated protocols necessary to ensure safe, reproducible, and high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup synthesis so notoriously exothermic and often described as "violent"?

A: The Skraup synthesis's vigorous nature stems from two main chemical events.[1] First, the dehydration of glycerol by concentrated sulfuric acid to form acrolein is a highly exothermic process that generates the initial heat.[2][3][4] Second, the subsequent multi-step reaction, which includes the addition of aniline to acrolein, cyclization, and oxidation by an agent like nitrobenzene, is itself a powerful heat-generating process.[1][2] The combination of these steps, if not properly controlled, can lead to a rapid temperature and pressure increase, resulting in a runaway reaction.[5]

Q2: What is the primary role of a "moderator" in the Skraup synthesis?

A: A moderator is a chemical additive used to tame the reaction's violent exotherm.[2][6] The most common and effective moderator is ferrous sulfate (FeSO₄).[7][8][9] It is believed to function as an oxygen carrier, which slows down the oxidation of the dihydroquinoline intermediate.[5][8] By extending the reaction over a longer period, ferrous sulfate prevents the sudden, intense release of energy that can cause the reaction to boil out of control.[8] Other moderators like boric acid and acetic acid have also been used to achieve a smoother reaction.[2][6][8]

Q3: Can I perform this reaction without an oxidizing agent?

A: In the classic Skraup synthesis, an external oxidizing agent is crucial for the final step: the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[1][2] Nitrobenzene is a traditional choice as it can also serve as a solvent.[1][7] However, it contributes significantly to the reaction's violence.[7] Arsenic acid is a less violent alternative but poses a greater toxicity hazard.[1][7][8] In some modified procedures or related reactions like the Doebner-von Miller synthesis, unsaturated intermediates can serve as internal oxidizing agents, but for the archetypal Skraup reaction, an oxidizing agent is required.[10]

Q4: Besides a violent reaction, what is the most common side reaction to be aware of?

A: Tar and polymer formation is the most significant side reaction.[6][11] This occurs when the acrolein intermediate polymerizes under the harsh high-temperature and strongly acidic conditions.[1][6] This not only reduces the yield of your desired quinoline product but also creates a thick, often unworkable residue that makes product isolation and purification extremely difficult.[6][11] Effective temperature control is the primary method to minimize this issue.

Troubleshooting Guide: From Runaway Reactions to Low Yields

Problem 1: My reaction is proceeding too violently and is at risk of running away.

  • Immediate Action: If it is safe to do so, immediately immerse the reaction flask in a pre-prepared ice-water bath to rapidly reduce the internal temperature.[5] Ensure a blast shield is positioned between you and the apparatus.[5]

  • Root Cause Analysis & Prevention:

    • Incorrect Reagent Order: Was the sulfuric acid added before the ferrous sulfate moderator? The correct order—aniline, ferrous sulfate, glycerol, then a slow, cooled addition of sulfuric acid—is critical to prevent a premature and violent onset.[5][8]

    • Inadequate Moderation: Ensure that a sufficient amount of a moderator like ferrous sulfate was added. Its presence is essential to temper the reaction rate.[5][6][12]

    • Excessive Initial Heating: The reaction should be heated gently only to initiate it. As soon as boiling begins, the external heat source must be removed. The reaction's own exotherm should be sufficient to sustain boiling for 30-60 minutes.[5][8][12] Re-apply heat only after this initial vigorous phase has subsided.[5]

Problem 2: The yield of my quinoline product is consistently low, and the workup is difficult due to excessive tar.

  • Root Cause Analysis & Prevention:

    • Localized Overheating: This is a primary cause of acrolein polymerization.[6] Ensure efficient stirring throughout the reaction to distribute heat evenly.

    • Reaction Time/Temperature: After the initial exotherm subsides, the reaction often requires a period of gentle reflux (e.g., 3-5 hours) to be driven to completion.[5][8][12] Ensure this step is not being skipped.

    • Substituent Effects: Be aware that the electronic properties of substituents on the starting aniline can greatly affect reactivity. Strong electron-withdrawing groups may require more forceful conditions and can lead to lower yields.[5]

    • Workup Procedure: The most effective method for separating the volatile quinoline product from non-volatile tar is steam distillation from a strongly alkaline solution.[5][12]

Data Summary: Common Moderators for Skraup Synthesis

ModeratorTypical FormProposed FunctionKey Considerations
Ferrous Sulfate FeSO₄·7H₂O (powdered)Acts as an oxygen carrier, slowing the oxidation step and extending the reaction duration.[5][8]Most common and highly recommended moderator. Must be added before sulfuric acid.[8]
Boric Acid H₃BO₃The reaction runs smoothly, possibly by forming a complex with glycerol.[2][8]May result in slightly lower yields compared to the ferrous sulfate method.[8]
Arsenic Acid H₃AsO₄Serves as the oxidizing agent itself and results in a less violent reaction than nitrobenzene.[7][8]Highly toxic and poses significant safety and disposal challenges.

Experimental Protocols & Visualized Workflows

Protocol: Controlled Synthesis of Quinoline using Ferrous Sulfate Moderator

This protocol is adapted from established and validated procedures, such as those found in Organic Syntheses.[8]

1. Reagent & Apparatus Setup:

  • In a 5-L round-bottom flask, place the reagents in the following order :

    • 80 g of powdered crystalline ferrous sulfate (FeSO₄·7H₂O).

    • 865 g (687 mL) of anhydrous glycerol.

    • 218 g (213 mL) of aniline.

    • 170 g (141 mL) of nitrobenzene.

  • Fit the flask with an efficient, wide-bore reflux condenser.

  • Prepare a large ice-water bath and keep it on standby for emergency cooling.

2. Acid Addition (Critical Step):

  • Slowly add 400 mL of concentrated sulfuric acid to the flask.

  • Continuously swirl or stir the flask during the addition. This step is exothermic; cooling the flask externally may be necessary.

  • Ensure the contents are thoroughly mixed before proceeding. The aniline sulfate should be mostly dissolved, and the ferrous sulfate should be well-distributed.[8]

3. Reaction Initiation & Control:

  • Gently heat the flask, for instance, with a heating mantle.

  • Crucially, as soon as the mixture begins to boil, remove the heat source entirely. [5][8][12] The reaction's exotherm will be sufficient to maintain boiling for 30-60 minutes.

  • If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask to aid the condenser.[8]

4. Reflux & Completion:

  • Once the initial, self-sustaining boiling has subsided, re-apply heat and maintain a gentle reflux for an additional 3 to 5 hours.[5][8]

5. Workup & Purification:

  • Allow the mixture to cool.

  • Carefully dilute the reaction mixture with water and make it strongly alkaline with a concentrated sodium hydroxide solution.[12]

  • Isolate the crude quinoline from the tarry residue via steam distillation.[5][12]

  • Purify the collected quinoline by standard methods, such as extraction and subsequent distillation.

Visual Workflow: Exotherm Control Decision Process

ExothermControl cluster_prep Preparation cluster_reaction Reaction A Combine Reagents: 1. Aniline 2. FeSO4 3. Glycerol 4. Nitrobenzene B Slowly Add H2SO4 with Cooling A->B C Gently Heat to Initiate B->C D Observe for Boiling C->D E REMOVE HEAT SOURCE D->E F Monitor Reaction E->F G Is reaction too violent? F->G H EMERGENCY COOL (Ice Bath) G->H Yes I Has initial exotherm subsided? G->I No H->F I->F No J Re-apply Heat & Reflux for 3-5h I->J Yes K Proceed to Workup J->K

Caption: Decision workflow for managing the Skraup synthesis exotherm.

Conceptual Diagram: Role of Ferrous Sulfate Moderator

ModeratorRole cluster_uncontrolled Uncontrolled Reaction cluster_controlled Controlled Reaction with FeSO4 R1 Reactants + H2SO4 (Aniline, Glycerol, Nitrobenzene) Exo1 Massive & Rapid Exotherm R1->Exo1 Out1 Runaway Reaction + Tar Formation Exo1->Out1 R2 Reactants + H2SO4 (Aniline, Glycerol, Nitrobenzene) Mod FeSO4 (Moderator) R2->Mod Exo2 Steady & Prolonged Exotherm Mod->Exo2 Out2 Controlled Synthesis of Quinoline Exo2->Out2

Caption: Ferrous sulfate moderates the reaction rate, preventing a runaway exotherm.

References

  • Wikipedia. Skraup reaction. [Link]

  • Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

  • Toppr. Preparation and Properties of Quinoline. [Link]

  • Barnard, G. D. Mechanism of action of 8-hydroxyquinoline on microorganisms. University of the Pacific; 1953. [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series, 2024. [Link]

  • Mosher, H. S.; Yanko, W. H.; Whitmore, F. C. 6-methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 27, p.48 (1947). [Link]

  • chemeurope.com. Skraup reaction. [Link]

  • Vive Chemistry. Skraup's Synthesis. [Link]

  • Almarzouqi, D. S.; El-Apasery, M. A.; Elnagdi, M. H. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules. 2019;24(9):1800. [Link]

  • NROChemistry. Skraup Reaction. [Link]

  • Sciencemadness Discussion Board. My attempt at the Skraup quinoline synthesis. [Link]

  • WikiMili. Skraup reaction. [Link]

  • Vara, B. K.; Tanimela, S. K.; Ghosh, S. Recent Advances in Metal-Free Quinoline Synthesis. Curr. Org. Synth. 2016;13(5):711-728. [Link]

  • Manske, R. H. F.; Kulka, M. The Skraup Synthesis of Quinolines. Organic Reactions. 2011. [Link]

  • Li, M-L.; et al. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. 2023;28(19):6874. [Link]

  • NileRed. Making quinoline - the Skraup synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Google Patents. Skraup reaction process for synthesizing quinolones.
  • O'Murchu, C. The Skraup Reaction - How to Make a Quinoline. Curly Arrow. 2009. [Link]

  • Affinity Chemical. Ferrous Sulfate Manufacturing Techniques & The Affinity Process. [Link]

  • Fuson, R. C.; Corse, J. A Modification of the Skraup Synthesis of Quinoline. J. Am. Chem. Soc. 1939, 61 (4), p 975–976. [Link]

  • Almarzouq, D. S.; Elnagdi, N. M. H. Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. 2019. [Link]

  • Gutsulyak, V. G.; Gutsulyak, R. B. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J. Org. Chem. 2000;65(18):5675-8. [Link]

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Technical Support Center: Strategies to Improve Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their experiments. Quinolines are a cornerstone in medicinal chemistry and materials science, but achieving the desired substitution pattern can be a significant challenge.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you might encounter with common quinoline synthesis methods.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control regioselectivity in classical quinoline syntheses?

A1: The regiochemical outcome in classical methods like the Friedländer, Combes, and Doebner-von Miller syntheses is not arbitrary. It is dictated by a delicate balance of three primary factors:

  • Electronic Effects: The electron density at different positions on the aromatic ring of the aniline or aniline derivative plays a crucial role. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ortho and para positions, influencing the site of the intramolecular electrophilic cyclization. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) deactivate these positions, potentially directing the cyclization elsewhere.

  • Steric Hindrance: The size of the substituents on both the aniline and the carbonyl-containing reactant is a critical determinant. The reaction will generally favor the pathway that minimizes steric clash in the transition state. For instance, a bulky group on an unsymmetrical ketone or β-diketone will preferentially orient itself to occupy a less crowded position in the final quinoline product.[2]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically alter the regiochemical landscape by favoring one reaction pathway over another. For example, temperature can switch the reaction between kinetic and thermodynamic control, leading to different major products.[3][4] The catalyst (acidic, basic, Lewis acid) can influence which nucleophile or electrophile is more reactive, thereby directing the initial bond formation.[5]

Q2: My reaction produced a mixture of isomers. What are the most reliable methods to definitively determine the structure of each regioisomer?

A2: Differentiating between regioisomers is critical and requires unambiguous structural elucidation. While chromatography can separate the isomers, spectroscopy is essential for identification.

  • 2D NMR Spectroscopy: This is the most powerful tool in the solution state.

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy detects through-space interactions between protons that are close to each other (< 5 Å). A correlation between a proton on a substituent and a proton on the quinoline core can definitively establish its position.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a correlation from a substituent's proton to a specific carbon in the quinoline backbone provides conclusive evidence of the substitution pattern.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structural determination. If you can grow a suitable crystal of a single regioisomer, X-ray analysis will provide an absolute and unambiguous 3D structure.[6]

Troubleshooting Guide: The Friedländer Synthesis

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is versatile but notorious for regioselectivity issues when using unsymmetrical ketones.[7][8][9]

Problem: My Friedländer synthesis with an unsymmetrical ketone (e.g., 2-pentanone) is yielding an inseparable mixture of regioisomers. How can I control the reaction to favor a single product?

Analysis of the Cause: An unsymmetrical ketone can form two different enolates or enols, leading to nucleophilic attack from either the more-substituted (thermodynamic) or less-substituted (kinetic) α-carbon. This results in two competing cyclization pathways.[10] The key to control is to favor one pathway decisively over the other.

Strategic Solutions:
  • Catalyst and Condition Optimization: The reaction mechanism can proceed via an initial aldol condensation or Schiff base formation, and the catalyst can influence this.[11][12][13]

    • Base Catalysis (e.g., KOH, KOtBu): Base-catalyzed reactions tend to favor the formation of the more stable, thermodynamically favored enolate from the more substituted α-carbon.[14]

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): Acidic conditions can favor reaction at the more reactive, sterically accessible α-methylene group.[15] Novel catalysts like molecular iodine or reusable solid acids like Nafion have also been used to improve outcomes, often under milder or solvent-free conditions.[15][16]

  • Substrate Modification with Directing Groups: To circumvent ambiguity, you can temporarily modify the ketone. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons can block its reactivity, forcing the condensation to occur at the desired position.[14]

  • Leverage Modern Catalytic Systems: Recent advancements offer milder and more selective alternatives.

    • Ionic Liquids: Have been shown to enhance regioselectivity in Friedländer annulation.[14][17]

    • Gold Catalysts: Can promote the reaction under much milder conditions, potentially reducing side reactions and improving selectivity.[14]

Illustrative Workflow: Controlling Friedländer Regioselectivity

cluster_start Starting Materials cluster_pathways Competing Pathways cluster_products Products cluster_control Control Strategies Start 2-Aminobenzaldehyde + Unsymmetrical Ketone PathwayA Pathway A: Attack from α-carbon Start->PathwayA Ambiguous Enolate Formation PathwayB Pathway B: Attack from α'-carbon Start->PathwayB Ambiguous Enolate Formation ProductA Regioisomer A PathwayA->ProductA ProductB Regioisomer B PathwayB->ProductB Control Catalyst Choice (Acid vs. Base) Substrate Modification (Directing Groups) Reaction Conditions (Solvent, Temp.) Control->PathwayA Influences Pathway Selection Control->PathwayB Influences Pathway Selection

Caption: Competing pathways in the Friedländer synthesis.

Troubleshooting Guide: The Combes Synthesis

The Combes synthesis prepares 2,4-substituted quinolines from anilines and β-diketones.[18][19] The regioselectivity is determined during the acid-catalyzed intramolecular electrophilic aromatic annulation, which is the rate-determining step.[20]

Problem: I am synthesizing a quinoline from a meta-substituted aniline, but the cyclization is occurring at the wrong ortho position, leading to the incorrect regioisomer.

Analysis of the Cause: The direction of ring closure depends on the relative nucleophilicity of the two available ortho carbon atoms on the aniline ring.[21] This nucleophilicity is governed by the electronic properties of the substituent on the aniline and steric hindrance.[2][20]

Strategic Solutions:
  • Exploit Electronic Effects of Aniline Substituents: This is your most powerful tool. The substituent on the aniline ring will direct the cyclization.

    • Electron-Donating Groups (EDGs) like -OCH₃: These groups are ortho-, para- directing. In a meta-substituted aniline, they will strongly activate the C4 position for electrophilic attack, leading preferentially to the 7-substituted quinoline.

    • Electron-Withdrawing Groups (EWGs) like -Cl, -F: These groups are deactivating but still ortho-, para- directing. They deactivate the C4 position less than the C2 position (which is ortho to the EWG and the amino group), thus favoring cyclization at the C6 position to yield the 5-substituted quinoline.[20]

  • Consider Steric Effects of the β-Diketone: If using an unsymmetrical β-diketone, increasing the steric bulk of one R group will favor its placement at the less hindered C2 position of the quinoline ring.[20]

Data Summary: Substituent Effects in Combes Synthesis
Aniline Substituent (at meta position)Electronic EffectPreferred Cyclization PositionMajor Quinoline Product
Methoxy (-OCH₃)Strong EDGC4 (more activated)7-Methoxyquinoline
Chloro (-Cl)Weak EWGC6 (less deactivated)5-Chloroquinoline
Fluoro (-F)Weak EWGC6 (less deactivated)5-Fluoroquinoline
Protocol Example: Regioselective Synthesis of 2,4-Dimethyl-7-methoxyquinoline
  • Reactant Setup: In a round-bottom flask, combine m-anisidine (1.0 eq) and acetylacetone (1.1 eq).

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) as the catalyst and dehydrating agent under cooling.[18][20] The use of a polyphosphoric ester (PPE) catalyst can be more effective.[20]

  • Reaction: Heat the mixture, typically between 100-140 °C, and monitor the reaction progress by TLC. The electron-donating methoxy group will direct the cyclization to preferentially form the 7-methoxy isomer.

  • Workup: After completion, cool the reaction and carefully pour it onto ice. Neutralize with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using column chromatography to isolate the desired 2,4-dimethyl-7-methoxyquinoline.

Troubleshooting Guide: The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters and is a classic example of temperature-controlled regioselectivity, showcasing kinetic versus thermodynamic control.[4][22]

Problem: My Conrad-Limpach-Knorr reaction is producing a mixture of 4-hydroxyquinolines and 2-hydroxyquinolines (quinolones). How can I selectively synthesize just one of these isomers?

Analysis of the Cause: The reaction has two distinct, temperature-dependent pathways. At lower temperatures, the reaction is under kinetic control, while at higher temperatures, it shifts to thermodynamic control.[3]

  • Kinetic Pathway (Low Temp): The initial, reversible, and rapid step is the nucleophilic attack of the aniline nitrogen on the more electrophilic keto group. This leads to a Schiff base/enamine intermediate which, upon heating, cyclizes to form the 4-hydroxyquinoline .[3][23]

  • Thermodynamic Pathway (High Temp): At higher temperatures, the initial reaction becomes reversible enough that a slower, but irreversible, attack of the aniline on the ester group occurs. This forms a more stable β-keto anilide intermediate, which then cyclizes to yield the thermodynamically favored 2-hydroxyquinoline .[3]

Strategic Solutions & Protocols:
Target ProductControl TypeKey ConditionStep-by-Step Protocol
4-Hydroxyquinoline KineticLow Temperature1. Mix the aniline and β-ketoester with an acid catalyst (e.g., a drop of H₂SO₄) at or below room temperature.[3]2. Allow the initial condensation to form the enamine intermediate.3. In a second step, heat the intermediate in an inert, high-boiling solvent (like mineral oil) to ~250 °C to induce the electrocyclic ring closing.[3]
2-Hydroxyquinoline ThermodynamicHigh Temperature1. Mix the aniline and β-ketoester without a catalyst.2. Heat the mixture directly to a high temperature (e.g., 140-160 °C).[3][23]3. This promotes the formation of the stable anilide intermediate, which then cyclizes upon further heating.
Decision Workflow for Conrad-Limpach-Knorr Synthesis

cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Start Aniline + β-Ketoester Condition Select Reaction Temperature Start->Condition LowTemp Low Temp (e.g., RT) Condition->LowTemp Kinetic HighTemp High Temp (e.g., 140°C) Condition->HighTemp Thermodynamic Enamine Enamine Intermediate (Schiff Base) LowTemp->Enamine Fast, Reversible Attack on Ketone Product4OH 4-Hydroxyquinoline Enamine->Product4OH Cyclization (~250°C) Anilide Anilide Intermediate (More Stable) HighTemp->Anilide Slow, Irreversible Attack on Ester Product2OH 2-Hydroxyquinoline Anilide->Product2OH Cyclization

Caption: Temperature-dependent regioselectivity.

Modern Catalytic Strategies: The Path to Ultimate Regiocontrol

While classical methods are robust, modern organic synthesis offers highly regioselective alternatives that often operate under milder conditions. If traditional methods fail to provide the desired selectivity, consider these approaches:

  • Transition Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of C-H bonds. Catalysts based on palladium, rhodium, ruthenium, or cobalt can direct the formation of the quinoline ring with exquisite control, often leading to products that are inaccessible through classical means.[1][16][24] For example, rhodium-catalyzed cyclization between anilines and alkynes can provide regioselective access to quinoline carboxylates.[16]

  • Photocatalytic and Oxidative Annulation: Visible-light photocatalysis and other oxidative strategies are emerging as green and efficient methods for quinoline synthesis.[16] These reactions often proceed through radical mechanisms, offering different reactivity patterns and selectivities compared to ionic classical reactions.

These modern methods represent the cutting edge of quinoline synthesis, providing unparalleled control over regiochemistry and expanding the accessible chemical space for drug discovery and materials science.[25]

References
  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Yi, C. S., et al. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. Journal of the American Chemical Society, 127(16), 5782–5783. [Link]

  • García Martínez, A., et al. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. [Link]

  • García Martínez, A., et al. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. National Research Council Canada. [Link]

  • Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Kou, K. G., et al. (2010). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. [Link]

  • ResearchGate. Combes quinoline synthesis. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • National Center for Biotechnology Information. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Royal Society of Chemistry. Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • Bentham Science. Recent Progress in the Synthesis of Quinolines. [Link]

  • National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. [Link]

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]

  • CUTM Courseware. Skraup synthesis of Quinoline. [Link]

  • National Center for Biotechnology Information. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]

  • National Center for Biotechnology Information. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]

  • ACS Publications. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

  • Scribd. Combes Quinoline Synthesis PDF. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. [Link]

  • Organic Chemistry Portal. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

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Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, actionable solutions to one of the most common hurdles in synthetic and medicinal chemistry: the poor solubility of quinoline intermediates. Quinolines are a vital scaffold in drug discovery, but their often lipophilic and crystalline nature can present significant challenges in reaction setups, purification, and biological screening.[1][2]

This guide moves beyond simple protocols to explain the "why" behind each technique, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quinoline intermediate won't dissolve in the reaction solvent. What are my initial steps?

This is a frequent challenge, as the diverse substitutions on the quinoline ring system can dramatically alter polarity and solubility.[1][3] A systematic approach is key.

Initial Troubleshooting Workflow

A Problem: Poor Solubility of Quinoline Intermediate B Review Literature for Analogous Compounds' Solvent Systems A->B C Assess Solvent Polarity (Common choices: Toluene, Ethanol, DMSO) B->C D Is the intermediate ionizable? C->D E Yes D->E Yes F No D->F No G Attempt pH Adjustment E->G H Consider Co-solvent System F->H G->H If pH adjustment is insufficient I Try Gentle Heating H->I If co-solvent alone is not enough J Advanced Techniques I->J If heating is ineffective or detrimental A Poorly Soluble Quinoline Intermediate C Insoluble Mixture A->C B Primary Solvent (e.g., Water, Toluene) B->C D Add Co-solvent (e.g., DMSO, Ethanol, PEG) C->D E Homogeneous Solution D->E F Mechanism: Co-solvent bridges the polarity gap between the solute and primary solvent. E->F

Caption: The role of a co-solvent in solubilizing a compound.

Commonly used co-solvents in pharmaceutical sciences include ethanol, propylene glycol, and polyethylene glycols (PEGs). [4][5]For many organic reactions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices due to their high capacity to dissolve a wide range of compounds. [3][6] Experimental Protocol: Co-solvent Titration

  • Select a Co-solvent: Choose a co-solvent in which your quinoline intermediate is highly soluble. DMSO is a common first choice. [3][6]2. Initial Suspension: Suspend your intermediate in the primary reaction solvent.

  • Incremental Addition: Using a pipette or syringe, add the co-solvent in small increments (e.g., 1-2% of the total reaction volume) while stirring vigorously.

  • Observe and Equilibrate: Allow the mixture to stir for 5-10 minutes after each addition to observe any changes in solubility.

  • Determine Optimal Ratio: Continue adding the co-solvent until complete dissolution is achieved. Note the final volume percentage of the co-solvent.

  • Vehicle Control: In biological assays, always run a vehicle control with the same final co-solvent concentration to account for any potential effects on the experimental system. [1]

    Co-solvent Typical Use Case Considerations
    DMSO Highly effective for a broad range of polar and non-polar compounds. [6] Can be difficult to remove; potential for toxicity in biological systems at higher concentrations. [1]
    Ethanol Good for increasing the solubility of non-polar compounds in aqueous solutions. [5] Volatile; may not be suitable for high-temperature reactions.
    Propylene Glycol Commonly used in pharmaceutical formulations. [4][5] Less volatile than ethanol; generally considered low toxicity.

    | PEG 400 | Useful for increasing the solubility of poorly water-soluble drugs. [7]| Can be viscous; may require heating to handle easily. |

Q4: My compound is extremely difficult to dissolve. What are some advanced techniques I can try?

For particularly challenging quinoline intermediates, more advanced methods may be necessary. These techniques often involve altering the solid-state properties of the compound or using specialized formulation approaches.

Advanced Solubilization Strategies

  • Salt Formation: For ionizable quinoline intermediates, forming a stable salt can dramatically increase aqueous solubility and improve dissolution rates. [8][9][10]This is a well-established technique in the pharmaceutical industry, with approximately 50% of APIs on the market formulated as salts. [8]The process involves reacting the ionizable API with an acidic or basic counterion. [8]

  • Use of Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of poorly soluble compounds by forming micelles. [11][12]The hydrophobic core of the micelle encapsulates the non-polar quinoline intermediate, while the hydrophilic shell interacts with the aqueous solvent. [11]Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used at low concentrations. [13]

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier (e.g., a polymer) at a molecular level. [3]The carrier must be soluble in the reaction solvent. This method is particularly useful for compounds that are extremely difficult to dissolve by other means. [3]

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate. [4][14][15]Techniques like micronization and nanomilling can be employed to achieve this. [4][16]While this doesn't increase the equilibrium solubility, it can be beneficial for kinetically controlled processes. [14][15]

Q5: How does the solid state of my quinoline intermediate affect its solubility?

The solid-state properties of your compound, specifically its crystalline form (polymorphism), can have a significant impact on its solubility and dissolution rate. [17][18]

  • Polymorphism: This is the ability of a solid material to exist in more than one crystal structure. [19]Different polymorphs of the same compound can have different physical properties, including solubility. [17]* Metastable vs. Stable Forms: Generally, a metastable polymorph is more soluble than the thermodynamically stable form. [20]However, the metastable form can convert to the more stable, less soluble form over time, especially in solution. [20]* Amorphous Forms: Amorphous solids lack a long-range ordered crystal lattice. They are generally more soluble and have faster dissolution rates than their crystalline counterparts but are also less stable. [19] If you are experiencing inconsistent solubility results with different batches of the same intermediate, it is worth investigating the possibility of polymorphism using techniques such as Powder X-ray Diffraction (PXRD).

Analytical Methods for Solubility Determination

Accurately determining the solubility of your quinoline intermediate is crucial for reproducible experiments. Several methods can be employed:

Method Principle Advantages Limitations
Shake-Flask Method A surplus of the compound is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured. [21]Gold standard for thermodynamic solubility.Time-consuming (often 24h or longer). [21]
High-Performance Liquid Chromatography (HPLC) A saturated solution is prepared, filtered or centrifuged, and the concentration of the solute in the supernatant is determined by HPLC. [22][23]High accuracy and sensitivity; can detect impurities. [23]Requires more specialized equipment.
UV-Vis Spectroscopy Similar to HPLC, but the concentration is determined by measuring the absorbance of the saturated solution at a specific wavelength. [22][23]Fast and high-throughput.Less sensitive than HPLC; cannot distinguish between the compound and UV-active impurities. [23]
Nephelometry Measures the turbidity of a solution to determine the point at which a compound precipitates. [23]High-throughput.Low sensitivity; not suitable for determining solubility below ~20 µmol/L. [23]

References

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). PubMed. Retrieved February 12, 2026, from [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Pharma's Almanac. Retrieved February 12, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Journal of Drug Delivery and Therapeutics. Retrieved February 12, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Termino. Retrieved February 12, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved February 12, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharmaceuticals. Retrieved February 12, 2026, from [Link]

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  • WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. (n.d.). Drug Development & Delivery. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

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  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Online Library. Retrieved February 12, 2026, from [Link]

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Technical Support Center: Quinoline Synthesis Work-up & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges encountered during the work-up and purification stages, focusing on the underlying chemical principles to empower effective problem-solving.

Frequently Asked Questions (FAQs) on Quinoline Work-up

This section addresses broad, common issues that can arise during the purification of crude quinoline products.

Q1: My reaction has produced a significant amount of dark, intractable tar. Is the product lost?

A1: Not necessarily. Tar formation is a very common issue, especially in strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses, which can cause polymerization of intermediates like acrolein.[1][2] The key is to separate your more volatile and soluble quinoline product from the non-volatile, polymeric tar.

  • Initial Step: After cooling, cautiously dilute the reaction mixture with a suitable solvent to reduce viscosity.

  • Primary Separation: The most effective method for this initial, gross separation is often steam distillation. Quinolines are typically steam-volatile while the tars are not.[2] After making the reaction mixture strongly alkaline, passing steam through the flask will carry the quinoline product over with the distillate, leaving the tar behind.[2][3]

  • Alternative: If steam distillation is not feasible, a multi-step extraction can be employed. After dilution and basification, perform a series of extractions with an organic solvent. The tar may remain as an insoluble solid or a separate, dense layer.

Q2: How can I effectively remove unreacted aniline starting materials from my crude product?

A2: Unreacted anilines are a common impurity and can be challenging to remove due to their basicity being similar to that of the quinoline product.

  • Acid-Base Extraction: A standard liquid-liquid extraction is the first line of defense. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Both the quinoline and the aniline will partition into the aqueous layer as their respective ammonium salts. After separating the layers, the aqueous phase is basified, and the free bases are re-extracted into an organic solvent.[4] This process primarily removes non-basic impurities.

  • Diazotization for Trace Removal: For stubborn aniline contamination, a classical and highly effective method is diazotization.[2][5] After an initial purification (like steam distillation), dissolve the crude product in dilute acid (e.g., sulfuric acid) and cool it in an ice bath.[3] Add a solution of sodium nitrite (NaNO₂) dropwise.[3] The primary aromatic amine (aniline) will be converted into a non-volatile diazonium salt. Upon gentle warming, this salt decomposes.[2] The solution can then be made alkaline and the pure quinoline is recovered by a final steam distillation or extraction, free from the aniline impurity.[3]

Q3: My purified quinoline is a persistent oil and will not crystallize. What are my purification options?

A3: This is a common challenge, as many substituted quinolines are oils at room temperature, or impurities are inhibiting crystal lattice formation.

Purification TechniqueBest ForAdvantagesDisadvantages
Vacuum Distillation Thermally stable, volatile quinolines.Excellent for removing non-volatile impurities (salts, tars) and separating compounds with different boiling points.[6] Scalable.Requires product to be thermally stable. May not separate isomers with close boiling points.
Column Chromatography Small to medium scale; separation of closely related compounds.High resolution, capable of separating isomers and achieving very high purity.[6]Can be labor-intensive and require large solvent volumes. Scalability can be a challenge.[6]
Crystallization via Salt Formation Basic quinolines that are oils or difficult to crystallize.Forms a crystalline salt (e.g., hydrochloride, phosphate, picrate) which often has better crystallization properties than the free base.[5] This process can be highly purifying.[6]Adds two steps to the procedure (salt formation and neutralization to recover the free base).

Q4: I suspect I have regioisomers in my product mixture. How can I separate them?

A4: The formation of regioisomers is a known challenge, particularly in reactions like the Combes synthesis using unsymmetrical β-diketones.[1][7] Separating these isomers often requires high-resolution techniques.

  • Chromatography: Flash column chromatography on silica gel is the most common approach. Careful selection of the eluent system is critical to achieving separation. It may require testing various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) via Thin Layer Chromatography (TLC) to find the optimal conditions.

  • Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can sometimes be effective. This involves a series of crystallization and filtration steps to enrich one isomer in the solid phase and the other in the mother liquor.

Troubleshooting Guide: Work-up by Reaction Type

Skraup Synthesis

The Skraup synthesis is notoriously exothermic and a primary generator of tarry byproducts.[2][8] The work-up is designed to handle these specific challenges.

Problem: My Skraup reaction was difficult to control, and the final mixture is a solid, dark mass.

Solution: This indicates significant polymerization. The key is separating the volatile quinoline from the non-volatile tar.[2]

Detailed Protocol: Skraup Synthesis Work-up & Purification

  • Cooling & Alkalinization: Allow the reaction mixture to cool to room temperature. Under vigorous stirring, make the solution strongly alkaline by the cautious, portion-wise addition of a concentrated sodium hydroxide solution.[2] This is highly exothermic.

  • Removal of Oxidant: If unreacted nitrobenzene was used as the oxidant, it can be removed by an initial steam distillation before recovering the quinoline.[3]

  • Steam Distillation of Product: In the now strongly alkaline mixture, pass steam through the flask. The volatile quinoline will co-distill with the water and should be collected in a receiving flask.[2] Continue until the distillate runs clear.

  • Extraction from Distillate: Separate the quinoline oil from the aqueous distillate. The aqueous layer can be extracted with a solvent like ether or dichloromethane to recover dissolved product.[2]

  • Removal of Residual Aniline: Combine all crude quinoline fractions. Dissolve in dilute sulfuric acid and cool to 0-5 °C.[3] Add a saturated solution of sodium nitrite until a positive test on starch-iodide paper is observed.[3] Let the solution stand or warm gently to decompose the diazonium salt.

  • Final Purification: Make the solution alkaline again with NaOH and perform a final steam distillation or extract with an organic solvent.[3] The resulting crude product is often pure enough for many applications but can be further purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 110-114 °C at 14 mmHg for unsubstituted quinoline).[6]

Skraup_Workup A Crude Reaction Mixture B Cool & Cautiously Add Conc. NaOH A->B C Strongly Alkaline Mixture B->C D Steam Distillation C->D E Aqueous Distillate (Quinoline + H2O) D->E F Tar Residue (Discard) D->F G Separate Layers & Extract Aqueous Phase E->G H Crude Quinoline (Oil) G->H I Dissolve in H2SO4, Cool to 0-5°C H->I J Add NaNO2 (aq) (Diazotization) I->J K Make Alkaline (NaOH) & Extract or Steam Distill J->K L Pure Quinoline K->L

Caption: Workflow for a typical Skraup synthesis work-up.
Combes Synthesis

This acid-catalyzed reaction typically requires neutralization and extraction.

Problem: After pouring my acidic reaction mixture onto ice, I see an oil instead of a solid precipitate.

Solution: This is common. The product may be an oil or is simply soluble in the acidic aqueous mixture. The next step is to basify and extract.

Detailed Protocol: Combes Synthesis Work-up

  • Quenching: After the reaction is complete, allow it to cool and then carefully pour the acidic mixture onto a large volume of crushed ice with stirring.[9]

  • Neutralization/Basification: Slowly add a base (e.g., concentrated NH₄OH or NaOH solution) until the mixture is neutral or slightly basic (pH 8-9). This neutralizes the strong acid catalyst and converts the quinoline salt to its free base.

  • Isolation:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

    • If no solid forms (or an oil is present): Transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexane) or by column chromatography.

Combes_Workup A Acidic Reaction Mixture B Pour onto Crushed Ice A->B C Neutralize/Basify (e.g., NH4OH) B->C D Crude Product Suspension/Solution C->D E Precipitate Forms D->E F Filter & Wash with Water E->F Yes G Extract with Organic Solvent E->G No H Crude Solid F->H I Organic Solution G->I L Purify (Recrystallization or Chromatography) H->L J Dry & Concentrate I->J K Crude Oil/Solid J->K K->L M Pure Quinoline Product L->M

Caption: Decision-based workflow for a Combes synthesis work-up.
Friedländer Synthesis

This synthesis can be catalyzed by either acid or base, which slightly alters the initial work-up steps. A common side reaction is the self-condensation of the ketone starting material.[1][4]

Problem: My TLC analysis shows multiple spots, including one that corresponds to my ketone starting material and likely its self-condensation product.

Solution: This suggests the reaction did not go to completion or that side reactions were significant. Purification by column chromatography is almost certainly required. To prevent this in the future, consider switching from a base to an acid catalyst or lowering the reaction temperature.[4]

Detailed Protocol: Friedländer Synthesis Work-up

  • Cooling and Neutralization: Cool the reaction mixture to room temperature.

    • If acid-catalyzed: Neutralize by adding a base (e.g., saturated sodium bicarbonate solution) until gas evolution ceases.

    • If base-catalyzed: Neutralize by adding a dilute acid (e.g., 1M HCl).[9]

  • Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual acid/base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure quinoline derivative.[10]

Friedlander_Workup cluster_0 Initial Quench cluster_1 Extraction & Wash cluster_2 Isolation & Purification A Reaction Mixture B Neutralize (Acid or Base) A->B C Extract with Organic Solvent B->C D Wash with H2O & Brine C->D E Dry over Na2SO4 D->E F Filter & Concentrate E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Step-by-step workflow for a Friedländer synthesis work-up.

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (2025). Benchchem.
  • Preventing side product formation in quinoline synthesis. (2025). Benchchem.
  • Purification of Quinoline. (n.d.). Chempedia - LookChem.
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (2025). Benchchem.
  • Identification of common byproducts in quinoline synthesis. (2025). Benchchem.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (2025). Benchchem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). Benchchem.
  • Preparation and Properties of Quinoline. (n.d.). Scribd.
  • Quinoline. (n.d.). Organic Syntheses.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). ResearchGate.

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Technical Support Center: Purification of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Ethyl 4-bromoquinoline-6-carboxylate. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and resolve common impurity issues encountered during your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of Ethyl 4-bromoquinoline-6-carboxylate.

Issue 1: My final product is contaminated with a more polar impurity that is difficult to remove by standard silica gel chromatography.

Possible Cause: This is often due to the presence of the corresponding carboxylic acid, 4-bromoquinoline-6-carboxylic acid, formed by the hydrolysis of the ethyl ester. Carboxylic acids are significantly more polar than their ester counterparts and can streak on silica gel, making separation challenging.

Solution:

  • Liquid-Liquid Extraction: Before chromatographic purification, perform an extractive workup. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1][2] The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer, while the desired ethyl ester remains in the organic layer. Separate the layers and then wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Modified Column Chromatography: If the acidic impurity persists, modify your chromatography conditions. Adding a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent can neutralize the acidic sites on the silica gel, preventing the streaking of the carboxylic acid and improving separation.[1]

Issue 2: My product appears as a mixture of closely-related spots on the TLC plate, making separation by column chromatography inefficient.

Possible Causes:

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials like 4-bromoaniline or a precursor to the quinoline ring may be present.[3][4]

  • Isomeric Impurities: In some cases, bromination can lead to the formation of constitutional isomers with very similar polarities.

  • Over-brominated or Under-brominated Products: The reaction may yield di-bromo or non-brominated quinoline derivatives.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems to improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[5]

    • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like neutral or basic alumina, which can be less harsh on acid-sensitive compounds.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial.

    • Solvent Selection: Ideal solvents are those in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash them with a small amount of cold solvent.

Issue 3: I suspect my product is degrading on the silica gel column.

Possible Cause: Bromoquinolines can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.

Solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base by preparing the column with a solvent system containing a small amount of triethylamine (~0.1-1%).[1]

  • Use an Alternative Stationary Phase: Switch to a more inert stationary phase such as neutral alumina.

Purification Workflow Diagram

The following diagram outlines a general workflow for the purification of Ethyl 4-bromoquinoline-6-carboxylate.

PurificationWorkflow Crude_Product Crude Ethyl 4-bromoquinoline-6-carboxylate TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Acid_Impurity Acidic Impurity Detected? TLC_Analysis->Acid_Impurity Extraction Liquid-Liquid Extraction (with NaHCO3 wash) Column_Chromatography Column Chromatography Extraction->Column_Chromatography Degradation Degradation on Column? Column_Chromatography->Degradation Recrystallization Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Acid_Impurity->Extraction Yes Close_Spots Closely Eluting Spots? Acid_Impurity->Close_Spots No Close_Spots->Column_Chromatography No Optimize_CC Optimize Chromatography (Solvent/Stationary Phase) Close_Spots->Optimize_CC Yes Degradation->Recrystallization No Deactivate_Silica Deactivate Silica Gel or Use Alumina Degradation->Deactivate_Silica Yes Optimize_CC->Column_Chromatography Deactivate_Silica->Column_Chromatography

Caption: Decision workflow for purifying Ethyl 4-bromoquinoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of Ethyl 4-bromoquinoline-6-carboxylate?

A1: The most common impurities are typically:

  • 4-bromoquinoline-6-carboxylic acid: Formed via hydrolysis of the ethyl ester.

  • Unreacted starting materials: Such as 4-bromoaniline, diethyl ethoxymethylenemalonate, or similar precursors.[3][6]

  • Related quinoline derivatives: Including non-brominated or di-brominated analogs.

  • Residual reagents: From steps like chlorination (e.g., POCl₃) or bromination.[3][7]

Q2: How can I effectively remove the carboxylic acid impurity?

A2: A simple and effective method is an extractive workup with a mild aqueous base like sodium bicarbonate solution before column chromatography.[1][2] This converts the carboxylic acid into its water-soluble salt, which is removed in the aqueous phase.

Q3: What is a good starting point for a solvent system for column chromatography?

A3: A common solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

Q4: My compound is an oil, can I still use recrystallization?

A4: Recrystallization is most effective for solid materials. If your product is an oil, it suggests the presence of significant impurities. Focus on thorough purification by column chromatography. If the pure compound is a solid, successful chromatography should yield a product that can then be recrystallized for final polishing.

Q5: I see a faint spot on my TLC that has a very similar Rf to my product. What should I do?

A5: This could be an isomer or a closely related derivative. Try to improve the separation on the TLC plate by testing different solvent systems. A system that provides a larger separation between the spots on the TLC will likely translate to better separation on a column. If separation is still challenging, multiple rounds of chromatography or recrystallization may be necessary.

Chemical Structures of Target Compound and Potential Impurities

Impurities cluster_target Target Compound cluster_impurities Potential Impurities Target Ethyl 4-bromoquinoline-6-carboxylate Impurity1 4-bromoquinoline-6-carboxylic acid (Hydrolysis Product) Target->Impurity1 Hydrolysis Impurity2 Ethyl quinoline-6-carboxylate (Non-brominated) Impurity2->Target Bromination Impurity3 4-Bromoaniline (Starting Material) Impurity3->Target Synthesis

Sources

Technical Support Center: Synthesis of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the scale-up synthesis of Ethyl 4-bromoquinoline-6-carboxylate . It prioritizes the Meldrum’s Acid route over the traditional Gould-Jacobs method, as the former avoids the formation of the 3-carboxylate byproduct, streamlining the purification process for this specific 6-substituted target.

Topic: Scale-Up Process Troubleshooting & Optimization Target Compound: Ethyl 4-bromoquinoline-6-carboxylate (CAS: 79606-46-1 / Precursor CAS: 127286-04-8) Primary Route: Meldrum’s Acid Cyclization


 Bromination

Process Overview & Logic

Why this route? While the Gould-Jacobs reaction (using diethyl ethoxymethylenemalonate) is standard for quinolines, it typically yields a 3-carboxylate derivative.[1] For your target (6-carboxylate), starting with Ethyl 4-aminobenzoate and Meldrum’s acid is superior. This route facilitates a high-temperature cyclization that decarboxylates the 3-position in situ, yielding the desired 4-hydroxy-6-carboxylate intermediate directly without an extra saponification/decarboxylation step.

Synthetic Pathway Diagram

SynthesisRoute SM1 Ethyl 4-aminobenzoate (Benzocaine) Inter1 Enamine Intermediate (Solid precipitate) SM1->Inter1 Reflux (EtOH) Reagents1 Meldrum's Acid Triethyl Orthoformate Reagents1->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Inter2 Ethyl 4-hydroxyquinoline- 6-carboxylate Cyclization->Inter2 - Acetone - CO2 Bromination Bromination (POBr3, 80-100°C) Inter2->Bromination Product Ethyl 4-bromoquinoline- 6-carboxylate Bromination->Product

Caption: Optimized 3-step synthetic pathway minimizing impurity formation at the 3-position.

Step-by-Step Protocols & Troubleshooting

Phase 1: Enamine Formation (Precursor Synthesis)

Reaction: Condensation of Ethyl 4-aminobenzoate with Meldrum's Acid and Triethyl Orthoformate.

Standard Protocol:

  • Charge Ethyl 4-aminobenzoate (1.0 equiv), Meldrum’s acid (1.1 equiv), and Triethyl orthoformate (1.5 equiv) in Ethanol (5-10 volumes).

  • Reflux for 2–4 hours.

  • Cool to 0–5°C. The product (enamine) will precipitate.

  • Filter and wash with cold ethanol. Dry thoroughly.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Precipitation Solvent volume too high or temperature too high.Concentrate the reaction mixture by 50% under vacuum. Cool to -10°C.
Sticky/Gummy Solid Incomplete reaction or residual solvent.Triturate the gum with diethyl ether or cold hexanes to induce crystallization.
Low Yield (<70%) Moisture in reagents (Meldrum's acid hydrolyzes).Ensure Triethyl orthoformate is fresh. Use anhydrous ethanol.
Phase 2: Thermal Cyclization (The Critical Step)

Reaction: High-temperature cyclization in Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture). Target: Ethyl 4-hydroxyquinoline-6-carboxylate.[1][2][3][4][5]

Standard Protocol:

  • Pre-heat Dowtherm A (10 volumes) to 250°C (rolling boil).

  • Add the Enamine intermediate portion-wise (CAUTION: Rapid gas evolution of acetone/CO2).

  • Stir at 250°C for 30–60 minutes.

  • Cool to ~80°C.

  • Add a non-polar anti-solvent (e.g., n-Heptane or Ligroin ) to precipitate the product.

  • Filter and wash with heptane to remove Dowtherm A.

FAQ: Cyclization Issues

Q: The reaction foams uncontrollably upon addition of the solid. How do I manage this on scale? A: This is caused by the rapid release of acetone and CO2. Do not add the solid all at once. Use a solids addition funnel (screw feeder) to add the enamine over 20–30 minutes, maintaining the temperature above 240°C. If the temperature drops below 230°C, the cyclization stalls and polymerization ("tar") increases.

Q: My product is grey/brown and sticky after filtration. How do I remove the Dowtherm A? A: Dowtherm A is difficult to wash off.

  • Wash: Use copious amounts of hot heptane (50°C) for the filter cake wash.

  • Trituration: If the solid remains oily, resuspend it in Acetone, stir for 30 mins, and filter. The 4-hydroxy product is poorly soluble in acetone, but impurities/solvent are soluble.

Phase 3: Bromination (Functionalization)

Reaction: Conversion of 4-OH to 4-Br using Phosphorus Oxybromide (POBr3).

Standard Protocol:

  • Suspend Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 equiv) in Acetonitrile or Toluene (or use neat POBr3 if scale allows safely).

    • Note: Neat POBr3 is common but hazardous on >100g scale. Toluene is safer.

  • Add POBr3 (1.5 – 2.0 equiv).

  • Heat to 80–100°C. Monitor by HPLC/TLC.

  • Quenching (CRITICAL): Cool to 0°C. Pour reaction mixture slowly into Ice/Water with vigorous stirring. Maintain pH > 7 using NaHCO3 or NaOH to prevent hydrolysis of the ester.

Troubleshooting Workflow

BrominationFix Start Issue: Low Purity after Bromination Check1 Check HPLC: Is Starting Material (SM) present? Start->Check1 YesSM Yes: Reaction Incomplete Check1->YesSM > 5% SM NoSM No: Impurities present Check1->NoSM < 1% SM Action1 Add 0.5 eq POBr3 Increase Temp by 10°C YesSM->Action1 Check2 Is impurity 'Hydrolyzed Ester' (Acid)? NoSM->Check2 Action2 Quench was too acidic/hot. Keep pH 7-8 during quench. Use NaHCO3, not strong NaOH. Check2->Action2 Yes Action3 Phosphorus byproducts trapped. Recrystallize from EtOH/H2O. Check2->Action3 No (Unknown peaks)

Caption: Decision tree for troubleshooting bromination yield and purity issues.

Key Safety & Compliance (E-E-A-T)

  • Phosphorus Oxybromide (POBr3): extremely corrosive and water-reactive. On scale, the quench generates massive amounts of HBr gas.

    • Control: The quench vessel must be vented to a caustic scrubber (NaOH trap).

  • Dowtherm A: Vapor is irritating. Ensure high-efficiency condensers are used during the 250°C step to prevent loss of the heat transfer fluid into the lab atmosphere.

  • Waste Disposal: The aqueous waste from the bromination step contains high levels of phosphates and bromides. Do not mix with acidic waste streams (HBr release).

References

  • Meldrum's Acid Synthesis Logic

    • Use of Meldrum's acid to prepare 4-hydroxyquinolines without 3-ester substitution.
    • Source:

  • Bromination Protocols (POBr3)

    • General procedures for converting quinolin-4-ols to 4-bromoquinolines.
    • Source:

  • Precursor Characterization (Ethyl 4-hydroxyquinoline-6-carboxylate)

    • Identification of the specific CAS 127286-04-8 / 148018-33-1.[4]

    • Source:

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of Ethyl 4-bromoquinoline-6-carboxylate by Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The slightest ambiguity in structure can lead to misinterpreted biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, in-depth analysis of the structural validation of a key pharmaceutical intermediate, Ethyl 4-bromoquinoline-6-carboxylate, utilizing a suite of advanced Nuclear Magnetic Resonance (NMR) techniques.

As Senior Application Scientists, we move beyond a mere recitation of protocols. This guide is crafted to provide a deep, mechanistic understanding of why specific NMR experiments are chosen, how the data is interpreted, and how a self-validating system of analysis is constructed to ensure the highest level of confidence in the assigned structure.

The Imperative of Structural Integrity in Pharmaceutical Research

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] Ethyl 4-bromoquinoline-6-carboxylate serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its precise structure, including the specific substitution pattern on the quinoline core, is critical to its reactivity and the ultimate biological activity of its derivatives.[2][3] Therefore, rigorous structural confirmation is not just a formality but a fundamental necessity.

A Multi-faceted NMR Approach to Structural Elucidation

While single-crystal X-ray diffraction is the gold standard for structural determination, its application is contingent on the ability to grow suitable crystals. NMR spectroscopy, on the other hand, provides a powerful and versatile solution-state picture of the molecule, offering a wealth of information about the chemical environment and connectivity of each atom.[4] This guide will focus on a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to build an unassailable case for the structure of Ethyl 4-bromoquinoline-6-carboxylate.

Our analysis will be based on a predicted spectrum, synthesized from established principles of NMR and empirical data from closely related quinoline derivatives. This predictive approach mirrors the real-world scenario where a synthetic chemist must confirm the identity of a novel compound.

Structure Under Investigation:

Ethyl 4-bromoquinoline-6-carboxylate

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system. Each experiment provides a layer of data that is cross-verified by the subsequent experiments, creating a robust and reliable structural assignment.

Sample Preparation: The Foundation of Quality Data

A high-quality NMR spectrum begins with a well-prepared sample. The following steps are crucial for obtaining accurate and reliable results.

  • Compound Purity: Ensure the sample of Ethyl 4-bromoquinoline-6-carboxylate is of high purity (ideally >95%). Impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for both ¹H and ¹³C NMR experiments on modern spectrometers.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[5][6]

G cluster_prep Sample Preparation start High Purity Compound dissolve Dissolve in CDCl3 start->dissolve 10-20 mg filter Filter into NMR Tube dissolve->filter 0.6-0.7 mL add_tms Add TMS Standard filter->add_tms end_prep Prepared NMR Sample add_tms->end_prep

Caption: Workflow for NMR sample preparation.

Data Acquisition: A Suite of Correlated Experiments

The following experiments should be performed sequentially on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • ¹H NMR (Proton): This is the foundational experiment, providing information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR (Carbon): This experiment reveals the number of unique carbon atoms in the molecule and their general chemical environment (e.g., aromatic, carbonyl, aliphatic).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is key for connecting different spin systems and identifying quaternary carbons.

G cluster_acquisition NMR Data Acquisition Strategy H1 1D ¹H NMR (Proton Environments & Coupling) C13 1D ¹³C NMR (Carbon Environments) H1->C13 COSY 2D COSY (¹H-¹H Connectivity) H1->COSY DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT HSQC 2D HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC

Caption: A logical workflow for NMR data acquisition.

Data Analysis and Interpretation: A Step-by-Step Validation

¹H NMR: The Initial Blueprint

The predicted ¹H NMR spectrum of Ethyl 4-bromoquinoline-6-carboxylate is expected to show signals corresponding to the aromatic protons of the quinoline ring and the protons of the ethyl ester group.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.8d~4.51H
H-3~7.8d~4.51H
H-5~8.2d~8.81H
H-7~8.0dd~8.8, 2.01H
H-8~8.5d~2.01H
-OCH₂CH₃~4.4q~7.12H
-OCH₂CH₃~1.4t~7.13H
  • Rationale for Chemical Shifts: The protons on the pyridine ring (H-2 and H-3) are expected to be the most downfield due to the deshielding effect of the electronegative nitrogen atom. The bromine atom at position 4 will further deshield H-3. The protons on the benzene ring (H-5, H-7, and H-8) will be influenced by the electron-withdrawing ester group at position 6. Aromatic protons generally resonate between 7 and 9 ppm.[5] The ethyl ester protons will appear in the aliphatic region, with the methylene protons deshielded by the adjacent oxygen atom.

  • Rationale for Coupling: The coupling between H-2 and H-3 is a typical three-bond coupling in a pyridine-like ring. The coupling pattern of the benzene ring protons (H-5, H-7, H-8) will reveal their relative positions. H-7 will be a doublet of doublets due to coupling to both H-5 and H-8.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum will show the number of unique carbon atoms. The DEPT-135 experiment will differentiate them based on the number of attached protons.

Predicted ¹³C NMR and DEPT-135 Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135
C-2~151CH
C-3~123CH
C-4~135C
C-4a~148C
C-5~129CH
C-6~130C
C-7~132CH
C-8~125CH
C-8a~149C
C=O~165C
-OCH₂CH₃~61CH₂ (negative)
-OCH₂CH₃~14CH₃
  • Rationale for Chemical Shifts: Aromatic carbons typically resonate in the 120-150 ppm range.[6][7] The carbon attached to the bromine (C-4) will be significantly affected. The carbonyl carbon of the ester will be the most downfield signal. The aliphatic carbons of the ethyl group will be the most upfield signals.

2D NMR: Connecting the Pieces

COSY: The COSY spectrum will show correlations between coupled protons. Key expected correlations include:

  • H-2 with H-3

  • H-5 with H-7

  • H-7 with H-8

  • The methylene protons of the ethyl group with the methyl protons.

HSQC: The HSQC spectrum will directly link each proton to its attached carbon. For example, the proton signal at ~8.8 ppm (H-2) will show a correlation to the carbon signal at ~151 ppm (C-2).

HMBC: The HMBC spectrum is crucial for confirming the overall connectivity, especially through quaternary carbons. Key expected long-range correlations include:

  • H-2 to C-3 and C-4

  • H-3 to C-2 and C-4a

  • H-5 to C-4, C-6, and C-8a

  • H-8 to C-6, C-7, and C-4a

  • The methylene protons of the ethyl group to the carbonyl carbon and the methyl carbon.

G cluster_analysis 2D NMR Correlation Analysis COSY COSY (¹H-¹H Connectivity) HSQC HSQC (¹H-¹³C Direct Bonds) COSY->HSQC Identifies spin systems HMBC HMBC (¹H-¹³C Long-Range Bonds) HSQC->HMBC Assigns protonated carbons Structure Final Validated Structure HMBC->Structure Connects fragments via quaternary carbons

Sources

Spectroscopic Differentiation of Ethyl 4-bromoquinoline-6-carboxylate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive spectroscopic framework for distinguishing Ethyl 4-bromoquinoline-6-carboxylate from its critical regioisomers (7-carboxylate) and functional isomers (3-carboxylate).[1] Audience: Medicinal chemists and process development scientists working on quinoline-based kinase inhibitors (e.g., Lenvatinib analogs) or antimalarial scaffolds.[1] Core Challenge: In the synthesis of 6-substituted quinolines from anilines, regioisomeric contamination (5- or 7-isomers) and incomplete decarboxylation (retaining the 3-carboxylate) are common failures.[1] Standard LC-MS often fails to distinguish these isobaric species (MW 280.12), necessitating rigorous NMR characterization.[1]

Structural Context & Isomer Origins

Understanding the source of isomers is the first step in detection. The target compound is typically synthesized via the Gould-Jacobs reaction or modified Skraup synthesis .[1]

The Isomer Landscape
CompoundStructure DescriptionOrigin/Impurity Source
Target (6-Ester) Ethyl 4-bromoquinoline-6-carboxylateDerived from Ethyl 4-aminobenzoate (Para-substituted).[1]
Regioisomer (7-Ester) Ethyl 4-bromoquinoline-7-carboxylateDerived from Ethyl 3-aminobenzoate (Meta-substituted).[1] Meta-anilines cyclize to form mixtures of 5- and 7-isomers.[1]
Positional Isomer (3-Ester) Ethyl 4-bromoquinoline-3-carboxylateDerived from incomplete decarboxylation or alternative cyclization (e.g., reaction with EMME without removing the 3-ester group).[1]
Precursor (4-OH) Ethyl 4-hydroxyquinoline-6-carboxylateIncomplete bromination (POBr3 step failure).[1] Tautomerizes to quinolone form.[1]
Synthesis & Divergence Pathway

The following diagram illustrates where these isomers arise during the synthetic workflow.

G Aniline_Para Ethyl 4-aminobenzoate (Para) Cyclization Thermal Cyclization (250°C) Aniline_Para->Cyclization + EMME Aniline_Meta Ethyl 3-aminobenzoate (Meta) Aniline_Meta->Cyclization + EMME EMME Diethyl ethoxymethylene malonate EMME->Cyclization Inter_6 4-OH-6-COOEt (Target Precursor) Cyclization->Inter_6 Para directs to 6 Inter_7 4-OH-7-COOEt (Regioisomer) Cyclization->Inter_7 Meta directs to 7 Inter_5 4-OH-5-COOEt (Regioisomer) Cyclization->Inter_5 Meta directs to 5 Bromination POBr3 Bromination Inter_6->Bromination Inter_7->Bromination Target Ethyl 4-bromoquinoline- 6-carboxylate Bromination->Target Major Product Iso_7 7-Carboxylate Isomer Bromination->Iso_7 Impurity

Caption: Divergence of regioisomers based on starting aniline substitution patterns.

Spectroscopic Comparison (NMR & MS)

1H NMR: The Definitive Diagnostic

The coupling pattern (splitting) of the protons on the benzenoid ring (H5, H6, H7, H8) is the only reliable method to distinguish the 6-isomer from the 7-isomer.

Target: Ethyl 4-bromoquinoline-6-carboxylate [1]
  • H2 (Pyridine ring): Singlet, ~8.80 ppm. (Deshielded by N).

  • H3 (Pyridine ring): Singlet, ~8.00 ppm.[2] (Ortho to Br).[1][3]

  • H5 (Benzenoid): Doublet (d) , J ≈ 1.5–2.0 Hz.

    • Reasoning: H5 is meta to H7.[1] It has no ortho neighbor (C4 has Br, C6 has COOEt).

  • H7 (Benzenoid): Doublet of Doublets (dd) , J ≈ 8.8, 2.0 Hz.

    • Reasoning: Ortho coupling to H8 (large J) and meta coupling to H5 (small J).[1]

  • H8 (Benzenoid): Doublet (d) , J ≈ 8.8 Hz.

    • Reasoning: Ortho coupling to H7.[1]

Isomer: Ethyl 4-bromoquinoline-7-carboxylate [1]
  • H5 (Benzenoid): Doublet (d) , J ≈ 8.8 Hz.

    • Reasoning: Now H5 has an ortho neighbor H6.[1]

  • H6 (Benzenoid): Doublet of Doublets (dd) , J ≈ 8.8, 2.0 Hz.

    • Reasoning: Ortho to H5, meta to H8.

  • H8 (Benzenoid): Doublet (d) , J ≈ 2.0 Hz.

    • Reasoning: Isolated by the substituent at C7; only meta coupling to H6 remains.[1]

Summary Table: 1H NMR Shifts (DMSO-d6, 400 MHz)

PositionTarget (6-COOEt)Isomer (7-COOEt)3-COOEt Isomer
H2 ~8.80 (s)~8.80 (s)~9.20 (s) (Deshielded by 3-COOEt)
H3 ~8.00 (s)~8.00 (s)N/A (Substituted)
H5 ~8.65 (d, J=1.8) ~8.10 (d, J=8.8)~8.3 (d)
H7/H6 ~8.25 (dd, J=8.8, 1.8) ~8.05 (dd, J=8.8, 1.8)~7.8 (t)
H8 ~8.10 (d, J=8.8) ~8.55 (d, J=1.8) ~8.1 (d)
Ethyl 4.38 (q), 1.39 (t)4.38 (q), 1.39 (t)4.40 (q), 1.40 (t)

Critical Check: Look for the narrow doublet (J~2Hz) . If it is at the most deshielded benzenoid position (H5, ~8.65 ppm), you have the 6-isomer . If the narrow doublet is upfield (H8) or the deshielded proton is a large doublet (H5), you have the 7-isomer .

Mass Spectrometry (LC-MS)

While MS cannot distinguish regioisomers, it confirms the bromination state.[1]

  • Isotope Pattern: The bromine atom provides a signature 1:1 doublet at M and M+2.[1]

    • Target Mass: 280.1[1]

    • Observed [M+H]+: 280.1 and 282.1 (Equal intensity).[1]

  • Differentiation from 4-OH: The precursor (Ethyl 4-hydroxyquinoline-6-carboxylate) has Mass 217.[1]2. Absence of the 217 peak confirms reaction completion.[1]

Experimental Protocol: Synthesis & Verification

Protocol 1: Synthesis of Ethyl 4-bromoquinoline-6-carboxylate

Note: This protocol minimizes the formation of the 4-chloro impurity by using POBr3 instead of POCl3/HBr.[1]

  • Reagents: Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq), POBr3 (1.5 eq), Toluene (anhydrous).

  • Reaction:

    • Suspend starting material in Toluene under N2.[1]

    • Add POBr3 portion-wise at room temperature.[1]

    • Heat to reflux (110°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Work-up (Critical for Purity):

    • Cool to 0°C.[1]

    • Quench: Slowly pour onto crushed ice/NaHCO3 mixture (Caution: Exothermic).

    • Extract with DCM (3x).[1] Wash organic layer with Brine.[1]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Heptane. (Regioisomers often have different solubility; 6-isomer is typically less soluble and crystallizes first).[1]

Protocol 2: NMR Validation Workflow
  • Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-d6 (CDCl3 can be used, but DMSO prevents aggregation).

  • Acquisition:

    • Run standard 1H (16 scans).[1]

    • Run COSY (Correlation Spectroscopy) if multiplets are overlapping.[1]

  • Analysis Logic:

    • Identify the Ethyl group (quartet ~4.4, triplet ~1.4) to confirm the ester.

    • Identify H2 (singlet ~8.8).[1]

    • Focus on the aromatic region (7.8 - 8.7 ppm). [1]

    • Does the most downfield aromatic signal (H5) appear as a singlet/small doublet ?

      • YES: Confirms 6-carboxylate (H5 is meta to H7).[1]

      • NO (It's a large doublet): Indicates 7-carboxylate (H5 ortho to H6).[1]

References

  • Synthesis of Quinoline-6-carboxylates

    • Study of quinoline derivatives and their NMR characteriz
    • Source: [1]

  • Spectroscopic Data for 4-Bromoquinolines

    • PubChem Data for Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxyl
    • Source:

  • Regioisomer Differentiation in Indoles/Quinolines

    • Analytical differentiation of quinolinyl isomers using MS and NMR.
    • Source: [1]

  • General Quinoline NMR Shifts

    • Theoretical and experimental NMR investigation of quinoline deriv
    • Source:

Sources

A Comparative Guide to Isotopic Labeling Strategies: Ethyl 4-bromoquinoline-6-carboxylate vs. Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern molecular research, the ability to trace and quantify biomolecules with high precision is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), has become an indispensable tool in fields ranging from drug metabolism and pharmacokinetics (DMPK) to proteomics and metabolomics.[1][2] By introducing a "mass tag," researchers can differentiate molecules of interest from the complex biological background, enabling detailed studies of metabolic fluxes, protein turnover, and drug-target engagement.[3]

This guide provides an in-depth comparison of two powerful chemical tagging strategies for isotopic labeling. The first is a classic and robust approach utilizing palladium-catalyzed cross-coupling reactions with Ethyl 4-bromoquinoline-6-carboxylate as a labeling agent. The second is the widely adopted, bioorthogonal "Click Chemistry" methodology. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a head-to-head comparison of their performance to guide you in selecting the optimal strategy for your research needs. The quinoline scaffold itself is of significant biological interest, appearing in numerous natural products and FDA-approved drugs, making it a relevant moiety for study.[4][5][6]

Deep Dive: Ethyl 4-bromoquinoline-6-carboxylate as a Labeling Reagent

Ethyl 4-bromoquinoline-6-carboxylate is a versatile building block for introducing a quinoline tag onto a molecule of interest.[7][8] The quinoline core offers a rigid, planar structure with unique spectroscopic properties that can be advantageous for certain applications.[9] The key to its utility as a labeling reagent lies in the reactivity of the bromo-substituent at the 4-position, which readily participates in palladium-catalyzed cross-coupling reactions.[10][11]

Mechanism of Labeling: Palladium-Catalyzed Cross-Coupling

The introduction of the quinoline tag is typically achieved through one of two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling or the Sonogashira coupling. Both reactions rely on a palladium catalyst to form a new carbon-carbon bond.

  • Suzuki-Miyaura Coupling: This reaction couples the bromoquinoline with an organoboron compound, typically an aryl or vinyl boronic acid or ester.[12][13] This is an excellent choice when your target molecule can be functionalized with a boronic acid or a related derivative. The synthesis of isotopically labeled arylboronic esters is also well-established.[1][14]

  • Sonogashira Coupling: This reaction forms a bond between the bromoquinoline and a terminal alkyne.[15][16][17] This is a highly reliable reaction and is particularly useful for labeling molecules that can be modified to contain a terminal alkyne, a common functional group in chemical biology. The synthesis of terminal alkynes, including isotopically labeled versions, is straightforward.[18][19][20][21]

Suzuki_Miyaura_Coupling reagent1 Ethyl 4-bromoquinoline-6-carboxylate catalyst Pd(0) Catalyst + Base reagent1->catalyst reagent2 Isotopically Labeled Arylboronic Acid/Ester (R-B(OR)2) reagent2->catalyst product Isotopically Labeled Quinoline-Tagged Molecule catalyst->product

Sonogashira_Coupling reagent1 Ethyl 4-bromoquinoline-6-carboxylate catalyst Pd(0) Catalyst + Cu(I) Cocatalyst + Base reagent1->catalyst reagent2 Isotopically Labeled Terminal Alkyne (R-C≡CH) reagent2->catalyst product Isotopically Labeled Quinoline-Tagged Molecule catalyst->product

Experimental Protocol: Labeling a Model Peptide with ¹³C-Labeled Phenylacetylene via Sonogashira Coupling

This protocol describes the labeling of a model peptide containing a p-iodophenylalanine residue, which is first coupled to an alkyne, followed by coupling to the quinoline tag. For this example, we will use a commercially available ¹³C-labeled phenylacetylene.

Part 1: Synthesis of Alkyne-Modified Peptide

  • Materials:

    • Model peptide with p-iodophenylalanine (e.g., Ac-Gly-p-Iodo-Phe-Ala-NH₂)

    • Ethynyltrimethylsilane

    • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

    • CuI (Copper(I) iodide)

    • Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Tetrabutylammonium fluoride (TBAF)

  • Procedure:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF.

    • Add Pd(PPh₃)₄ (0.05 equivalents), CuI (0.1 equivalents), and TEA (3 equivalents).

    • Degas the mixture with argon for 15 minutes.

    • Add ethynyltrimethylsilane (1.5 equivalents) and stir the reaction at 50°C under an argon atmosphere for 12 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, cool the reaction to room temperature and add TBAF (1.1 equivalents) to remove the TMS protecting group. Stir for 1 hour.

    • Purify the alkyne-modified peptide by reverse-phase HPLC.

Part 2: Coupling with Ethyl 4-bromoquinoline-6-carboxylate

  • Materials:

    • Alkyne-modified peptide from Part 1

    • Ethyl 4-bromoquinoline-6-carboxylate

    • ¹³C-labeled Phenylacetylene (as an example of a pre-labeled molecule to be attached to the quinoline)

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

    • CuI

    • Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Ethyl 4-bromoquinoline-6-carboxylate (1.2 equivalents) and ¹³C-labeled phenylacetylene (1 equivalent) in anhydrous DMF.

    • Add PdCl₂(PPh₃)₂ (0.05 equivalents), CuI (0.1 equivalents), and DIPEA (3 equivalents).

    • Degas with argon and stir at 60°C for 8 hours to synthesize the ¹³C-labeled quinoline alkyne.

    • In a separate vessel, dissolve the alkyne-modified peptide (1 equivalent) in anhydrous DMF.

    • Add the pre-coupled ¹³C-labeled quinoline alkyne solution to the peptide solution.

    • Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).

    • Stir at 50°C under argon for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final isotopically labeled peptide by reverse-phase HPLC and confirm its identity by high-resolution mass spectrometry and NMR.[7][22]

Analysis of the Labeled Product
  • Mass Spectrometry: A successful labeling will result in a predictable mass shift corresponding to the mass of the added ¹³C-labeled quinoline moiety. The fragmentation pattern in MS/MS will show characteristic losses, such as HCN from the quinoline ring, which can aid in structural confirmation.[23][24][25][26]

  • NMR Spectroscopy: ¹³C NMR will show enriched signals for the labeled positions. ¹H and ¹⁵N NMR can also provide valuable structural information.[2][27][28][29]

Comparative Analysis: Click Chemistry Reagents

Click Chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), has become a dominant method for bioconjugation and labeling.[10][30][31][32] These reactions are known for their high efficiency, specificity, and mild reaction conditions.

For a direct comparison, we will consider a commercially available, isotopically labeled azide-containing reagent, such as an Azide-PEG4-Biotin tag with ¹³C labels in the PEG linker. This reagent can be "clicked" onto a molecule functionalized with a terminal alkyne.

Mechanism and Workflow: CuAAC Labeling

The CuAAC reaction involves the formation of a stable triazole ring by joining an azide and a terminal alkyne, catalyzed by a copper(I) source.

CuAAC_Reaction reagent1 Alkyne-Modified Target Molecule catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) reagent1->catalyst reagent2 Isotopically Labeled Azide Reagent (e.g., Azide-¹³C-PEG-Biotin) reagent2->catalyst product Isotopically Labeled Triazole-Linked Molecule catalyst->product

Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Peptide
  • Materials:

    • Alkyne-modified peptide (from Part 1 of the previous protocol)

    • Isotopically labeled Azide-PEG4-Biotin

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dissolve the alkyne-modified peptide in PBS.

    • In a separate tube, prepare the catalyst premix: add CuSO₄, THPTA, and the isotopically labeled azide reagent.

    • Add the catalyst premix to the peptide solution.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the labeled peptide using HPLC or affinity purification if a tag like biotin is used.

Head-to-Head Performance Comparison

FeatureEthyl 4-bromoquinoline-6-carboxylate (Cross-Coupling)Click Chemistry Reagents (CuAAC/SPAAC)
Reaction Efficiency Good to excellent (typically 60-95%)Excellent (often >95%)
Reaction Time 4 - 24 hours1 - 4 hours (CuAAC); can be faster for SPAAC
Reaction Conditions Elevated temperatures (50-100°C), organic solvents, inert atmosphereRoom temperature, aqueous buffers
Specificity/Bioorthogonality High specificity for the target functional groups, but the catalyst can have off-target effects with some biomolecules.Excellent bioorthogonality; the azide and alkyne groups are largely unreactive in biological systems.[33]
Stability of Linkage Very high (robust C-C or C-alkyne bond)High (stable triazole ring)
Versatility Broad scope for coupling partners (boronic acids, alkynes, etc.).Primarily limited to azide-alkyne pairs.
Catalyst Requirements Palladium catalyst, often with a copper co-catalyst and ligands. Catalyst removal may be necessary.Copper(I) for CuAAC (can be cytotoxic); SPAAC is catalyst-free.
Commercial Availability The quinoline reagent is commercially available. Labeled precursors may require custom synthesis.A wide variety of isotopically labeled azide and alkyne reagents are commercially available.[34]

Case Study: Choosing the Right Reagent

Scenario: A researcher wants to label a specific cysteine residue on a purified protein to study its interaction with a small molecule inhibitor in vitro. The labeled protein will be analyzed by LC-MS/MS.

Analysis and Recommendation:

  • Functionalization of the Protein: Cysteine residues can be selectively modified with either an alkyne or a boronic acid tag, making both methods feasible. However, maleimide-alkyne linkers for cysteine modification are very common and commercially available.[35]

  • Reaction Conditions: The protein's stability is a key concern. The mild, aqueous, room-temperature conditions of Click Chemistry are highly advantageous and pose less risk of protein denaturation compared to the elevated temperatures and organic co-solvents that may be required for cross-coupling.

  • Catalyst Concerns: For in vitro studies with a purified protein, the potential cytotoxicity of copper in CuAAC can be mitigated by using copper-chelating ligands like THPTA and by removing excess copper during purification. Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) could be used to avoid copper entirely. Palladium catalysts from the cross-coupling reaction would also need to be thoroughly removed to avoid interference with subsequent biological assays.

  • Efficiency and Time: The faster reaction time and typically higher yield of Click Chemistry would be beneficial for preserving the activity of the protein.

Overall Conclusion and Future Outlook

Both palladium-catalyzed cross-coupling with reagents like Ethyl 4-bromoquinoline-6-carboxylate and Click Chemistry offer powerful and reliable methods for isotopic labeling.

Ethyl 4-bromoquinoline-6-carboxylate is an excellent choice when:

  • A robust, non-natural aromatic tag is desired.

  • The target molecule is stable under the required reaction conditions (elevated temperature, organic solvents).

  • The synthesis is performed on small molecules or robust biomolecules where catalyst removal is straightforward.

Click Chemistry is generally the preferred method when:

  • Working with sensitive biological molecules like proteins or in living systems.[36]

  • Rapid reaction times and very high yields are critical.

  • A wide variety of commercially available, pre-labeled tags are desired to streamline the experimental workflow.

The field of chemical biology is continuously evolving, with new bioconjugation and labeling methods being developed that offer even greater specificity and milder reaction conditions.[37][38] The choice of labeling strategy will always depend on a careful consideration of the target molecule, the experimental goals, and the resources available. This guide provides the foundational knowledge to make an informed decision between these two powerful techniques.

References

  • Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. PMC - NIH.

  • Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. PMC.

  • Click Chemistry Toolbox. Vector Laboratories.

  • Natural Abundance Nitrogen15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. ResearchGate.

  • Widely-used boronic esters as synthetically-versatile directing groups for C-H activation and hydrogen isotope exchange. PubMed.

  • Sonogashira Coupling. NROChemistry.

  • Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. RSC Publishing.

  • Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications. Thermo Fisher Scientific - US.

  • Click Chemistry Reagents for Biomolecule Labeling. LICORbio™.

  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters - ACS Publications.

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

  • Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry.

  • Quinoline(91-22-5) 13C NMR spectrum. ChemicalBook.

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.

  • Labeling and Fluorescence Imaging | Click Chemistry. MedchemExpress.com.

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

  • Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. ScienceDirect.

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate.

  • Preparation of alkynes (video). Khan Academy.

  • Preparation of Alkynes. Chad's Prep®.

  • Quinoline - Optional[15N NMR] - Chemical Shifts. SpectraBase.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.

  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1

    
    -ones in a palladium catalyzed Sonogashira cross-coupling reacti. TÜBİTAK.
    
  • 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. PMC.

  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Tyrosine bioconjugation – an emergent alternative. PMC.

  • Ethyl 4-bromo-6-ethylquinoline-3-carboxylate. Benchchem.

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing).

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC.

  • Bioconjugation application notes. bionordika.fi.

  • Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes. PMC - NIH.

  • Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry (RSC Publishing).

  • Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal.

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Wiley Online Library.

  • ECORFAN-Bolivia Journal The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

  • Other Bioconjugates And Chemical Biology. SpiroChem.

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. ScienceDirect.

  • Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. YouTube.

  • A comprehensive review on the biological interest of quinoline and its derivatives. PubMed.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Quinoline Derivatives

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial and anticancer properties.[1][2] The journey from a promising synthesized molecule to a regulated therapeutic agent is paved with data—precise, accurate, and reproducible analytical data. The integrity of this data underpins every critical decision in the drug development pipeline.

This guide moves beyond the fundamentals of single-method validation. It addresses a more complex and operationally critical scenario: the cross-validation of analytical methods. Cross-validation is the empirical process of demonstrating that two distinct analytical methods yield comparable results.[1][3] This becomes essential when, for instance, a robust but slower R&D method (e.g., LC-MS/MS) is replaced by a high-throughput QC method (e.g., HPLC-UV), or when results from different laboratories or clinical sites must be harmonized.

Our objective here is not to provide a rigid template but to empower you, the practicing scientist, with the strategic rationale and technical protocols to confidently perform cross-validation for quinoline derivatives. We will dissect the causality behind our choices, grounded in international regulatory standards.

The Regulatory Framework: Establishing Trustworthiness

The principles of analytical method validation are harmonized globally to ensure data quality and patient safety. The foundational guidelines that govern this process are provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

  • ICH Q2(R1) "Validation of Analytical Procedures" : This is the global standard, outlining the key validation parameters such as accuracy, precision, specificity, linearity, range, and robustness that must be assessed for any analytical method.[4][5][6]

  • FDA and EMA Bioanalytical Method Validation Guidelines : These documents provide specific recommendations for methods used to quantify drugs and their metabolites in biological matrices like plasma, urine, or tissues.[7][8][9][10] They emphasize that validated methods are crucial for pharmacokinetic and toxicokinetic studies.[8][10] The recently adopted ICH M10 guideline further unifies these bioanalytical standards.[11][12]

Cross-validation is explicitly required by these bodies whenever data from different methods will be compared or pooled.[3][13] The core principle is to demonstrate that any observed differences are scientifically and statistically insignificant.

Comparative Analysis of Core Techniques

The choice of analytical technique is dictated by the specific needs of the analysis—sensitivity, selectivity, sample matrix, and throughput. For quinoline derivatives, two techniques dominate the landscape: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle & Causality : HPLC-UV is a robust and widely accessible technique. Its utility for quinoline derivatives stems from the inherent chromophore of the quinoline ring system, which typically exhibits strong UV absorbance. The method's specificity is primarily achieved through chromatographic separation on a column (commonly a C18 reversed-phase) and detection at a wavelength where the analyte has maximum absorbance and potential interferences have minimal absorbance.[14] While highly reliable for bulk drug analysis and formulation assays, its specificity can be a limitation in complex biological matrices where endogenous compounds might co-elute and share UV absorbance characteristics.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle & Causality : LC-MS/MS provides a significant leap in selectivity and sensitivity.[16] After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. In tandem MS, a specific precursor ion (matching the molecular weight of the analyte) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.[17] This high degree of certainty makes LC-MS/MS the gold standard for bioanalysis, allowing for the quantification of analytes at very low concentrations (ng/mL or pg/mL) in complex matrices like plasma.[18][19]

The following diagram illustrates the logical workflow for selecting an appropriate analytical method based on the study's requirements.

MethodSelection start Define Analytical Objective matrix Sample Matrix? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Complex (e.g., Plasma) throughput High Throughput Needed? matrix->throughput Simple (e.g., API, Formulation) hplc Select HPLC-UV sensitivity->hplc Moderate (µg/mL) lcms Select LC-MS/MS sensitivity->lcms High (pg/mL - ng/mL) throughput->hplc Yes throughput->lcms No

Caption: Method selection workflow based on analytical requirements.

The Cross-Validation Workflow: A Step-by-Step Protocol

Cross-validation is not merely a repeat analysis; it is a structured experiment designed to compare the performance of two distinct methods.

Step 1: Defining Acceptance Criteria

Before any samples are analyzed, the statistical criteria for agreement between the two methods must be prospectively defined. A common approach is to calculate the percentage difference for each sample and ensure that a significant portion of the samples falls within a predefined bias limit.

  • Guideline-Based Acceptance: Based on FDA and EMA guidelines, the difference between the values obtained from the two methods should be within ±20% for at least 67% of the analyzed samples. This criterion is applied to the mean concentration obtained from each method.

Step 2: Sample Selection

A minimum of 20-30 study samples should be selected to cover the entire calibration range, with a focus on concentrations around the low, medium, and high ends. For bioanalytical studies, these should be actual subject samples (incurred samples).

Step 3: Sample Analysis

The selected samples are analyzed in replicate (typically n=2 or n=3) by both the original (reference) method and the new (comparator) method. It is critical that both assays are performed according to their validated procedures, including the use of calibration standards and quality control (QC) samples.

Step 4: Statistical Evaluation

The primary evaluation involves calculating the percentage difference between the mean results from the two methods for each sample:

% Difference = [(Result_NewMethod - Result_ReferenceMethod) / Mean(Result_NewMethod, Result_ReferenceMethod)] * 100

The results are then tabulated to assess against the acceptance criteria defined in Step 1. Bland-Altman plots are also a highly recommended graphical tool to visualize the agreement between the two methods across the concentration range.

The following diagram outlines the procedural flow of a cross-validation experiment.

CrossValidationWorkflow cluster_prep 1. Preparation Phase cluster_analysis 2. Analytical Phase cluster_eval 3. Evaluation Phase define_criteria Define Acceptance Criteria (e.g., ±20% for ≥67% of samples) select_samples Select ≥20 Study Samples (Covering the analytical range) define_criteria->select_samples analyze_ref Analyze samples with Reference Method (e.g., LC-MS/MS) select_samples->analyze_ref analyze_new Analyze samples with New Method (e.g., HPLC-UV) select_samples->analyze_new calc_diff Calculate % Difference for each sample pair analyze_ref->calc_diff analyze_new->calc_diff decision Do results meet acceptance criteria? calc_diff->decision pass Methods are Correlated. Cross-Validation Successful. decision->pass Yes fail Investigate Discrepancy. Cross-Validation Failed. decision->fail No

Caption: A typical workflow for the cross-validation of two analytical methods.

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of fully validated HPLC-UV and LC-MS/MS methods for the analysis of a representative quinoline derivative. These values serve as a benchmark for what to expect during method development and validation.

Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS Methods | Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Difference | | :--- | :--- | :--- | :--- | | Linearity Range | 0.1 – 100 µg/mL | 0.1 – 500 ng/mL | LC-MS/MS offers a wider dynamic range and significantly lower limits of quantification. | | Correlation Coeff. (r²) | > 0.999 | > 0.995 | Both methods should demonstrate excellent linearity. | | LLOQ | 0.1 µg/mL (100 ng/mL) | 0.1 ng/mL | The superior sensitivity of mass spectrometric detection allows for a much lower LLOQ. | | Accuracy (% Bias) | Within ± 5% | Within ± 15% (±20% at LLOQ) | Tighter acceptance criteria are often applied to less complex matrices typical for HPLC-UV. | | Precision (% CV) | < 5% | < 15% (< 20% at LLOQ) | Bioanalytical methods have wider acceptance criteria due to the complexity of the matrix. | | Specificity | Moderate to High | Very High | Specificity is based on retention time and UV spectrum. | Specificity is based on retention time and specific MRM transitions. | | Robustness | High | Moderate | HPLC-UV methods are often less susceptible to minor variations in mobile phase pH or composition. | Ion source conditions and matrix effects can influence LC-MS/MS robustness. |

Detailed Experimental Protocols

The following protocols are representative examples for the quantification of a hypothetical quinoline derivative ("Quino-X") in human plasma.

Protocol 1: HPLC-UV Method
  • Instrumentation : Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 55:45 (v/v) ratio.[14]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 248 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation (Protein Precipitation) : a. To 100 µL of plasma sample, add 300 µL of Acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to an autosampler vial for injection.

Protocol 2: LC-MS/MS Method
  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • A gradient elution is typically used for better peak shape and resolution.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MRM Transitions : Monitor specific precursor > product ion transitions for Quino-X and its stable-isotope labeled internal standard (e.g., Quino-X: m/z 325.1 > 280.2; IS: m/z 329.1 > 284.2).[17]

  • Sample Preparation : Same protein precipitation procedure as described for the HPLC-UV method to ensure a consistent extraction process for cross-validation.

Conclusion

Cross-validation is a non-negotiable step in ensuring the long-term consistency and reliability of analytical data for quinoline derivatives. It provides the documented evidence that different analytical procedures are interchangeable, which is fundamental for bridging data across different phases of drug development, from non-clinical to clinical studies.[3] By understanding the principles behind the chosen analytical techniques and adhering to a systematic, statistically-driven workflow grounded in regulatory guidelines, researchers can ensure the integrity and defensibility of their analytical results. This guide provides the strategic framework and practical tools to design and execute these critical studies with scientific rigor and confidence.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][7]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][8]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Kymos URL: [Link]

  • Title: New FDA Guidance on Bioanalytical Method Validation Source: Kymos URL: [Link][9]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link][11]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link][10]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link][4]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][5]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]

  • Title: Draft Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: ECA Academy URL: [Link][12]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link][6]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link][13]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link][3]

  • Title: Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy Source: PubMed URL: [Link]

  • Title: Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations Source: ResearchGate URL: [Link][17]

  • Title: Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices Source: PubMed URL: [Link][18]

  • Title: New quinoline derivatives: bibliographic review, synthesis Source: ResearchGate URL: [Link][2]

  • Title: Advancements in lc-ms/ms bioanalytical method validation Source: Allied Academies URL: [Link][16]

  • Title: Fundamentals: Bioanalytical LC/MS method validation - fit for purpose Source: Stanford University Mass Spectrometry URL: [Link][19]

  • Title: Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings Source: ScienceDirect URL: [Link][15]

Sources

Technical Guide: Comparative Synthesis of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical inter-laboratory comparison of synthetic routes for Ethyl 4-bromoquinoline-6-carboxylate . It is designed for process chemists and medicinal chemists requiring high-purity intermediates for drug development.

Executive Summary

Target Molecule: Ethyl 4-bromoquinoline-6-carboxylate CAS (Analog): 1033203-24-3 (Acid form ref), 135040-46-9 (4-OH precursor) Significance: A critical bifunctional scaffold allowing orthogonal functionalization: Suzuki-Miyaura coupling at C4 and amide/ester manipulations at C6.

The "Reproducibility Crisis": Synthesis of 4-bromoquinolines is notoriously variable across laboratories due to three factors:

  • Regiocontrol: Ensuring the quinoline ring closes correctly without producing mixtures.

  • Bromination Efficiency: The conversion of the 4-hydroxy tautomer to 4-bromo using phosphorus oxybromide (

    
    ) is moisture-sensitive and prone to generating inseparable phosphate impurities.
    
  • Decarboxylation Control: Classical Gould-Jacobs routes often leave a residual ester at C3, requiring a difficult hydrolysis/decarboxylation step to yield the desired C6-only ester.

This guide compares two primary methodologies:

  • Method A (The "Meldrum’s" Route): High regioselectivity, in situ decarboxylation, preferred for purity.

  • Method B (The "Classical" Route): Lower cost, higher throughput, but requires harsh downstream processing.

Comparative Methodology & Experimental Data

Method A: The Meldrum's Acid Protocol (Recommended)

This method utilizes the condensation of ethyl 4-aminobenzoate with Meldrum's acid and triethyl orthoformate.

  • Mechanism: Formation of an imidate intermediate followed by thermal cyclization. The labile nature of the Meldrum's fragment allows for spontaneous decarboxylation at C3 during the cyclization event.

  • Bromination: Performed using

    
     in Acetonitrile (MeCN) or Toluene.
    
Method B: The Gould-Jacobs Protocol (Legacy)

This method uses diethyl ethoxymethylenemalonate (EMME).

  • Mechanism: Condensation to an enamine, followed by high-temperature cyclization in Dowtherm A (

    
    C).
    
  • Critical Drawback: Yields the 3,6-diester . Converting this to the target 6-monoester requires saponification and thermal decarboxylation, which often hydrolyzes the C6 ester, reducing yield.

Data Summary Table
MetricMethod A (Meldrum's)Method B (Gould-Jacobs)
Overall Yield 58 - 65%35 - 42%
Purity (HPLC) >98% (after workup)~85% (requires chromatography)
C3-H Selectivity >99% (Spontaneous decarboxylation)Low (Requires separate step)
Reaction Temp

C (Cyclization)

C (Dowtherm A)
E-Factor (Waste) Moderate (Solid waste)High (Solvent/Thermal waste)
Safety Profile Good (Standard reflux)Poor (Extreme heat, flash risks)

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (Ethyl 4-hydroxyquinoline-6-carboxylate)
Protocol A: Meldrum's Acid Route (High Purity)
  • Condensation: Charge a reactor with Ethyl 4-aminobenzoate (1.0 eq), Meldrum's acid (1.2 eq), and Triethyl orthoformate (1.5 eq). Reflux in Ethanol (EtOH) for 3 hours.

  • Isolation: Cool to

    
    C. Filter the precipitated imidate intermediate.
    
  • Cyclization: Add the intermediate portion-wise to boiling Diphenyl ether (

    
    C) or refluxing Dowtherm A. Note: Evolution of 
    
    
    
    and Acetone is rapid.
  • Workup: Cool to RT. Dilute with Hexanes. Filter the off-white solid. Wash with Acetone to remove traces of diphenyl ether.

    • Result: Ethyl 4-hydroxyquinoline-6-carboxylate (Pure).

Phase 2: Bromination (The Critical Control Point)

Safety Warning:


 reacts violently with water. All glassware must be oven-dried.
  • Setup: Suspend Ethyl 4-hydroxyquinoline-6-carboxylate (10 g) in anhydrous Acetonitrile (100 mL).

  • Reagent Addition: Add Phosphorus Oxybromide (

    
    , 1.5 eq) as a solid in portions. Do not use a solution; solid addition controls the exotherm.
    
  • Reaction: Heat to reflux (

    
    C) for 4 hours. Monitor by HPLC (Disappearance of starting material peak at ~2.1 min, appearance of product at ~4.5 min).
    
  • Quench (Critical):

    • Cool mixture to

      
      C.
      
    • Pour reaction mixture slowly into a stirred slurry of Ice/Sodium Bicarbonate (

      
      ). Do not add water to the reaction. 
      
    • Adjust pH to 8.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Recrystallize from Ethanol/Heptane (1:1).

Visualizations (Pathways & Workflows)

Diagram 1: Synthetic Pathway Comparison

This diagram contrasts the direct decarboxylation of the Meldrum's route against the multi-step Gould-Jacobs path.

SynthesisPath Start Ethyl 4-aminobenzoate Meldrum Meldrum's Acid + TEOF Start->Meldrum EMME EMME (Diethyl ethoxy- methylenemalonate) Start->EMME Imidate Imidate Intermediate Meldrum->Imidate CyclizationA Cyclization (200°C) [-CO2, -Acetone] Imidate->CyclizationA IntermediateOH Ethyl 4-hydroxyquinoline- 6-carboxylate CyclizationA->IntermediateOH Direct Route Bromination Bromination (POBr3 / MeCN) IntermediateOH->Bromination Enamine Enamine Intermediate EMME->Enamine CyclizationB Cyclization (250°C) Dowtherm A Enamine->CyclizationB Diester 3,6-Dicarboxylate (Diester) CyclizationB->Diester Hydrolysis Selective Hydrolysis & Decarboxylation Diester->Hydrolysis Difficult Step Hydrolysis->IntermediateOH Product Ethyl 4-bromoquinoline- 6-carboxylate Bromination->Product

Caption: Comparison of Meldrum's Acid (Top) vs. Gould-Jacobs (Bottom) pathways. Note the streamlined access to the 4-OH intermediate via Method A.

Diagram 2: Purification Decision Matrix

A logic flow for handling the crude product after bromination, addressing the common "Sticky Solid" issue.

Purification Crude Crude Reaction Mixture (Post-Quench) Check HPLC Purity Check Crude->Check HighPurity Purity > 95% Check->HighPurity Clean LowPurity Purity < 90% (Phosphorus impurities) Check->LowPurity Dirty Cryst Recrystallization (EtOH/Heptane) HighPurity->Cryst Wash Acid/Base Wash (Remove inorganic P) LowPurity->Wash Final Final Product White/Pale Yellow Solid Cryst->Final Flash Flash Chromatography (DCM/MeOH 98:2) Flash->Final Wash->Flash

Caption: Decision matrix for purification based on HPLC purity thresholds post-bromination.

Troubleshooting & Critical Control Points

The "Phosphorus Goo" Phenomenon

Issue: During the quench of


, a sticky orange gum forms that traps the product.
Cause:  Incomplete hydrolysis of phosphoryl species (

bonds) or polymerization of byproducts. Solution:
  • Prevention: Use a slight excess of base (

    
    ) during quench.
    
  • Remediation: If the gum forms, decant the aqueous layer and dissolve the gum in a mixture of DCM and Methanol (9:1). Wash this organic layer extensively with water.

Regio-Isomer Contamination

Issue: Presence of the 3-bromo isomer or incomplete decarboxylation (3-ester). Detection:

  • 1H NMR: The C3 proton in the target molecule appears as a doublet (or singlet depending on resolution) at

    
     ppm. If the 3-ester is present, this proton is missing, and an ethyl quartet/triplet appears.
    
  • Correction: If the 3-ester persists (Method B), reflux the intermediate in 48% HBr/Acetic Acid before the final bromination step.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1]

  • Chen, B., et al. (2001). "Efficient Synthesis of 4-Hydroxyquinoline-3-carboxylic Acids via the Reaction of Anilines with Meldrum’s Acid." Synthetic Communications.

  • Wang, X., et al. (2013). "Process Optimization for the Synthesis of 4-Bromoquinolines using Phosphorus Oxybromide." Organic Process Research & Development.

  • Biotage Application Note. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation."

  • World Intellectual Property Organization. (2008). "Patent WO2008124443: Synthesis of Quinoline Derivatives."

Sources

A Comparative Guide to the Green Chemistry Metrics of Modern and Classical Quinoline Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, driving a continuous demand for its efficient synthesis.[1] However, many classical named reactions for quinoline synthesis, while foundational, fall short of modern green chemistry standards, often relying on harsh conditions, toxic reagents, and generating significant chemical waste.[2] This guide provides a critical assessment of traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, juxtaposed with contemporary green alternatives, including microwave-assisted, ultrasound-promoted, and catalyst-free protocols. We will conduct an in-depth comparative analysis using key green chemistry metrics—Atom Economy, E-Factor, and Process Mass Intensity—to provide researchers and process chemists with actionable data for selecting more sustainable synthetic routes. Detailed experimental protocols and workflow visualizations are provided to bridge theory with practical application.

Introduction: The Green Imperative in Quinoline Synthesis

Quinolines are a class of nitrogen-containing heterocyclic compounds integral to a vast array of pharmaceuticals, including antimalarial (Quinine), anticancer (Lenvatinib), and antibacterial agents.[1][2] Their synthesis has been a subject of chemical research for over a century, leading to the development of several eponymous reactions that are staples of organic chemistry.[3][4]

However, the chemical industry is undergoing a paradigm shift, prioritizing sustainability, minimizing environmental impact, and ensuring worker safety.[5][6] This movement, known as Green Chemistry, is not merely an ethical consideration but a scientific and economic necessity. It compels us to re-evaluate classical synthetic pathways through a quantitative lens. Traditional methods for quinoline synthesis often exhibit poor environmental performance, characterized by:

  • Harsh Reaction Conditions: High temperatures and the use of highly corrosive acids like concentrated sulfuric acid.[2][4]

  • Hazardous Reagents: Use of toxic oxidizing agents like nitrobenzene or arsenic pentoxide in the Skraup synthesis.[7][8]

  • Poor Atom Economy: A significant portion of the reactant atoms are not incorporated into the final product, instead ending up as byproducts.[9]

  • Excessive Waste Generation: Extensive use of organic solvents for the reaction and subsequent purification steps leads to a high E-Factor.[10]

To objectively assess and compare the "greenness" of different chemical processes, a set of metrics has been established. For the purpose of this guide, we will focus on the following:

  • Atom Economy (AE): A theoretical measure of how efficiently reactant atoms are converted into the desired product. It is calculated as: AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

  • Environmental Factor (E-Factor): A simple and powerful metric that relates the mass of waste generated to the mass of the product. A lower E-Factor signifies a greener process.[10] It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the product. The ideal PMI is 1. It is calculated as: PMI = Total Mass Input (kg) / Mass of Product (kg)

This guide will apply these metrics to provide a data-driven comparison of classical and modern quinoline syntheses.

A Critical Assessment of Classical Syntheses

While historically significant, classical methods often present considerable green chemistry challenges.

The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a cornerstone method for producing the parent quinoline ring.[3] It involves the reaction of aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[7][8]

  • Mechanism Insight: The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring.[8] The use of concentrated sulfuric acid is critical for the initial dehydration step, but its corrosive nature and the large volume of waste generated upon neutralization are significant environmental drawbacks. The reaction is also notoriously exothermic and can be violent.[8]

The Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines, typically using α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of a strong acid like hydrochloric acid.[11]

  • Mechanism Insight: The mechanism is complex and can involve fragmentation and recombination of intermediates, which can sometimes lead to a mixture of products.[12][13] Like the Skraup synthesis, it relies on harsh acidic conditions and can generate significant waste, leading to challenges in product isolation and purification.

The Friedländer Synthesis

The Friedländer synthesis is a versatile and straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[14][15]

  • Mechanism Insight: The reaction can be catalyzed by acids or bases, or even proceed thermally.[16] While simpler and often higher yielding than the Skraup synthesis, its green credentials depend heavily on the chosen catalyst and solvent. Traditional protocols often use non-recoverable catalysts and volatile organic solvents, contributing to a high PMI.[14][17]

Modern Green Alternatives: A New Synthetic Toolkit

In response to the shortcomings of classical methods, researchers have developed innovative approaches that align with the principles of green chemistry.[5][6]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19] By directly heating the solvent and reactants through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[20]

  • Causality: The rapid, uniform heating minimizes the formation of side products that often occur during prolonged heating with conventional methods. This efficiency gain is a key principle of green chemistry. Many Friedländer syntheses, for example, can be performed under solvent-free conditions or in green solvents like water or ethanol using microwave assistance, significantly lowering the E-Factor.[4][17][21]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation.[22] This process can enhance mass transfer and create localized high-temperature and high-pressure zones, accelerating the reaction rate.

  • Causality: Ultrasound-assisted reactions can often be performed at lower bulk temperatures and in greener solvents like water.[23][24] This method reduces energy consumption and allows for milder reaction conditions, which is particularly beneficial for thermally sensitive substrates.[22][25]

Greener Catalysts and Solvents

A major focus of green chemistry is replacing hazardous substances. This includes:

  • Heterogeneous and Recyclable Catalysts: Using solid acid catalysts like Nafion or ionic liquids that can be easily separated from the reaction mixture and reused, minimizing waste.[17][26]

  • Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or deep eutectic solvents.[4][9] Catalyst-free reactions in water are particularly attractive, offering a simple workup and minimal environmental impact.[4][17]

Comparative Analysis: The Metrics

To provide a clear comparison, we have compiled data for representative syntheses from the literature. The E-Factor and PMI values are estimated based on typical laboratory-scale protocols, including reactants, catalysts, solvents, and a standard aqueous workup followed by solvent-based purification.

Synthesis Method Typical Conditions Time Yield (%) Atom Economy (%) Est. E-Factor Est. PMI Reference
Classical Skraup Aniline, Glycerol, H₂SO₄, Nitrobenzene, 160°C3-5 h~60%51.4%15-2516-26[7][8]
Classical Doebner-von Miller Aniline, Crotonaldehyde, HCl, 100°C3 h42-89%Varies10-2011-21
Classical Friedländer 2-aminobenzophenone, Acetone, KOH, Reflux12 h~85%86.1%10-1511-16[16]
Microwave-Assisted Friedländer 2-aminoaryl ketone, p-TsOH, Solvent-free, 120°C8-10 min88-96%86.1%2-53-6[4][17]
Ultrasound-Assisted (Doebner-like) Aniline, Aldehyde, SnCl₂·2H₂O, Water, RT1-2 h70-85%Varies5-106-11[23]
Catalyst-Free (in Water) 2-aminobenzaldehyde, Ketone, Water, 100°C1-3 h85-95%86.1%4-85-9[17]

Table 1: Comparison of Green Chemistry Metrics for Selected Quinoline Syntheses.

Interpretation of Data:

The data clearly illustrates the significant advantages of modern synthetic methods. The classical Skraup synthesis is particularly inefficient from a green perspective, with a low Atom Economy and a very high E-Factor, reflecting its use of a stoichiometric oxidizing agent and harsh workup procedures. While the Friedländer synthesis shows a much better theoretical Atom Economy, its traditional implementation still generates considerable waste.

In stark contrast, microwave-assisted, solvent-free methods dramatically reduce the E-Factor and PMI by eliminating bulk solvents and drastically shortening reaction times. Similarly, ultrasound-assisted and catalyst-free reactions in water offer a substantial improvement over their classical counterparts by employing benign solvents and milder conditions.

Visualizing the Workflow: A Tale of Two Syntheses

To visually represent the differences in process inputs and waste streams, we present the following workflow diagrams.

G cluster_0 Classical Skraup Synthesis Workflow Aniline Aniline Reaction Reaction Vessel (High Temp, 3-5h) Aniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 Conc. H₂SO₄ (Catalyst/Dehydrant) H2SO4->Reaction Waste Waste Stream (High E-Factor/PMI) H2SO4->Waste Neutralization salts Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Reaction Nitrobenzene->Waste Reduced byproducts Solvent Organic Solvent (Workup/Purification) Solvent->Waste Product Quinoline Product Reaction->Product ~60% Yield Reaction->Waste

Caption: Workflow for a classical Skraup synthesis.

G cluster_1 Green Microwave-Assisted Synthesis Workflow Amine 2-Aminoaryl Ketone MW_Reaction Microwave Reactor (Solvent-Free, 8-10 min) Amine->MW_Reaction Ketone α-Methylene Ketone Ketone->MW_Reaction Catalyst p-TsOH (Recyclable) Catalyst->MW_Reaction Product_Green Quinoline Product MW_Reaction->Product_Green >90% Yield Waste_Green Waste Stream (Low E-Factor/PMI) MW_Reaction->Waste_Green Minimal byproducts

Caption: Workflow for a green microwave-assisted synthesis.

Experimental Protocols

The following protocols are adapted from the literature to provide a practical basis for comparison.

Protocol 1: Classical Friedländer Synthesis of 2,4-diphenylquinoline

This protocol is a representative example of a base-catalyzed Friedländer synthesis.[16]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (2.0 g, 10.1 mmol) in ethanol (30 mL).

  • Reagent Addition: Add acetophenone (1.34 g, 11.1 mmol) and powdered potassium hydroxide (0.28 g, 5.0 mmol).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain purified 2,4-diphenylquinoline.

Protocol 2: Green Microwave-Assisted, Solvent-Free Friedländer Synthesis

This protocol is adapted from procedures utilizing p-TsOH as an efficient catalyst under microwave irradiation.[4][27]

  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.019 g, 0.1 mmol, 10 mol%).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 8-10 minutes (power setting will vary by instrument).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add ethyl acetate (15 mL) and wash the organic layer with a saturated sodium bicarbonate solution (10 mL) and then brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography.

Conclusion and Future Outlook

The quantitative assessment of quinoline syntheses through green chemistry metrics provides unequivocal evidence for the superiority of modern techniques. Methods employing microwave irradiation, ultrasound, green solvents, and efficient, recyclable catalysts drastically reduce waste, energy consumption, and reaction times while often improving yields.

For researchers and drug development professionals, the choice of synthetic route has profound implications not only for laboratory efficiency but also for process scalability and environmental responsibility. While classical syntheses remain valuable for their pedagogical importance and utility in specific contexts, the adoption of greener alternatives should be prioritized.

Future research will likely focus on the development of biocatalytic routes to quinoline scaffolds, the use of flow chemistry to further enhance efficiency and safety, and the design of novel catalysts based on earth-abundant, non-toxic metals. By continuing to innovate with the principles of green chemistry as a guide, the synthesis of this vital heterocyclic motif can become truly sustainable.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • PubMed. (2024). An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. Retrieved from [Link]

  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Current Organic Chemistry. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Microwave-assisted Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. Retrieved from [Link]

  • PMC. (n.d.). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Retrieved from [Link]

  • ResearchGate. (2010). Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like Ethyl 4-bromoquinoline-6-carboxylate are endeavors of precision and purpose. Equally critical is the meticulous management of the entire lifecycle of such chemicals, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 4-bromoquinoline-6-carboxylate, grounding every recommendation in the principles of laboratory safety, regulatory compliance, and scientific integrity. Our objective is to empower you with the knowledge to not only handle this compound responsibly but also to foster a culture of safety and environmental stewardship within your laboratory.

Understanding the Compound: Hazard Profile of Ethyl 4-bromoquinoline-6-carboxylate

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Ethyl 4-bromoquinoline-6-carboxylate is a halogenated heterocyclic organic compound. While a comprehensive toxicological profile may not be available for this specific novel compound, data from structurally related chemicals and available safety data sheets (SDS) indicate the following potential hazards:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335

Given its classification as a brominated organic compound, it falls under the category of halogenated organic waste. Such compounds are often persistent in the environment and can be harmful to aquatic life. Some halogenated heterocyclic compounds are also investigated for potential carcinogenic properties, warranting a cautious approach.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within designated work areas.

The Cardinal Rule: Segregation of Halogenated Organic Waste

The cornerstone of compliant chemical waste management is meticulous segregation. Due to their specific disposal requirements, often involving high-temperature incineration, halogenated organic compounds must never be mixed with non-halogenated chemical waste.[4] Co-mingling waste streams can lead to dangerous reactions and significantly increases disposal costs, as the entire mixture must be treated as the more hazardous component.

Waste Stream Decision Pathway

The following diagram illustrates the critical initial decision-making process for waste segregation.

Start Waste Generated: Ethyl 4-bromoquinoline-6-carboxylate IsHalogenated Is the compound halogenated (contains F, Cl, Br, I)? Start->IsHalogenated HalogenatedWaste Designated Halogenated Solid Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Waste Container IsHalogenated->NonHalogenatedWaste No Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size and Hazard Alert->Assess Evacuate Evacuate Area Call EHS/Emergency Services Assess->Evacuate Large Spill / High Hazard Cleanup Proceed with Cleanup Assess->Cleanup Small, Manageable Spill PPE Don Appropriate PPE Cleanup->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Spill Debris Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Package and Label Waste Decontaminate->Dispose Report Report to Supervisor/EHS Dispose->Report

Caption: Workflow for responding to a chemical spill.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Regulatory Framework and Institutional Policies

The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. [5][6][7][8][9]These agencies provide the legal framework for hazardous waste management, including guidelines for waste characterization, accumulation, storage, and disposal.

It is imperative that all laboratory personnel familiarize themselves with their institution's specific Chemical Hygiene Plan and hazardous waste management policies. These documents will provide detailed, site-specific instructions that are in accordance with regulatory requirements.

Conclusion

The responsible disposal of Ethyl 4-bromoquinoline-6-carboxylate is a non-negotiable aspect of its use in a research and development setting. By adhering to the principles of waste segregation, proper containment and labeling, and by being prepared for emergency situations, you contribute to a safer laboratory environment and the protection of our ecosystem. This guide serves as a comprehensive resource to support those efforts, reinforcing the tenet that excellent science and exemplary safety practices are inextricably linked.

References

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • Kent State University. Cleaning up a spill | Compliance and Risk Management. [Link]

  • GV Health. Chemical Spills: How to safely contain & remove. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]

  • Creative Safety Supply. What are types of spills that have specific clean-up procedures? [Link]

  • ResearchGate. Chemical recycling of brominated flame retarded plastics from e-waste for clean fuels production :A review. [Link]

  • The University of Queensland. Working Safely with Carcinogens Guideline. [Link]

  • ResearchGate. Halogenated Aromatics: Fate and Microbial Degradation. [Link]

  • Regulations.gov. guidelines for the laboratory use of chemical carcinogens. [Link]

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Personal protective equipment for handling Ethyl 4-bromoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Ethyl 4-bromoquinoline-6-carboxylate is a halogenated heterocyclic ester used primarily as a scaffold in medicinal chemistry. While specific toxicological data for this exact intermediate is often limited in public registries, its structural moieties (quinoline ring, bromine substituent, ethyl ester) dictate that it be handled with Precautionary Principle Level 3 protocols .

Why this compound requires specific attention:

  • Halogenated Heterocycle: The bromine at the 4-position is electronically activated, making the compound potentially reactive toward biological nucleophiles (proteins/DNA), posing a risk of sensitization or long-term toxicity beyond simple irritation.

  • Physical State: Typically a fine powder, it carries a high risk of aerosolization during weighing, leading to inhalation exposure.

  • Solubility: Once dissolved in organic solvents (DCM, DMSO), the kinetic skin absorption rate increases significantly compared to the solid state.

Hazard Classification (Derived from Structural Analogs)
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedZero tolerance for hand-to-mouth transfer; strict hygiene.[1]
Skin Irritation H315Causes skin irritationContact dermatitis risk; double-gloving required.
Eye Irritation H319Causes serious eye irritationParticulate risk; unvented goggles required for powders.
STOT-SE H335May cause respiratory irritationMust be handled in a fume hood; no open bench work.[1]
Engineering Controls: The First Line of Defense

PPE is the last line of defense. You must verify these engineering controls before donning PPE.

  • Primary Containment: All open-container manipulations (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm .

  • Static Control: As an ester, this powder may be electrostatic. Use an ionizing bar or antistatic gun during weighing to prevent "fly-away" powder that bypasses the sash.

  • HEPA Filtration: If a CFH is unavailable (not recommended), a Powder Containment Balance Enclosure with HEPA filtration is the minimum requirement.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during specific operational phases.[1][2][3][4]

A. Hand Protection Strategy

Rationale: Halogenated organic compounds can permeate standard nitrile gloves, especially when dissolved in carrier solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

Operational PhasePrimary Glove LayerSecondary Glove LayerChange Frequency
Dry Solid Handling Nitrile (4 mil)NoneEvery 60 mins or if torn.
Solubilization (DMSO/MeOH) Nitrile (4-5 mil)Nitrile (4-5 mil)Immediately upon splash.
Reaction Workup (DCM/Chloroform) Laminate (Silver Shield) Nitrile (Outer, for grip)Laminate resists halogenated solvents >4h.
B. Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Note: Safety glasses are insufficient for fine powders that can drift around the side of lenses.

  • Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends that can melt into skin if a fire occurs (flammable solvents are often used with this compound).

  • Respiratory: If engineering controls fail (spill outside hood), use a half-face respirator with P100/OV (Organic Vapor) cartridges.

Operational Workflow & Decision Logic
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling Ethyl 4-bromoquinoline-6-carboxylate State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid In Solution (Organic Solvent) State_Check->Liquid Solid_PPE PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood + Static Gun Solid->Solid_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check Polar Polar (DMSO, MeOH, EtOAc) Solvent_Check->Polar Halogen Halogenated (DCM, CHCl3) Solvent_Check->Halogen Polar_PPE PPE: Double Nitrile Gloves (Change immediately on splash) Polar->Polar_PPE Halogen_PPE PPE: Silver Shield/Laminate Gloves (Nitrile degrades rapidly) Halogen->Halogen_PPE

Figure 1: Logic flow for selecting glove material based on the solvent system used with the quinoline derivative.

Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Donning: Put on nitrile gloves (tuck cuffs under lab coat sleeves) and splash goggles.[4]

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) before removing hands from the hood. Dispose of the towel as hazardous solid waste.

Phase 2: Reaction Setup (Solubilization)
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol displacement.

  • Glove Check: If using DCM or Chloroform, switch to Laminate/Silver Shield gloves immediately.

  • Heating: If the reaction requires heat, ensure the system is under an inert atmosphere (Nitrogen/Argon) and reflux condenser is secured. Halogenated quinolines can release toxic bromide vapors if decomposed by excessive heat.

Emergency Response & Waste Disposal
Visualization: Spill Response Workflow

Immediate actions to take in the event of a solid spill outside the fume hood.

Spill_Response Spill Spill Detected (Outside Hood) Evacuate 1. Evacuate Area (Allow aerosols to settle - 15 min) Spill->Evacuate PPE_Up 2. Don PPE (N95/P100 + Double Gloves + Goggles) Evacuate->PPE_Up Contain 3. Containment (Cover with wet paper towels to suppress dust) PPE_Up->Contain Clean 4. Cleanup (Scoop into jar -> Wipe 2x with soap/water) Contain->Clean Dispose 5. Disposal (Tag as Halogenated Solid Waste) Clean->Dispose

Figure 2: Sequential workflow for managing a solid spill to minimize inhalation risk.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste .[5][6]

  • Segregation: Do NOT mix with strong acids or oxidizers (e.g., Nitric Acid), as this may generate bromine gas.

  • Labeling: Label clearly as "Contains Halogenated Organics: Ethyl 4-bromoquinoline-6-carboxylate."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Quinoline Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.